CP-LC-1422
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H97N3O8S3 |
|---|---|
Molecular Weight |
976.5 g/mol |
IUPAC Name |
6-methylheptyl 3-[8-[[1-[2-(dimethylamino)ethylamino]-4-[3-(8-methylnonoxy)-3-oxopropyl]sulfanyl-1-oxobutan-2-yl]amino]-3-[3-(6-methylheptoxy)-3-oxopropyl]sulfanyl-8-oxooctyl]sulfanylpropanoate |
InChI |
InChI=1S/C51H97N3O8S3/c1-42(2)22-14-10-9-11-19-34-60-49(57)30-40-64-38-28-46(51(59)52-32-33-54(7)8)53-47(55)26-18-17-25-45(65-41-31-50(58)62-36-21-13-16-24-44(5)6)27-37-63-39-29-48(56)61-35-20-12-15-23-43(3)4/h42-46H,9-41H2,1-8H3,(H,52,59)(H,53,55) |
InChI Key |
PWLKHHPOTHGFGK-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of CP-LC-1422
Disclaimer: As of late 2025, specific research articles detailing the quantitative performance and in-depth experimental protocols for CP-LC-1422 are not available in the public domain. The information presented herein is based on the general and well-established mechanism of action for ionizable cationic amino lipids used in lipid nanoparticle (LNP) mediated RNA delivery, supplemented by the manufacturer's description of this compound.
Introduction
This compound is an ionizable cationic amino lipid derived from the naturally occurring amino acid, homocysteine.[1][2][3][4] It is designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[1][4] The fundamental mechanism of action of this compound is not that of a traditional pharmacologically active agent that binds to a specific cellular receptor to elicit a downstream signaling cascade. Instead, its function is to serve as a critical component of a delivery vehicle, enabling the encapsulation, protection, and intracellular delivery of a nucleic acid payload.
This guide will provide a detailed overview of the presumed mechanism of action of this compound, based on the established principles of ionizable lipid-based LNP technology.
Core Mechanism of Action: LNP-Mediated RNA Delivery
The mechanism of action of this compound can be understood as a multi-step process that facilitates the journey of an RNA molecule from its formulation into an LNP to its release into the cytoplasm of a target cell.
RNA Encapsulation
A key feature of ionizable lipids like this compound is their pH-dependent charge. At an acidic pH (typically around 4.0), the amine head group of the lipid becomes protonated, resulting in a positive charge. This positive charge enables the electrostatic interaction with the negatively charged phosphate (B84403) backbone of RNA molecules, leading to the condensation and encapsulation of the RNA into the core of the forming LNP. This process is highly efficient, ensuring a high payload of RNA within the nanoparticle.
LNP Formulation and Stability
LNPs are typically formulated with a mixture of lipids, each serving a specific function. A common formulation, as suggested for this compound, includes:
-
Ionizable Cationic Lipid (this compound): For RNA encapsulation and endosomal escape.
-
Helper Phospholipid (e.g., DOPE or DSPC): Provides structural stability to the LNP.
-
Cholesterol: Modulates the fluidity and stability of the lipid bilayer.
-
PEGylated Lipid (PEG-lipid): Forms a hydrophilic layer on the surface of the LNP, preventing aggregation and reducing opsonization by plasma proteins, which in turn prolongs circulation time.
At physiological pH (around 7.4), the amine head group of this compound is deprotonated and becomes largely neutral. This is a critical feature that reduces the toxicity associated with permanently cationic lipids and minimizes non-specific interactions with negatively charged biological membranes and proteins in the bloodstream.
Systemic Circulation and Cellular Uptake
Once administered intravenously, the LNPs circulate in the bloodstream. The PEGylated lipid shield helps to prevent rapid clearance by the mononuclear phagocyte system. The LNPs are taken up by cells primarily through a process called endocytosis, where the cell membrane engulfs the nanoparticle to form an endosome.
Endosomal Escape: The Key Step
For the RNA to be effective, it must be released from the endosome into the cytoplasm. This is the most critical step facilitated by this compound. As the endosome matures, its internal environment becomes more acidic (pH drops to 5.0-6.5). In this acidic environment, the amine head group of this compound again becomes protonated and positively charged.
This "charge-flipping" triggers a series of events:
-
The now positively charged this compound interacts with negatively charged lipids present in the endosomal membrane.
-
This interaction disrupts the structure of the endosomal membrane, potentially leading to the formation of non-bilayer lipid structures, such as an inverted hexagonal (HII) phase.
-
The destabilization of the endosomal membrane allows for the release of the RNA payload into the cytoplasm, where it can be translated by the cell's machinery (in the case of mRNA) or otherwise perform its function.
The homocysteine-derived structure of this compound may contribute to the efficiency of this process, potentially influencing the pKa of the ionizable head group and the fusogenicity of the lipid.
Spleen Targeting
This compound has been noted for its ability to induce specific spleen targeting when used in a typical LNP formulation.[1][5] While the precise mechanism for this is not elucidated for this compound, organ-specific targeting of LNPs is an area of active research. It is generally understood to be influenced by a combination of factors including:
-
Particle Size and Surface Charge: These physical properties can influence the biodistribution of LNPs.
-
Protein Corona: Upon entering the bloodstream, LNPs are coated with plasma proteins, forming a "protein corona." The composition of this corona can dictate which cell types and organs the LNP interacts with. Specific apolipoproteins, for example, are known to mediate liver uptake. It is plausible that this compound, in its specific formulation, promotes the adsorption of proteins that are recognized by receptors on cells within the spleen, such as macrophages and lymphocytes.
Quantitative Data (Illustrative)
As specific experimental data for this compound is not publicly available, the following table provides an example of the types of quantitative data that would be generated to characterize such a lipid. This data is for illustrative purposes only.
| Parameter | Illustrative Value | Description |
| LNP Formulation | ||
| Molar Ratio (this compound:DOPE:Chol:PEG-Lipid) | 50:10:38.5:1.5 | The relative amounts of each lipid component in the nanoparticle. |
| Physicochemical Properties | ||
| Particle Size (Z-average) | 80 - 100 nm | The average diameter of the lipid nanoparticles, which influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution of the nanoparticles; a lower value indicates a more uniform population. |
| Encapsulation Efficiency | > 90% | The percentage of the initial RNA that is successfully encapsulated within the LNPs. |
| pKa | 6.2 - 6.7 | The pH at which 50% of the ionizable lipid is protonated; crucial for endosomal escape. |
| In Vivo Performance | ||
| Spleen-to-Liver Ratio (Luciferase Expression) | > 10-fold | The relative expression of a reporter protein (e.g., luciferase) in the spleen compared to the liver. |
| Peak Protein Expression | 6 - 12 hours | The time after administration at which the highest level of protein expression from the delivered mRNA is observed. |
Experimental Protocols (Representative)
The following is a representative protocol for the formulation and in vivo evaluation of an LNP-mRNA system. This is a general methodology and has not been specifically published for this compound.
LNP-mRNA Formulation via Microfluidic Mixing
-
Preparation of Lipid Stock Solution: The lipids (this compound, DOPE, cholesterol, and a PEG-lipid) are dissolved in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Preparation of RNA Solution: The mRNA is dissolved in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: The lipid-ethanol solution and the RNA-aqueous solution are loaded into separate syringes and placed on a microfluidic mixing device (e.g., a NanoAssemblr). The solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing in the microfluidic channels leads to the self-assembly of the LNPs.
-
Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. The solution is then concentrated using a centrifugal filtration device.
-
Characterization: The formulated LNPs are characterized for particle size, PDI, and encapsulation efficiency.
In Vivo Evaluation in a Murine Model
-
Animal Model: C57BL/6 mice (6-8 weeks old) are used.
-
Administration: The LNP-mRNA solution (encoding a reporter protein like luciferase) is administered via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/kg).
-
Bioluminescence Imaging: At various time points post-injection (e.g., 2, 6, 12, 24, and 48 hours), the mice are anesthetized and injected with a luciferin (B1168401) substrate. Whole-body bioluminescence is measured using an in vivo imaging system (IVIS).
-
Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and major organs (spleen, liver, lungs, heart, kidneys) are harvested. The organs are imaged ex vivo to quantify the bioluminescence signal in each tissue.
-
Toxicity Assessment: Blood samples are collected for analysis of liver enzymes (ALT, AST) and other markers of toxicity. The body weight of the mice is monitored throughout the study.
Visualizations
Signaling Pathway: LNP-Mediated RNA Delivery
References
The Pivotal Role of Ionizable Lipids in LNP-mRNA Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unprecedented success of mRNA-based COVID-19 vaccines has thrust lipid nanoparticle (LNP) technology into the spotlight. At the heart of this revolutionary delivery system lies a critical component: the ionizable lipid. This technical guide provides an in-depth exploration of the multifaceted role of ionizable lipids in the formulation, delivery, and intracellular release of mRNA therapeutics. We will delve into the molecular mechanisms, present key quantitative data for comparative analysis, and provide detailed experimental protocols for the characterization and evaluation of LNP-mRNA formulations.
The Core Function of Ionizable Lipids in LNP-mRNA Systems
Ionizable lipids are amphiphilic molecules that possess a unique pH-responsive character, making them the cornerstone of modern LNP-mRNA technology.[1][2] Their primary functions are twofold: to electrostatically complex with the negatively charged mRNA backbone for efficient encapsulation during formulation at an acidic pH, and to facilitate the release of the mRNA cargo from the endosome into the cytoplasm of target cells.[3]
A typical LNP formulation is composed of four key lipid components:
-
Ionizable Lipid: The innovative cornerstone of LNPs, playing a pivotal role in enabling efficient drug delivery by adapting to environmental conditions.[1]
-
Helper Lipid (e.g., DSPC, DOPE): Provides structural integrity to the nanoparticle.[1][4]
-
Cholesterol: Contributes to the stability and structural integrity of the LNP.[1]
-
PEGylated Lipid: Forms a protective hydrophilic layer that enhances the nanoparticle's circulation time in the bloodstream.[1]
The magic of ionizable lipids lies in their pH-dependent charge. At the acidic pH used during LNP formulation (typically around pH 4), the amine head group of the ionizable lipid becomes protonated, acquiring a positive charge. This positive charge allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, leading to high encapsulation efficiency.[2]
Once administered in vivo, the LNPs circulate at a physiological pH of approximately 7.4. At this neutral pH, the ionizable lipids are predominantly neutral, which minimizes non-specific interactions with anionic cell membranes and enhances the biocompatibility of the nanoparticles.[5]
The Mechanism of Endosomal Escape: The Key to Intracellular Delivery
Upon cellular uptake via endocytosis, LNPs are enclosed within endosomes. As the endosome matures, its internal environment becomes progressively more acidic, dropping from a pH of around 6.5 in early endosomes to 5.5 or lower in late endosomes.[6] This acidification is the trigger for the ionizable lipid's second critical function: endosomal escape.
In the acidic environment of the endosome, the ionizable lipids within the LNP become protonated and positively charged.[7] This charge reversal leads to a series of events culminating in the release of the mRNA cargo into the cytoplasm:
-
Interaction with Endosomal Membrane: The positively charged LNP surface now interacts with the negatively charged lipids present on the inner leaflet of the endosomal membrane.[8]
-
Membrane Destabilization and Phase Transition: This interaction disrupts the integrity of the endosomal membrane. It is widely proposed that the ionizable lipids, in concert with helper lipids, induce a transition from a bilayer lipid structure to a non-bilayer, inverted hexagonal (HII) phase.[8][9]
-
mRNA Release: The formation of these non-lamellar structures creates pores in the endosomal membrane, allowing the encapsulated mRNA to escape into the cytoplasm, where it can be translated into the therapeutic protein by the cell's ribosomal machinery.[7]
Quantitative Analysis of Ionizable Lipids
The choice of ionizable lipid significantly impacts the physicochemical properties and biological activity of the LNP-mRNA formulation. The table below summarizes key quantitative data for some of the most well-known ionizable lipids.
| Ionizable Lipid | Apparent pKa | Encapsulation Efficiency (%) | Particle Size (nm) | PDI | In Vivo Luciferase Expression (Normalized) | Reference |
| DLin-MC3-DMA | 6.44 | >95% | 80-120 | <0.2 | High (Liver) | [4][10] |
| SM-102 | 6.68 | >94% | 77-107 | <0.2 | High (Spleen, Liver) | [3][11] |
| ALC-0315 | ~6.0-6.5 | >90% | 80-100 | <0.2 | High (Liver) | [2] |
| C12-200 | ~6.2-6.4 | >85% | <120 | <0.2 | Moderate (Liver) | [12] |
| DLin-KC2-DMA | ~6.5-7.0 | >80% | 48-72 | <0.2 | High (Liver) | [13] |
Note: The reported values can vary depending on the specific LNP composition, mRNA cargo, and experimental conditions.
Detailed Experimental Protocols
LNP-mRNA Formulation via Microfluidic Mixing
This protocol describes the formulation of LNP-mRNA nanoparticles using a microfluidic mixing device, a method that allows for rapid and reproducible production of LNPs with controlled size and polydispersity.[14][15]
Materials:
-
Ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol (B145695).
-
mRNA dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0-4.0).[16]
-
Microfluidic mixing device (e.g., NanoAssemblr®).
-
Syringe pumps.
-
Dialysis cassettes (e.g., 20 kDa MWCO).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).[16]
-
Prepare the mRNA solution in the low pH buffer.
-
Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes.
-
Place the syringes onto the syringe pumps connected to the microfluidic device.
-
Set the total flow rate and the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).
-
Initiate the flow to mix the two solutions within the microfluidic chip, leading to the self-assembly of LNP-mRNA nanoparticles.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.
-
Sterile-filter the final LNP-mRNA formulation through a 0.22 µm filter.
Characterization of LNP-mRNA Nanoparticles
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the LNP-mRNA nanoparticles.[17]
Materials:
-
DLS instrument (e.g., Malvern Zetasizer).
-
Disposable cuvettes.
-
LNP-mRNA sample.
-
1x PBS, pH 7.4.
Procedure:
-
Dilute the LNP-mRNA sample in 1x PBS to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity).
-
Perform the measurement to obtain the size distribution (Z-average diameter and PDI).
-
For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's protocol.
Purpose: To quantify the percentage of mRNA that is successfully encapsulated within the LNPs.[18][19]
Materials:
-
Quant-iT™ RiboGreen™ RNA Assay Kit.
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
Triton X-100 (2% solution).
-
Black 96-well microplate.
-
Fluorescence plate reader.
-
LNP-mRNA sample and a known concentration of free mRNA standard.
Procedure:
-
Prepare a standard curve: Create a series of dilutions of the free mRNA standard in TE buffer.
-
Measure free (unencapsulated) mRNA:
-
Dilute the LNP-mRNA sample in TE buffer.
-
Add the diluted sample to the 96-well plate.
-
Add the RiboGreen reagent (diluted in TE buffer) to the wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence at an excitation/emission of ~480/520 nm.
-
-
Measure total mRNA:
-
Dilute the LNP-mRNA sample in TE buffer containing 1% Triton X-100 to lyse the nanoparticles.
-
Add the lysed sample to the 96-well plate.
-
Add the RiboGreen reagent.
-
Incubate and measure the fluorescence as above.
-
-
Calculate Encapsulation Efficiency (EE):
-
Use the standard curve to determine the concentration of free and total mRNA.
-
EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
In Vitro and In Vivo Evaluation
Purpose: To assess the ability of the LNP-mRNA formulation to deliver functional mRNA to cells in culture.[20][21]
Materials:
-
Cell line (e.g., HEK293, HeLa, HepG2).[22]
-
Cell culture medium.
-
LNP-mRNA encoding a reporter protein (e.g., luciferase or GFP).
-
96-well cell culture plates.
-
Luciferase assay reagent or fluorescence microscope/flow cytometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the LNP-mRNA formulation.
-
Incubate for 24-48 hours.
-
For luciferase-encoding mRNA, lyse the cells and measure the luminescence using a luciferase assay kit and a plate reader.
-
For GFP-encoding mRNA, visualize the GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells by flow cytometry.
Purpose: To evaluate the distribution of LNP-mRNA in a living organism and the resulting protein expression.[2][9]
Materials:
-
Animal model (e.g., C57BL/6 mice).
-
LNP-mRNA encoding luciferase.
-
In vivo imaging system (IVIS).
-
D-luciferin substrate.
Procedure:
-
Administer the LNP-mRNA formulation to the mice via the desired route (e.g., intravenous, intramuscular).
-
At various time points post-administration (e.g., 6, 24, 48 hours), inject the mice with D-luciferin.
-
Anesthetize the mice and place them in the IVIS imaging system.
-
Acquire bioluminescence images to visualize the location and intensity of luciferase expression.
-
Quantify the bioluminescent signal in different organs to determine the biodistribution and efficacy of the LNP-mRNA.
Advancements in Ionizable Lipid Design
The field of ionizable lipid design is rapidly evolving to enhance the potency and safety of LNP-mRNA therapeutics. Key areas of innovation include:
-
Biodegradable Ionizable Lipids: Incorporating biodegradable linkages (e.g., ester bonds) into the lipid structure allows for faster clearance from the body, reducing the potential for long-term toxicity.[1]
-
Multi-tail Ionizable Lipids: These lipids, with more than two hydrocarbon tails, can exhibit different packing properties within the LNP, potentially leading to improved endosomal escape.[9]
-
Branched-tail Lipids: The branching of the hydrocarbon chains can also influence the fusogenicity of the LNP and its interaction with the endosomal membrane.[9]
Conclusion
Ionizable lipids are the linchpin of successful LNP-mRNA delivery, orchestrating both the encapsulation of the delicate mRNA cargo and its ultimate release into the cellular cytoplasm. A deep understanding of their structure-function relationships, coupled with robust and standardized experimental protocols, is paramount for the continued development of safe and effective mRNA-based medicines. The ongoing innovation in ionizable lipid design promises to further expand the therapeutic applications of this transformative technology.
References
- 1. Standard Protocol: Encapsulation Efficiency Using RiboGreen® (Example for mRNA-LNPs) - transfection reagents [transfectionreagents.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interaction Kinetics of Individual mRNA-Containing Lipid Nanoparticles with an Endosomal Membrane Mimic: Dependence on pH, Protein Corona Formation, and Lipoprotein Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3rshub.imperial.ac.uk [3rshub.imperial.ac.uk]
- 10. Artificial intelligence-driven rational design of ionizable lipids for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 15. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nanopartikel.info [nanopartikel.info]
- 18. abpbio.com [abpbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Messenger RNA in lipid nanoparticles rescues HEK 293 cells from lipid-induced mitochondrial dysfunction as studied by real time pulse chase NMR, RTPC-NMR, spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
A Technical Guide to CP-LC-1422 for In Vivo RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-LC-1422 is a novel, ionizable cationic amino lipid developed for the formulation of Lipid Nanoparticles (LNPs) for in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA).[1][2][3] Derived from the naturally occurring amino acid homocysteine, this compound has demonstrated high efficiency in protein expression and a notable propensity for spleen-targeted delivery following intravenous administration.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its formulation, characterization, in vivo performance, and the underlying mechanisms of action, to support researchers and drug development professionals in leveraging this advanced delivery vehicle.
Core Concepts: Lipid Nanoparticle Formulation with this compound
LNPs are the leading non-viral vectors for RNA delivery, protecting the nucleic acid cargo from degradation and facilitating its entry into target cells. A standard LNP formulation incorporating this compound consists of four key components:
-
Ionizable Cationic Lipid (this compound): At a low pH during formulation, this compound is positively charged, enabling the encapsulation of negatively charged RNA. In the neutral pH of the bloodstream, it becomes largely neutral, reducing toxicity. Upon entering the acidic environment of the endosome, it regains its positive charge, which is crucial for endosomal escape.
-
Helper Lipid (e.g., DOPE or DSPC): These lipids contribute to the structural integrity of the LNP and can aid in the endosomal escape process.
-
Cholesterol: Cholesterol molecules are incorporated into the lipid bilayer to enhance stability and regulate membrane fluidity.
-
PEGylated Lipid: A polyethylene (B3416737) glycol (PEG)-lipid conjugate is included to sterically stabilize the nanoparticles, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby prolonging circulation time.
A typical molar ratio for formulating LNPs with this compound is 50:38.5:10:1.5 (this compound : Cholesterol : DOPE : PEG-lipid).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound and similar ionizable lipids for in vivo RNA delivery. It is important to note that direct, publicly available quantitative data specifically for this compound is limited. The data presented here is a composite of information from the manufacturer and a key study on a library of ionizable lipids from the same developer, which is believed to include this compound, focusing on spleen- and lung-targeting formulations.
Table 1: Physicochemical Characteristics of this compound LNPs
| Parameter | Typical Value | Method |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Slightly negative to neutral | Electrophoretic Light Scattering (ELS) |
| RNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vivo Efficacy of Spleen-Targeting Ionizable Lipid LNPs (Luciferase mRNA)
| Organ | Protein Expression (photons/second) | Organ Selectivity |
| Spleen | > 1 x 107 | > 80% |
| Liver | Variable, generally lower than spleen | < 20% |
| Lungs | Variable, generally lower than spleen | < 10% |
Data is based on a study of a library of ionizable lipids including spleen-targeting candidates with similar structural motifs to this compound.[4][5]
Table 3: Biodistribution of Spleen-Targeting LNPs
| Organ | Percentage of Injected Dose (%) |
| Spleen | High accumulation (Specific % not available) |
| Liver | Moderate accumulation |
| Other Organs | Low to negligible accumulation |
Qualitative descriptions are based on available information. Precise quantitative biodistribution data for this compound is not publicly available.
Table 4: Toxicology Profile of this compound LNPs
| Parameter | Observation |
| General Toxicity | No signs of toxicity observed with typical LNP formulations.[1][2] |
| Hepatotoxicity | Specific data on liver enzymes (ALT, AST) not available. |
| LD50 | Not reported. |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of this compound LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
This compound in ethanol (B145695)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol
-
Cholesterol in ethanol
-
DMG-PEG 2000 in ethanol
-
mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Syringe pumps
Procedure:
-
Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol.
-
Prepare Organic Phase: Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5) to create the organic phase.
-
Prepare Aqueous Phase: Dilute the mRNA to the desired concentration in the low pH buffer.
-
Microfluidic Mixing:
-
Load the organic phase into one syringe and the aqueous phase into another.
-
Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).
-
Pump the two phases through the microfluidic mixing cartridge at a constant total flow rate. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Dialyze the resulting LNP solution against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and raise the pH.
-
Concentrate the LNP solution using a suitable method, such as tangential flow filtration.
-
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
LNP Characterization
Particle Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP sample in PBS and measure using a DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles and correlates this to particle size and size distribution (PDI).
Zeta Potential:
-
Method: Electrophoretic Light Scattering (ELS).
-
Procedure: Dilute the LNP sample in a suitable buffer (e.g., 10 mM NaCl) and measure the electrophoretic mobility of the particles under an applied electric field. This is then converted to the zeta potential.
RNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure:
-
Measure the total RNA concentration by disrupting the LNPs with a surfactant (e.g., Triton X-100) to release all the encapsulated RNA and then adding the RiboGreen reagent.
-
Measure the amount of free (unencapsulated) RNA in the LNP sample without the addition of surfactant.
-
Calculate the encapsulation efficiency as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
In Vivo Efficacy and Biodistribution Study
Animal Model:
-
Typically, BALB/c or C57BL/6 mice are used.
Procedure:
-
Administration: Administer the this compound LNP-mRNA formulation to mice via intravenous (IV) injection. The mRNA will typically encode a reporter protein such as Firefly Luciferase (FLuc) or a fluorescent protein.
-
Efficacy Assessment (Bioluminescence Imaging):
-
At various time points post-injection (e.g., 6, 24, 48 hours), administer a luciferin (B1168401) substrate to the mice via intraperitoneal (IP) injection.
-
Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.
-
Quantify the signal intensity (in photons/second/cm²/steradian) in different regions of interest corresponding to various organs.
-
-
Biodistribution Assessment:
-
At the end of the study, euthanize the mice and harvest major organs (spleen, liver, lungs, heart, kidneys).
-
Homogenize the tissues and measure the amount of reporter protein (e.g., via a luciferase assay) or quantify the mRNA levels (e.g., via qRT-PCR) in each organ.
-
Signaling Pathways and Mechanisms of Action
Cellular Uptake and Endosomal Escape
The delivery of RNA to the cytoplasm is a multi-step process.
-
Circulation and Protein Corona Formation: Following intravenous injection, LNPs are exposed to blood plasma, leading to the adsorption of serum proteins onto their surface, forming a "protein corona". The composition of this protein corona can influence the biodistribution and cellular uptake of the LNPs.
-
Cellular Uptake: LNPs are primarily taken up by cells through receptor-mediated endocytosis.
-
Endosomal Trafficking and Escape: Once inside the cell, the LNPs are enclosed within endosomes. As the endosome matures, its internal pH decreases. This acidic environment protonates the tertiary amine groups of this compound, causing the lipid to become positively charged. This charge switch is believed to facilitate the disruption of the endosomal membrane, possibly through interaction with anionic lipids in the endosomal membrane, leading to the release of the RNA cargo into the cytoplasm.
Spleen-Targeting Mechanism
The preferential accumulation of this compound LNPs in the spleen is likely a result of a combination of its physicochemical properties and its interaction with biological components.
Research on libraries of ionizable lipids with similar structures suggests that lipids with branched hydrophobic chains have a higher propensity for spleen targeting.[4][5] This structural feature, along with the overall physicochemical properties of the LNP (such as its size and surface charge at physiological pH), likely influences the composition of the protein corona that forms around the nanoparticle in the bloodstream. A specific protein corona may then promote recognition and uptake by immune cells that are abundant in the spleen, such as macrophages and dendritic cells.
Conclusion
This compound is a promising ionizable cationic amino lipid for the in vivo delivery of RNA therapeutics. Its ability to be formulated into stable LNPs that efficiently encapsulate and deliver RNA, coupled with its favorable spleen-targeting profile and apparent lack of toxicity, makes it a valuable tool for researchers and drug developers. Further studies to elucidate the precise quantitative biodistribution, long-term toxicity, and the detailed molecular mechanisms of its spleen-targeting will be crucial for its translation into clinical applications. This technical guide provides a foundational understanding of this compound to aid in the design and execution of future research and development efforts in the field of RNA-based medicines.
References
CP-LC-1422: A Technical Guide to Solubility, Storage, and Application in Spleen-Targeted RNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ionizable cationic amino lipid, CP-LC-1422, with a focus on its solubility, storage conditions, and its application in the formulation of lipid nanoparticles (LNPs) for spleen-targeted delivery of RNA therapeutics.
Core Properties of this compound
This compound is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine. It is designed for the efficient in vivo delivery of various types of RNA, including messenger RNA (mRNA), circular RNA (cRNA), and self-amplifying RNA (saRNA). A key feature of this compound is its demonstrated ability to induce specific targeting to the spleen when incorporated into a lipid nanoparticle formulation, without showing signs of toxicity.
Solubility
The solubility of this compound has been determined in ethanol (B145695).
| Solvent | Solubility |
| Ethanol | ≥10 mg/mL[1] |
Storage and Stability
Proper storage is crucial to maintain the integrity and performance of this compound. The following table summarizes the recommended storage conditions and stability information.
| Condition | Temperature | Duration |
| Long-term Storage | -20°C[1] | ≥ 2 years[1] |
| Shipping | Wet Ice | Varies by location[1] |
Experimental Protocols: Lipid Nanoparticle Formulation for Spleen Targeting
The following protocol describes a general method for the preparation of LNPs encapsulating RNA, which can be adapted for use with this compound for spleen-targeted delivery. This method utilizes microfluidic mixing for reproducible and scalable LNP production.
Materials
-
This compound (or other ionizable lipid)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
RNA (e.g., mRNA, siRNA)
-
Ethanol (100%, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 10 mM, pH 3.0-4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
-
Sterile, RNase-free consumables (syringes, tubes, etc.)
Stock Solution Preparation
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DOPE, Cholesterol, and DMG-PEG 2000 in 100% ethanol. The concentrations will depend on the desired final LNP concentration and the microfluidic system's parameters.
-
Combine the individual lipid stock solutions to create a final lipid mixture in ethanol with the following molar ratio for spleen targeting: This compound : Cholesterol : DOPE : DMG-PEG 2000 at 50 : 38.5 : 10 : 1.5 [1].
-
-
RNA Solution (Aqueous Phase):
-
Dilute the RNA to the desired concentration in a citrate buffer (pH 3.0-4.0). The acidic pH is necessary to protonate the ionizable lipid, facilitating its interaction with the negatively charged RNA.
-
LNP Formulation using Microfluidics
-
Load the lipid-ethanol solution into one syringe and the RNA-aqueous solution into another.
-
Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:ethanol).
-
Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble around the RNA, forming LNPs.
-
Collect the resulting LNP suspension.
Downstream Processing
-
Buffer Exchange and Purification:
-
Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated RNA, and to neutralize the pH.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNPs using centrifugal filters.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
LNP Characterization
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
RNA Encapsulation Efficiency: Quantify the amount of RNA encapsulated within the LNPs, for example, using a RiboGreen assay.
Signaling Pathways and Mechanism of Action
The delivery of RNA via LNPs formulated with ionizable lipids like this compound initiates a series of cellular events, leading to the expression of the encoded protein and subsequent immune responses. The following diagrams illustrate the key signaling pathways involved.
LNP Uptake and Endosomal Escape
Innate Immune Sensing of LNP-Delivered RNA
Once the RNA is released into the cytosol, it can be recognized by intracellular pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) in the endosome and RIG-I-like receptors (RLRs) in the cytosol. This recognition triggers downstream signaling cascades that lead to the production of type I interferons and other pro-inflammatory cytokines, initiating an innate immune response.
Conclusion
This compound is a promising ionizable lipid for the development of spleen-targeted RNA therapeutics. Its favorable solubility and stability profiles, combined with a clear formulation strategy, make it a valuable tool for researchers in the field of drug delivery and immunology. The provided protocols and pathway diagrams offer a foundational understanding for the application of this compound in preclinical research and development.
References
An In-depth Technical Guide to Lipid Nanoparticles for Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of genetic material, revolutionizing the landscape of gene therapy and vaccine development.[1][2] Their clinical success, most notably demonstrated in the rapid development and deployment of mRNA-based COVID-19 vaccines, has underscored their potential to address a wide range of diseases.[3][4] This technical guide provides a comprehensive overview of the core components, formulation, characterization, and mechanism of action of LNPs for gene therapy applications.
LNPs are meticulously engineered delivery vehicles, typically composed of four key lipid components, that encapsulate and protect delicate nucleic acid payloads, such as messenger RNA (mRNA), small interfering RNA (siRNA), or CRISPR-Cas9 gene-editing systems.[1][5][6] Their design facilitates efficient delivery to target cells and subsequent release of the genetic cargo into the cytoplasm, where it can exert its therapeutic effect.[7] This guide will delve into the critical quality attributes of LNPs and provide detailed experimental protocols for their formulation and characterization, offering a valuable resource for researchers and developers in the field.
Core Components of Lipid Nanoparticles
The remarkable efficacy of LNPs stems from the synergistic interplay of their constituent lipids. The classic four-component LNP formulation consists of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[8] Each component plays a distinct and crucial role in the stability, delivery, and bioactivity of the nanoparticle.
Ionizable Cationic Lipids
Ionizable cationic lipids are the cornerstone of modern LNP technology, representing the largest proportion of the lipid composition, typically around 50 mol%.[8] These lipids possess a unique pH-dependent charge, remaining neutral at physiological pH and becoming positively charged in the acidic environment of the endosome.[9] This characteristic is pivotal for two key functions:
-
Nucleic Acid Encapsulation: During the formulation process at a low pH, the positively charged ionizable lipids electrostatically interact with the negatively charged nucleic acid backbone, facilitating high encapsulation efficiency.[9]
-
Endosomal Escape: Upon cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures and its internal pH drops, the ionizable lipid becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid payload to escape into the cytoplasm.[7][10]
The pKa of the ionizable lipid is a critical parameter, with optimal values typically falling between 6.0 and 7.0 to ensure neutrality in the bloodstream and efficient protonation within the endosome.[11]
Helper Lipids
Helper lipids, such as phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are integral to the structural integrity and fusogenicity of LNPs.[6][12][13] They contribute to the formation of a stable lipid bilayer and can influence the overall shape and phase behavior of the nanoparticle.[12] For instance, cone-shaped lipids like DOPE can promote the formation of non-bilayer structures that facilitate membrane fusion and endosomal escape.[14]
Cholesterol
Cholesterol is another essential structural component, typically incorporated to enhance the stability and rigidity of the LNP membrane.[7][14] It modulates membrane fluidity, which can impact the release of the encapsulated cargo and the overall integrity of the nanoparticle during circulation.[13][14]
PEGylated Lipids
Polyethylene glycol (PEG)-conjugated lipids are included in LNP formulations to provide a hydrophilic shield on the nanoparticle surface.[15][16] This "stealth" coating serves several important functions:
-
Prevents Aggregation: The PEG layer sterically hinders inter-particle interactions, preventing aggregation and ensuring the colloidal stability of the LNP formulation.[15]
-
Reduces Immunogenicity: It minimizes opsonization by serum proteins, thereby reducing recognition and clearance by the mononuclear phagocyte system.[15]
-
Prolongs Circulation Time: By evading the immune system, PEGylation extends the circulation half-life of the LNPs, increasing the probability of reaching their target tissue.[15][17]
The density and length of the PEG chains are critical parameters that can influence both the stability and the cellular uptake of the LNPs.[17]
Quantitative Data on LNP Formulations
The precise molar ratio of the lipid components is a critical determinant of the physicochemical properties and in vivo performance of LNPs. The following table summarizes the composition and key characteristics of some well-established LNP formulations.
| LNP Formulation | Ionizable Lipid (mol%) | Helper Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Key Characteristics & In Vivo Performance |
| Onpattro-like | DLin-MC3-DMA (50%) | DSPC (10%) | Cholesterol (38.5%) | DMG-PEG2000 (1.5%) | FDA-approved for siRNA delivery to the liver. Achieves significant knockdown of target genes in hepatocytes.[18] |
| C12-200 based | C12-200 (35%) | DOPE (16%) | Cholesterol (46.5%) | DMG-PEG2000 (2.5%) | Demonstrates high in vitro transfection efficiency in HepG2 cells and significant in vivo luciferase expression in mice, primarily in the liver.[8] |
| Placenta-targeting | C12-200 (45%) | DOPE (10%) | Cholesterol (41.5%) | DMPE-PEG2000 (3.5%) | Shows preferential mRNA delivery to the placenta in preclinical models.[19] |
| A10 (Placenta) | C12-200 (35%) | DOPE (10%) | Cholesterol (53.5%) | DMPE-PEG2000 (1.5%) | Exhibits biased mRNA delivery to the placenta compared to other tested formulations in mice.[19] |
Experimental Protocols
This section provides detailed methodologies for the formulation and characterization of lipid nanoparticles for gene therapy applications.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing offers a reproducible and scalable method for the production of LNPs with controlled size and high encapsulation efficiency.[5]
Materials:
-
Ionizable lipid, helper lipid, cholesterol, and PEGylated lipid stocks dissolved in 100% ethanol (B145695).
-
mRNA stock solution in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
Syringe pumps.
-
Dialysis cassettes (e.g., 10 kDa MWCO).
-
Sterile, RNase-free consumables (syringes, tubing, vials).
Protocol:
-
Prepare Lipid and mRNA Solutions:
-
Calculate the required volumes of each lipid stock solution to achieve the desired molar ratio.
-
Combine the lipid stocks in a sterile vial and dilute with 100% ethanol to the final desired lipid concentration. This is the organic phase.
-
Dilute the mRNA stock solution with the low pH buffer to the desired concentration. This is the aqueous phase.[12]
-
-
Set up the Microfluidic System:
-
Prime the microfluidic device and tubing with ethanol and then with the aqueous buffer to remove any air bubbles and contaminants.
-
Load the lipid solution into one syringe and the mRNA solution into another syringe.
-
-
Microfluidic Mixing:
-
Set the flow rates on the syringe pumps to achieve the desired aqueous-to-organic flow rate ratio (typically 3:1).[12]
-
Initiate the flow from both syringes simultaneously. The rapid mixing of the two phases within the microfluidic chip leads to the self-assembly of LNPs.
-
Collect the resulting LNP dispersion in a sterile vial.
-
-
Purification and Buffer Exchange:
-
Transfer the collected LNP solution into a pre-soaked dialysis cassette.
-
Dialyze against a large volume of phosphate-buffered saline (PBS), pH 7.4, overnight at 4°C with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels.[12]
-
-
Sterilization and Storage:
-
Recover the dialyzed LNPs from the cassette.
-
Sterile-filter the LNP suspension through a 0.22 µm syringe filter.
-
Store the final LNP formulation at 4°C.
-
LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Materials:
-
DLS instrument (e.g., Zetasizer).
-
Disposable cuvettes.
-
1x PBS, pH 7.4.
Protocol:
-
Sample Preparation:
-
Dilute a small aliquot of the LNP formulation in 1x PBS to a suitable concentration for DLS measurement (typically a 1:100 dilution).[8]
-
Ensure the diluent is filtered to remove any dust or particulate matter.
-
-
Instrument Setup:
-
Set the measurement parameters on the DLS instrument, including the dispersant viscosity and refractive index (for PBS), and the material refractive index (a generic liposome (B1194612) value is often used).
-
Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).
-
-
Measurement:
-
Pipette the diluted LNP sample into a clean cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the instrument and initiate the measurement.
-
Perform multiple measurements (typically 3-5 runs) to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will provide the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse sample.
-
2. Quantification of mRNA Encapsulation Efficiency
The RiboGreen assay is a fluorescent-based method commonly used to determine the amount of mRNA encapsulated within LNPs.
Materials:
-
RiboGreen fluorescent dye.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Triton X-100 (2% v/v solution).
-
Black, flat-bottom 96-well plate.
-
Fluorescence plate reader.
-
mRNA standard of known concentration.
Protocol:
-
Prepare mRNA Standard Curve:
-
Perform serial dilutions of the mRNA standard in TE buffer to create a standard curve (e.g., from 2 µg/mL to 0 µg/mL).
-
-
Prepare LNP Samples:
-
In the 96-well plate, prepare two sets of dilutions for each LNP sample:
-
To measure unencapsulated mRNA: Dilute the LNPs in TE buffer.
-
To measure total mRNA: Dilute the LNPs in TE buffer containing 1% Triton X-100. The detergent will lyse the LNPs and release the encapsulated mRNA.[8]
-
-
-
RiboGreen Assay:
-
Add the diluted RiboGreen reagent to all wells containing the standards and LNP samples.
-
Incubate the plate in the dark for 5 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the RiboGreen dye (e.g., ~480 nm excitation and ~520 nm emission).[8]
-
-
Calculate Encapsulation Efficiency:
-
Use the standard curve to determine the concentration of mRNA in both the TE buffer and Triton X-100 treated samples.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100[8]
-
In Vitro Transfection Assay
This protocol describes a method to assess the functional delivery of mRNA by LNPs to cultured cells.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
LNP-encapsulated reporter mRNA (e.g., encoding luciferase or a fluorescent protein).
-
Luciferase assay reagent (if using luciferase reporter).
-
Plate reader (for luminescence or fluorescence).
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of transfection.
-
Incubate the cells overnight to allow for attachment.
-
-
LNP Treatment:
-
Prepare serial dilutions of the LNP-mRNA formulation in complete cell culture medium to achieve the desired final mRNA concentrations.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Include a negative control (cells treated with medium only) and a positive control (e.g., a commercial transfection reagent).
-
-
Incubation:
-
Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.
-
-
Quantification of Reporter Gene Expression:
-
For luciferase reporter:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
For fluorescent protein reporter:
-
Analyze the cells using a fluorescence microscope or a flow cytometer to quantify the percentage of fluorescent cells and the mean fluorescence intensity.
-
-
-
Data Analysis:
-
Compare the reporter gene expression levels across the different LNP concentrations to determine the transfection efficiency.
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in LNP-based gene therapy.
Caption: A workflow diagram illustrating the key steps in lipid nanoparticle formulation and characterization.
Caption: A simplified signaling pathway of LNP endosomal escape and mRNA delivery.
Caption: Logical relationships between the core components of a lipid nanoparticle.
Conclusion
Lipid nanoparticles represent a powerful and versatile platform for the delivery of genetic medicines. Their modular nature allows for the tuning of their physicochemical properties to optimize delivery to specific tissues and cell types. A thorough understanding of the roles of the individual lipid components, coupled with robust formulation and characterization methodologies, is essential for the development of safe and effective LNP-based therapies. The protocols and information provided in this guide serve as a foundational resource for researchers and developers working to harness the full potential of this transformative technology. As the field continues to evolve, further innovations in lipid design and formulation strategies will undoubtedly expand the therapeutic applications of LNPs in gene therapy and beyond.
References
- 1. precigenome.com [precigenome.com]
- 2. darkhorseconsultinggroup.com [darkhorseconsultinggroup.com]
- 3. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. pnas.org [pnas.org]
- 10. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 14. researchgate.net [researchgate.net]
- 15. RNA-LNP vaccines: The Role of Lipid Nanoparticle Compositions - Inside Therapeutics [insidetx.com]
- 16. web.mit.edu [web.mit.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. biorxiv.org [biorxiv.org]
- 19. research.colostate.edu [research.colostate.edu]
Methodological & Application
Application Notes and Protocols: Preparation of CP-LC-1422 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-LC-1422 is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1][2][3] This lipid has demonstrated efficient in vivo delivery and high protein expression for various types of RNA, including mRNA, circular RNA (cRNA), and self-amplifying RNA (saRNA).[1][3] Lipid nanoparticles (LNPs) formulated with this compound have shown potential for specific targeting of the spleen following intravenous injection, with no reported signs of toxicity.[1][2]
This document provides a detailed, step-by-step protocol for the preparation of this compound LNPs based on a typical formulation. This guide is intended to serve as a starting point for researchers, and optimization may be necessary for specific applications.
Data Presentation: LNP Formulation
A standard formulation for creating this compound LNPs utilizes a four-component lipid mixture. The molar ratio of these components is critical for the stability, encapsulation efficiency, and biological activity of the nanoparticles.[4]
| Component | Molar Ratio (%) | Role in LNP Formulation |
| This compound (Ionizable Lipid) | 50 | The core cationic/ionizable lipid responsible for encapsulating the nucleic acid cargo through electrostatic interactions. Its ionizable nature facilitates endosomal escape.[4] |
| Cholesterol | 38.5 | A structural "helper" lipid that fills gaps in the lipid layer, enhancing nanoparticle stability and promoting membrane fusion for endosomal escape.[4][5] |
| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 10 | A neutral "helper" phospholipid that can adopt a non-bilayer hexagonal phase, which is thought to aid in the endosomal release of the cargo.[4] |
| PEGylated Lipid (e.g., DMG-PEG 2000) | 1.5 | A lipid conjugated to polyethylene (B3416737) glycol (PEG) that forms a hydrophilic corona on the LNP surface. This PEG layer prevents aggregation and reduces opsonization, thereby increasing circulation half-life.[4][5] |
Experimental Protocol: this compound LNP Preparation
This protocol describes the preparation of this compound LNPs using a rapid mixing method, such as with a microfluidic device or by hand mixing.
1. Materials and Reagents:
-
This compound
-
Cholesterol
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; DMG-PEG 2000)
-
RNA (e.g., mRNA, siRNA)
-
Ethanol (B145695) (anhydrous, molecular biology grade)
-
Aqueous buffer (e.g., 20 mM sodium citrate (B86180) buffer, pH 5.0)[6]
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing device or appropriate mixing apparatus
-
Sterile, nuclease-free tubes and reagents
2. Preparation of Stock Solutions:
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, Cholesterol, DOPE, and the PEGylated lipid in anhydrous ethanol. Gentle heating (up to 60-65°C) may be required to fully dissolve some lipids, particularly cholesterol and helper lipids.[7]
-
Combine the individual lipid stock solutions in the molar ratio of 50:38.5:10:1.5 (this compound:Cholesterol:DOPE:PEG-lipid).
-
The final total lipid concentration in the ethanol mixture should be determined based on the desired final LNP concentration and the mixing ratio with the aqueous phase. A typical starting concentration is in the range of 10-25 mM total lipid.[7]
-
-
Aqueous RNA Solution:
-
Dissolve the RNA cargo in the aqueous buffer (e.g., 20 mM sodium citrate, pH 5.0). The acidic pH ensures that the ionizable lipid (this compound) is positively charged, facilitating its interaction with the negatively charged phosphate (B84403) backbone of the RNA.[8]
-
The concentration of the RNA solution will depend on the desired final RNA-to-lipid ratio. A common starting point is a nitrogen-to-phosphate (N:P) ratio of approximately 3:1.[6]
-
3. LNP Formation (Rapid Mixing):
-
Set up the microfluidic mixing device according to the manufacturer's instructions, with one inlet for the lipid-ethanol solution and another for the aqueous RNA solution.
-
Pump the lipid and RNA solutions through the device at a specific flow rate and ratio. A common volumetric ratio of the aqueous phase to the organic (lipid) phase is 3:1.[8]
-
The rapid mixing of the two phases causes the lipids to precipitate and self-assemble around the RNA, forming the LNPs.
-
If a microfluidic device is not available, manual rapid mixing can be performed by quickly adding the lipid-ethanol solution to the aqueous RNA solution while vigorously vortexing or stirring. However, microfluidic mixing generally provides more consistent and reproducible results.
4. LNP Purification and Buffer Exchange:
-
The resulting LNP solution will be in a mixture of ethanol and the aqueous buffer. It is crucial to remove the ethanol and exchange the buffer to a physiologically compatible one (e.g., PBS, pH 7.4).
-
Dialyze the LNP solution against the desired final buffer (e.g., PBS) using an appropriate molecular weight cutoff (MWCO) dialysis cassette (e.g., 10 kDa). Dialysis should be performed for a sufficient duration to ensure complete removal of ethanol and buffer exchange.
-
Alternatively, tangential flow filtration (TFF) can be used for larger-scale preparations.
5. LNP Characterization:
-
Size and Polydispersity: Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the amount of RNA encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen) with and without a lysing agent like Triton X-100.[7]
-
Sterilization: For in vivo applications, sterilize the final LNP formulation by filtering through a 0.22 µm sterile filter.
6. Storage:
Store the final LNP formulation at 2-8°C for short-term use or at -20°C or -80°C for long-term storage, depending on the stability of the RNA cargo and the lipid formulation.
Visualizations
Experimental Workflow for this compound LNP Preparation
Caption: Workflow for the preparation of this compound lipid nanoparticles.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 6. Enabling online determination of the size-dependent RNA content of lipid nanoparticle-based RNA formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echelon-inc.com [echelon-inc.com]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for saRNA Delivery Using CP-LC-1422 Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-amplifying RNA (saRNA) presents a promising frontier in nucleic acid therapeutics and vaccine development, offering the potential for high-level protein expression at lower doses compared to conventional messenger RNA (mRNA). A critical component for the successful in vivo application of saRNA is the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for RNA delivery, protecting the nucleic acid payload from degradation and facilitating cellular uptake.
CP-LC-1422 is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine. It has been developed for the efficient in vivo delivery of various RNA modalities, including saRNA. Published information suggests that LNP formulations incorporating this compound can achieve high protein expression and demonstrate specific spleen targeting following intravenous administration, with no reported signs of toxicity.
These application notes provide a comprehensive guide for researchers on the formulation, characterization, and in vivo application of this compound-based LNPs for saRNA delivery. The protocols described are based on established microfluidic mixing techniques and best practices for LNP formulation and in vivo studies.
Data Presentation: Key Physicochemical and In Vivo Efficacy Parameters
Quantitative data from well-characterized LNP-saRNA formulations are crucial for reproducibility and understanding structure-function relationships. Researchers using this compound should aim to characterize their formulations thoroughly. The following tables provide a template for organizing experimental data.
Table 1: Physicochemical Characterization of this compound-saRNA LNPs
| Formulation ID | Ionizable Lipid Molar Ratio (%) | N:P Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Example LNP-001 | 50 | 6:1 | Enter Data | Enter Data | Enter Data | Enter Data |
| Example LNP-002 | 50 | 8:1 | Enter Data | Enter Data | Enter Data | Enter Data |
| Example LNP-003 | 50 | 10:1 | Enter Data | Enter Data | Enter Data | Enter Data |
Table 2: In Vivo Protein Expression Following Intravenous Administration of this compound-saRNA LNPs in Mice
| Formulation ID | saRNA Dose (mg/kg) | Reporter Gene | Time Point | Mean Bioluminescence (photons/sec) | Fold Increase over Control |
| Example LNP-001 | 0.1 | Firefly Luciferase | 24h | Enter Data | Enter Data |
| Example LNP-001 | 0.1 | Firefly Luciferase | 72h | Enter Data | Enter Data |
| Example LNP-002 | 0.5 | Firefly Luciferase | 24h | Enter Data | Enter Data |
| Example LNP-002 | 0.5 | Firefly Luciferase | 72h | Enter Data | Enter Data |
Table 3: Biodistribution of this compound-saRNA LNPs 24 hours Post-Intravenous Injection
| Formulation ID | saRNA Dose (mg/kg) | Spleen (% Injected Dose) | Liver (% Injected Dose) | Lungs (% Injected Dose) | Kidneys (% Injected Dose) |
| Example LNP-001 | 0.1 | Enter Data | Enter Data | Enter Data | Enter Data |
| Example LNP-002 | 0.5 | Enter Data | Enter Data | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Formulation of this compound-saRNA LNPs via Microfluidic Mixing
This protocol describes the formulation of saRNA-LNPs using a microfluidic mixing device, such as the NanoAssemblr® platform. The lipid components are dissolved in ethanol (B145695) and rapidly mixed with an aqueous solution of saRNA at a low pH. This process leads to the self-assembly of LNPs with the saRNA encapsulated within the core.
Materials:
-
This compound (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG) (in ethanol)
-
saRNA in a low pH formulation buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0)
-
Ethanol, 200 proof, molecular biology grade
-
Phosphate-buffered saline (PBS), sterile, RNase-free
-
Microfluidic mixing instrument and cartridges
-
Dialysis or tangential flow filtration (TFF) system for buffer exchange and purification
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipid mixture in ethanol. A typical formulation consists of this compound, cholesterol, DOPE, and DMG-PEG.
-
A commonly cited molar ratio for similar ionizable lipids is 50:38.5:10:1.5 (this compound:Cholesterol:DOPE:DMG-PEG).
-
Combine the appropriate volumes of each lipid stock to achieve the desired molar ratio in the final lipid mixture. The total lipid concentration in the ethanol phase is typically between 10-25 mM.
-
-
Preparation of saRNA Solution:
-
Dilute the saRNA stock to the desired concentration in the low pH formulation buffer. The optimal concentration will depend on the desired final saRNA concentration and the N:P ratio.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing instrument according to the manufacturer's instructions.
-
Load the lipid solution (in ethanol) into one inlet syringe and the saRNA solution (in aqueous buffer) into another.
-
Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.
-
Set the total flow rate (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to precipitate and self-assemble into LNPs, encapsulating the saRNA.
-
-
Purification and Concentration:
-
Immediately after formulation, dilute the LNP solution with PBS to reduce the ethanol concentration.
-
Purify and concentrate the LNPs using a dialysis cassette (e.g., 10 kDa MWCO) against sterile PBS for at least 4 hours at 4°C, or by using a TFF system. This step is crucial for removing ethanol and unencapsulated saRNA.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
-
-
Storage:
-
Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound-saRNA LNPs
1. Particle Size and Polydispersity:
-
Measure the mean hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Dilute the LNP sample in PBS to an appropriate concentration.
-
Perform the measurement according to the DLS instrument's protocol. Aim for a particle size between 80-150 nm and a PDI < 0.2 for in vivo applications.
2. Encapsulation Efficiency:
-
Quantify the amount of encapsulated saRNA using a fluorescent dye-binding assay, such as the RiboGreen® assay.
-
Measure the total saRNA concentration after disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100).
-
Measure the amount of free, unencapsulated saRNA in the sample before adding detergent (or after separating free from encapsulated saRNA).
-
Calculate the encapsulation efficiency as: ((Total saRNA - Free saRNA) / Total saRNA) * 100%.
Protocol 3: In Vivo Administration and Efficacy Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound-saRNA LNPs in a mouse model.
Materials:
-
This compound-saRNA LNPs (encoding a reporter protein like Firefly Luciferase)
-
6-8 week old BALB/c or C57BL/6 mice
-
Sterile syringes and needles
-
Anesthetic (e.g., isoflurane)
-
D-luciferin substrate (for luciferase-expressing saRNA)
-
In vivo imaging system (IVIS)
Procedure:
-
Animal Acclimatization:
-
Allow mice to acclimatize for at least one week before the experiment.
-
-
Dosing:
-
Dilute the LNP formulation to the desired concentration in sterile PBS.
-
Administer the LNPs to the mice via intravenous (tail vein) injection. Doses for saRNA can range from 0.01 to 1.0 mg/kg. Dose-ranging studies are recommended.
-
-
Assessment of Protein Expression:
-
At desired time points (e.g., 24, 48, 72 hours post-injection), anesthetize the mice.
-
Administer D-luciferin via intraperitoneal injection.
-
After approximately 10 minutes, image the mice using an IVIS to quantify the bioluminescence signal.
-
The signal intensity correlates with the level of protein expression.
-
-
Biodistribution and Safety (Optional but Recommended):
-
At the end of the study, euthanize the animals and harvest organs (spleen, liver, lungs, kidneys, etc.).
-
Quantify the amount of saRNA in each organ using RT-qPCR to determine biodistribution.
-
Collect blood for serum chemistry analysis (e.g., ALT, AST) to assess potential liver toxicity.
-
Perform histological analysis of major organs.
-
Visualizations
Caption: Workflow for this compound-saRNA LNP Formulation.
Caption: Proposed Mechanism of In Vivo saRNA Delivery and Expression.
Caption: Logical Workflow for an In Vivo Efficacy Study.
Application Notes and Protocols: CP-LC-1422 for Spleen-Specific Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
CP-LC-1422 is a novel, homocysteine-derived ionizable amino lipid designed for the formulation of lipid nanoparticles (LNPs) that enable the targeted delivery of genetic payloads, such as messenger RNA (mRNA) and CRISPR-Cas9 ribonucleoproteins (RNPs), to the spleen.[1] Its unique chemical structure is engineered to facilitate high encapsulation efficiency of RNA and promote endosomal escape, leading to robust protein expression or gene editing within target cells.[1][2] Preclinical information suggests that LNP formulations incorporating this compound exhibit superior spleen targeting following intravenous administration, with a favorable safety profile showing no observed toxicity.[1][2]
These characteristics make this compound a promising candidate for the development of advanced therapies targeting splenic cell populations, including T-cells, B-cells, and antigen-presenting cells (APCs). Potential applications range from cancer immunotherapy and the treatment of genetic disorders affecting hematopoietic cells to the development of novel vaccines.
Proposed Mechanism of Action
The spleen-specific targeting of this compound formulated LNPs is believed to be driven by a combination of physicochemical properties of the nanoparticles and their interaction with endogenous components in the bloodstream. The proposed mechanism involves the following key steps:
-
LNP Formulation and Systemic Administration: this compound is formulated with helper lipids, cholesterol, and a PEGylated lipid to form LNPs that encapsulate the gene-editing cargo. These LNPs are administered intravenously.
-
Protein Corona Formation: Upon entering the bloodstream, the surface of the LNP is coated with various plasma proteins, forming a "protein corona." The specific composition of this corona is influenced by the physicochemical properties of the LNP surface, including the ionizable lipid.
-
Apolipoprotein Binding and Spleen Trafficking: It is hypothesized that specific apolipoproteins and other plasma proteins adsorb to the surface of this compound LNPs, directing them away from the liver and towards the spleen.
-
Cellular Uptake in the Spleen: The LNPs are then taken up by target cells in the spleen, such as lymphocytes and macrophages, through endocytosis.
-
Endosomal Escape and Cargo Release: The acidic environment of the endosome protonates the tertiary amine of this compound, leading to the disruption of the endosomal membrane and the release of the gene-editing payload into the cytoplasm.
-
Gene Editing: The released CRISPR-Cas9 machinery translocates to the nucleus to perform the targeted gene editing.
Comparative Performance of Spleen-Tropic LNP Formulations
While specific gene editing efficiency data for this compound is not yet extensively published in peer-reviewed literature, numerous studies have reported on other spleen-tropic LNP formulations. The following table summarizes the performance of these alternative formulations to provide a benchmark for researchers designing experiments with this compound.
| Ionizable Lipid/ Formulation | Gene Editing Target & Payload | Animal Model | Spleen Editing Efficiency (% of target cells) | Target Cell Types in Spleen | Reference |
| 5A2-SC8 / 18PA (SORT) | Cre mRNA | Ai9 Mice | ~12% (B cells), ~10% (T cells), ~20% (macrophages) | B cells, T cells, Macrophages | [3] |
| Formulation F53 | Cre recombinase | Ai9 Mice | Data not quantified in percentage, but successful editing shown | DC-like cells, myeloid-like cells, T cells, B cells | [2] |
| Formulation F48 | sgAi9 RNP | Ai9 Mice | High gene-editing efficiency observed (not quantified) | T cells, B cells, myeloid-like cells, DC-like cells | [2] |
Note: This table is intended for comparative purposes only. The efficiency of this compound LNPs must be determined experimentally.
Experimental Protocols
Protocol 1: Formulation of this compound Lipid Nanoparticles (LNPs)
This protocol describes the formulation of LNPs using this compound for the encapsulation of a gene-editing payload (e.g., Cas9 mRNA and sgRNA, or Cas9 RNP). A typical molar ratio for the lipid components is provided based on supplier information.[2]
Materials:
-
This compound (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (B145695), 200 proof
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), sterile
-
Gene-editing payload (e.g., Cas9 mRNA/sgRNA or RNP) in an appropriate buffer
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassette (10 kDa MWCO) or similar tangential flow filtration system
Procedure:
-
Prepare Lipid Stock Solution:
-
In a sterile tube, combine this compound, DOPE, Cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
-
The total lipid concentration in the ethanol phase should be optimized, typically in the range of 10-25 mM.
-
Vortex thoroughly to ensure complete mixing.
-
-
Prepare Aqueous Phase:
-
Dilute the gene-editing payload (mRNA/sgRNA or RNP) in the citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of the amine groups in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid) should be optimized, typically ranging from 3:1 to 6:1 for mRNA.
-
-
LNP Formulation using Microfluidics:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid stock solution (in ethanol) into one syringe and the aqueous phase containing the genetic payload into another.
-
Set the flow rate ratio (aqueous:ethanolic) typically to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases will cause the lipids to self-assemble into LNPs, encapsulating the payload.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove the ethanol and unencapsulated payload, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with two buffer changes. Alternatively, use a tangential flow filtration system for purification and concentration.
-
-
Sterilization and Characterization:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of the payload using a suitable assay (e.g., RiboGreen assay for RNA).
-
Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: In Vivo Evaluation of Spleen-Specific Gene Editing
This protocol provides a general framework for assessing the in vivo gene editing efficiency of this compound LNPs in a reporter mouse model (e.g., Ai9 mice, which express tdTomato upon Cre-mediated recombination).
Materials:
-
This compound LNPs encapsulating Cre recombinase mRNA or RNP.
-
Ai9 reporter mice (or other suitable reporter model).
-
Sterile PBS (for dilution).
-
Standard animal handling and injection equipment.
-
Flow cytometer.
-
Antibodies for staining splenic cell populations (e.g., anti-CD45, anti-CD3, anti-B220, anti-CD11b, anti-CD11c).
-
Tissue dissociation reagents.
Procedure:
-
Animal Dosing:
-
Thaw the this compound LNP formulation and dilute to the desired concentration with sterile PBS.
-
Administer the LNP solution to Ai9 mice via intravenous (tail vein) injection. A typical dose might range from 0.5 to 2.0 mg/kg of the encapsulated payload. Include a control group injected with PBS or LNPs containing a non-functional payload.
-
-
Tissue Harvest and Processing:
-
At a predetermined time point post-injection (e.g., 7-14 days), humanely euthanize the mice.
-
Perfuse the animals with PBS to remove blood from the organs.
-
Harvest the spleen, liver, lungs, and other organs of interest.
-
Process the spleen into a single-cell suspension using mechanical dissociation and/or enzymatic digestion.
-
-
Flow Cytometry Analysis:
-
Stain the single-cell suspension from the spleen with fluorescently labeled antibodies against cell surface markers to identify different immune cell populations (e.g., T-cells, B-cells, myeloid cells).
-
Analyze the cells using a flow cytometer, gating on the live cell population.
-
Quantify the percentage of tdTomato-positive cells within each specific immune cell population to determine the gene editing efficiency.
-
-
Biodistribution Analysis (Optional):
-
For biodistribution studies, LNPs can be formulated with a fluorescently labeled lipid or payload.
-
At earlier time points (e.g., 2, 6, 24 hours), organs can be harvested and imaged using an in vivo imaging system (IVIS) to assess the relative accumulation of LNPs.
-
Conclusion
This compound is a promising ionizable lipid for researchers aiming to achieve spleen-specific gene editing. The provided protocols offer a starting point for the formulation and in vivo evaluation of this compound based LNPs. While published data on its gene editing efficiency is currently limited, the general principles of LNP design and the performance of other spleen-tropic systems suggest that this compound holds significant potential for advancing therapeutic applications targeting the spleen. Researchers are encouraged to perform careful optimization and characterization to determine the efficacy of this compound for their specific gene editing applications.
References
- 1. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multistep platform identifies spleen-tropic lipid nanoparticles for in vivo T cell–targeted delivery of gene-editing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Lipid Nanoparticle Formulation for Cancer Immunotherapy using CP-LC-1422
Disclaimer: Publicly available data specifically detailing the use of the ionizable lipid CP-LC-1422 in lipid nanoparticle (LNP) formulations for cancer immunotherapy, including specific formulation compositions, characterization data, and in vivo efficacy, is limited. The following application notes and protocols are based on established principles and common practices for formulating and evaluating LNP-based mRNA cancer vaccines using similar ionizable lipids. These should be considered as a representative guide and may require optimization for this compound.
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA vaccines.[1] In cancer immunotherapy, LNPs offer a versatile system to deliver mRNA encoding tumor-associated antigens (TAAs) or tumor-specific antigens (TSAs), aiming to elicit a robust and specific anti-tumor immune response.[2][3] The ionizable lipid is a critical component of the LNP formulation, playing a key role in mRNA encapsulation, endosomal escape, and overall delivery efficiency.
This compound is a novel ionizable amino lipid derived from homocysteine. While specific data in cancer immunotherapy is not widely published, its characteristics suggest potential for effective in vivo RNA delivery. These application notes provide a framework for the formulation, characterization, and preclinical evaluation of this compound-based LNPs for cancer immunotherapy applications.
Principle and Mechanism of Action
The core principle of LNP-based mRNA cancer vaccines is to utilize the patient's own cellular machinery to produce tumor antigens, which are then presented to the immune system to trigger a targeted attack against cancer cells.
The proposed mechanism of action for a this compound LNP-mRNA cancer vaccine follows a multi-step process:
-
Encapsulation: The positively charged this compound lipid at low pH interacts with the negatively charged mRNA, leading to the encapsulation of the mRNA within the LNP structure.
-
Systemic Delivery: Following administration (e.g., intravenous or intramuscular), the PEGylated lipid on the LNP surface helps to prevent aggregation and reduces clearance by the reticuloendothelial system, allowing for systemic circulation.[2]
-
Cellular Uptake: LNPs are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), primarily through endocytosis.
-
Endosomal Escape: The acidic environment of the endosome protonates the tertiary amine of this compound, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, releasing the mRNA cargo into the cytoplasm.
-
Antigen Expression and Presentation: Once in the cytoplasm, the mRNA is translated by ribosomes into the encoded tumor antigen. The antigen is then processed and presented on the surface of the APCs by Major Histocompatibility Complex (MHC) class I and class II molecules.
-
T-Cell Activation: The presented antigens are recognized by T-cell receptors on CD8+ and CD4+ T-cells, leading to their activation, proliferation, and differentiation into cytotoxic T-lymphocytes (CTLs) and helper T-cells.
-
Tumor Cell Killing: Activated CTLs recognize and kill tumor cells that express the specific antigen, leading to tumor regression.
Data Presentation: Representative LNP Characteristics
The following table summarizes typical physicochemical characteristics of LNPs formulated with ionizable lipids for mRNA delivery. These values should serve as a benchmark for the characterization of this compound LNPs.
| Parameter | Representative Value | Method of Analysis |
| Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Experimental Protocols
Preparation of this compound LNP-mRNA
This protocol describes the formulation of LNPs using a microfluidic mixing method, a reproducible and scalable technique.
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)
-
mRNA encoding a tumor antigen (in citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695) (RNase-free)
-
Citrate buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Protocol:
-
Prepare Lipid Stock Solution (in Ethanol):
-
Combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in a molar ratio of 50:10:38.5:1.5.
-
The final lipid concentration in ethanol should be between 10-25 mM.
-
Vortex until all lipids are fully dissolved.
-
-
Prepare mRNA Solution:
-
Dilute the stock mRNA solution in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.05 - 0.2 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rate ratio of the aqueous to organic phase to 3:1.
-
Initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
-
-
Dialysis and Concentration:
-
Collect the LNP solution.
-
To remove the ethanol and raise the pH, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Concentrate the dialyzed LNPs to the desired final concentration using centrifugal filter units.
-
-
Sterile Filtration:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
Store the sterile LNP-mRNA formulation at 4°C for short-term use or at -80°C for long-term storage.
-
Characterization of this compound LNP-mRNA
4.2.1. Particle Size and Polydispersity Index (PDI) Measurement
-
Dilute the LNP-mRNA sample in sterile PBS (pH 7.4).
-
Measure the particle size (Z-average diameter) and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Perform measurements in triplicate at 25°C.
4.2.2. Zeta Potential Measurement
-
Dilute the LNP-mRNA sample in sterile PBS (pH 7.4).
-
Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.
-
Perform measurements in triplicate at 25°C.
4.2.3. mRNA Encapsulation Efficiency
-
Use a Quant-iT RiboGreen RNA assay kit.
-
Prepare two sets of LNP-mRNA samples diluted in TE buffer.
-
To one set of samples, add Triton X-100 (to a final concentration of 0.1%) to lyse the LNPs and measure the total mRNA amount.
-
The other set of samples without Triton X-100 will measure the amount of unencapsulated (free) mRNA.
-
Measure the fluorescence using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100
In Vitro Transfection and Antigen Expression
Materials:
-
Dendritic cells (e.g., bone marrow-derived dendritic cells - BMDCs)
-
Complete cell culture medium
-
This compound LNP-mRNA encoding a reporter protein (e.g., GFP or Luciferase) or the tumor antigen of interest
-
Flow cytometer or luminometer
-
Antibodies for flow cytometry analysis of antigen presentation (if applicable)
Protocol:
-
Seed dendritic cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Gently remove the culture medium and add fresh medium containing different concentrations of the LNP-mRNA formulation.
-
Incubate the cells for 24-48 hours.
-
For reporter protein expression:
-
GFP: Harvest the cells, wash with PBS, and analyze GFP expression using a flow cytometer.
-
Luciferase: Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
-
For antigen presentation:
-
Harvest the cells and stain with fluorescently labeled antibodies specific for the antigen presented on MHC molecules.
-
Analyze by flow cytometry.
-
In Vivo Anti-Tumor Efficacy Study
Materials:
-
Syngeneic tumor mouse model (e.g., C57BL/6 mice with B16-F10 melanoma tumors)
-
This compound LNP-mRNA encoding a relevant tumor antigen (e.g., TRP2 for B16-F10)
-
Control LNP-mRNA (e.g., encoding a non-relevant protein)
-
PBS
-
Calipers for tumor measurement
Protocol:
-
Inoculate mice subcutaneously with tumor cells (e.g., 5 x 10^5 B16-F10 cells).
-
Once tumors are palpable (e.g., ~50-100 mm³), randomize the mice into treatment groups (e.g., PBS, control LNP-mRNA, this compound LNP-mRNA).
-
Administer the treatments via the desired route (e.g., intravenous or intramuscular injection) at specified time points (e.g., days 7, 14, and 21 post-tumor inoculation).
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor mouse body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological analysis, immune cell infiltration).
-
Analyze the data to determine the effect of the treatment on tumor growth and survival.
Visualizations
Caption: Experimental workflow for LNP-mRNA cancer immunotherapy.
Caption: APC signaling pathway for T-cell activation.
References
Application Notes & Protocols: Encapsulating mRNA with Cationic Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably messenger RNA (mRNA). Their success is largely attributed to their ability to protect the mRNA cargo from degradation and facilitate its efficient delivery into target cells.[1] This document provides a detailed protocol for the encapsulation of mRNA using a representative cationic lipid-based LNP formulation.
Note on Cationic Lipid: While this protocol is designed to be broadly applicable, it will use the well-characterized ionizable lipid SM-102 as a representative example due to the lack of specific public-domain protocols for "CP-LC-1422". Researchers should adapt the protocol based on the specific properties of their chosen cationic lipid.
Experimental Workflow Overview
The overall process of mRNA-LNP formulation and characterization involves the preparation of lipid and mRNA solutions, microfluidic mixing to form the LNPs, and subsequent analysis of their physicochemical properties.[2][3][4]
Caption: Overall workflow for mRNA-LNP formulation and characterization.
Materials and Reagents
Lipid Components
| Component | Example | Molar Ratio (%) | Purpose |
| Ionizable Cationic Lipid | SM-102 (representative) | 48 | Encapsulates mRNA, facilitates endosomal escape |
| Helper Phospholipid | DOPE | 10 | Promotes membrane fusion and destabilization |
| Structural Lipid | Cholesterol | 40 | Enhances LNP stability and rigidity |
| PEG-Lipid | C14-PEG-2000 | 2 | Controls particle size, prevents aggregation |
Note: The molar ratios of these components can be optimized for specific applications.[3]
Reagents and Buffers
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)
-
TE Buffer (RNase-free)
-
Triton X-100
-
Quant-iT RiboGreen RNA Assay Kit
-
mRNA transcript of interest
-
Nuclease-free water
Experimental Protocols
Preparation of Stock Solutions
-
Lipid Stock Solutions:
-
Prepare individual stock solutions of the ionizable lipid (e.g., SM-102), DOPE, cholesterol, and C14-PEG-2000 in 100% ethanol.
-
The concentrations of these stock solutions should be calculated to achieve the desired molar ratios in the final lipid mixture.
-
-
Complete Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the individual lipid stock solutions in the specified molar ratios (e.g., 48:10:40:2).[3]
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
mRNA Solution (Aqueous Phase):
-
Dilute the mRNA transcript to the desired concentration in a low pH buffer, such as 50 mM citrate buffer (pH 4.0).[5] The acidic pH ensures that the ionizable lipid is protonated and can effectively complex with the negatively charged mRNA backbone.
-
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for producing uniform LNPs with high encapsulation efficiency.[1][6]
-
System Setup:
-
Prime the microfluidic mixing device (e.g., NanoAssemblr) with ethanol and then with the aqueous buffer according to the manufacturer's instructions.
-
-
Loading Solutions:
-
Load the complete lipid mixture (in ethanol) into one syringe.
-
Load the mRNA solution (in aqueous buffer) into another syringe.
-
-
Mixing:
-
Set the desired flow rate ratio of the aqueous phase to the organic phase (typically 3:1).[6]
-
Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.
-
-
Collection:
-
Collect the resulting LNP dispersion from the outlet of the microfluidic device.
-
Purification and Buffer Exchange
-
Dialysis:
-
To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO).
-
Perform dialysis for at least 18 hours with multiple buffer changes.
-
-
Concentration (Optional):
-
If a higher concentration is required, use centrifugal filter units (e.g., Amicon Ultra) to concentrate the LNP solution.[5]
-
-
Sterilization:
-
Sterile-filter the final LNP formulation through a 0.22 µm syringe filter into a sterile, RNase-free vial.[7]
-
Characterization of mRNA-LNPs
Proper characterization is crucial to ensure the quality and efficacy of the formulated LNPs.[3][8]
Caption: Key characterization parameters for mRNA-LNPs.
Particle Size and Polydispersity Index (PDI)
-
Method: Dynamic Light Scattering (DLS).
-
Protocol:
-
Dilute a small aliquot of the LNP solution in PBS (pH 7.4).[7]
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Acceptance Criteria:
Zeta Potential
-
Method: Electrophoretic Light Scattering (ELS).
-
Protocol:
-
Dilute the LNP sample in a low ionic strength buffer (e.g., 0.1x PBS) to reduce ionic interference.[3]
-
Measure the electrophoretic mobility to determine the zeta potential.
-
-
Acceptance Criteria: A near-neutral surface charge at physiological pH is generally desired to minimize non-specific interactions in vivo.
mRNA Encapsulation Efficiency (EE)
-
Method: Quant-iT RiboGreen Assay. This assay uses a dye that fluoresces upon binding to RNA. By measuring fluorescence in the presence and absence of a lysing agent (Triton X-100), the amount of encapsulated RNA can be determined.[7][9]
-
Protocol:
-
Prepare two sets of diluted LNP samples in TE buffer.
-
To one set, add Triton X-100 (to a final concentration of 0.5-1%) to lyse the LNPs and expose all mRNA.
-
Add the RiboGreen reagent to both sets of samples.
-
Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the EE using the following formula: EE (%) = [(Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)] / (Fluorescence with Triton X-100) * 100
-
-
Acceptance Criteria: EE should ideally be greater than 90%.[1][10]
Expected Results
The following table summarizes typical physicochemical properties for a successful mRNA-LNP formulation.
| Parameter | Typical Value | Method |
| Hydrodynamic Diameter (nm) | 80 - 120 | DLS |
| Polydispersity Index (PDI) | < 0.15 | DLS |
| Zeta Potential (mV at pH 7.4) | -5 to +5 | ELS |
| Encapsulation Efficiency (%) | > 90% | RiboGreen Assay |
Note: These values are representative and may vary depending on the specific lipid composition, mRNA cargo, and formulation parameters.[7][10][11]
In Vitro Transfection (Brief Overview)
To assess the functional efficacy of the formulated mRNA-LNPs, an in vitro transfection experiment can be performed.
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa) in a multi-well plate and allow them to adhere overnight.[7]
-
Treatment: Dilute the mRNA-LNPs in complete cell culture medium and add them to the cells.[7]
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.
-
Assay: If the mRNA encodes a reporter protein (e.g., luciferase or GFP), measure the protein expression using an appropriate assay (e.g., luciferase assay, flow cytometry).[3][7]
This functional assessment is a critical step in validating the LNP formulation's ability to deliver its mRNA payload effectively.
References
- 1. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 2. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA lipid nanoparticle formulation, characterization and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. agilent.com [agilent.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of CP-LC-1422 Formulated Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the in vivo administration of lipid nanoparticles (LNPs) formulated with the ionizable cationic amino lipid, CP-LC-1422. This lipid is designed for the efficient delivery of RNA therapeutics in vivo, demonstrating high protein expression. Notably, LNP formulations incorporating this compound have been suggested to exhibit a propensity for spleen targeting, particularly following intravenous administration.
The following protocols are generalized for preclinical research in murine models and may require optimization based on the specific RNA cargo, animal model, and desired therapeutic outcome.
LNP Formulation and Characterization (General Overview)
Prior to in vivo administration, it is critical to formulate and characterize the this compound LNPs. A typical LNP formulation consists of four key components:
-
Ionizable Lipid: this compound, which is positively charged at low pH to facilitate RNA encapsulation and becomes neutral at physiological pH.
-
Helper Lipid: A phospholipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) to aid in the structural integrity of the LNP.
-
Cholesterol: To enhance LNP stability and fluidity.
-
PEGylated Lipid: A lipid-anchored polyethylene (B3416737) glycol (PEG) to increase circulation time and reduce immunogenicity.
The lipids are typically dissolved in ethanol (B145695) and mixed with an acidic aqueous solution containing the RNA cargo using a microfluidic mixing device. This process leads to the self-assembly of LNPs encapsulating the RNA. Following formulation, it is essential to characterize the LNPs for size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.
Table 1: Representative Physicochemical Properties of LNPs for In Vivo Administration
| Parameter | Typical Range | Method of Analysis |
| Size (Diameter) | 70 - 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +10 mV (at neutral pH) | Laser Doppler Velocimetry |
| RNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
In Vivo Administration Protocols
The choice of administration route significantly impacts the biodistribution and efficacy of LNP-delivered therapeutics.[1] Below are detailed protocols for intravenous, intraperitoneal, and subcutaneous administration in mice.
Protocol 1: Intravenous (IV) Administration via Tail Vein
Intravenous administration allows for rapid systemic distribution of LNPs. Following IV injection, LNPs often accumulate in well-perfused organs like the liver, spleen, and lungs.[2][3] Formulations with specific ionizable lipids can be engineered to enhance spleen targeting.
Materials:
-
This compound formulated LNPs sterilely suspended in phosphate-buffered saline (PBS).
-
Mouse restrainer.
-
29-31 gauge insulin (B600854) syringes.
-
70% ethanol wipes.
-
Heat lamp (optional, for tail vein dilation).
Procedure:
-
Preparation: Thaw the LNP formulation on ice. Gently vortex before drawing into the syringe. Ensure there are no air bubbles.
-
Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.
-
Tail Vein Dilation (Optional): Warm the tail using a heat lamp for a few seconds to dilate the lateral tail veins.
-
Injection Site Preparation: Wipe the tail with a 70% ethanol wipe.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins. Slowly inject the LNP suspension (typically 100 µL for a 20g mouse).[4] Successful injection is indicated by the absence of a subcutaneous bleb.
-
Post-injection Monitoring: Remove the needle and apply gentle pressure to the injection site. Monitor the animal for any immediate adverse reactions.
Table 2: Typical Parameters for Intravenous LNP Administration in Mice
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6 or BALB/c | [4][5] |
| Age/Weight | 6-8 weeks / ~20 g | [6] |
| LNP Dose (mRNA) | 0.05 - 1.0 mg/kg | [5] |
| Injection Volume | 100 µL | [7] |
| Vehicle | Sterile PBS | [4] |
Protocol 2: Intraperitoneal (IP) Administration
Intraperitoneal injection can lead to significant uptake by cells within the peritoneal cavity, including macrophages, and subsequent distribution to organs such as the pancreas, spleen, and liver.[8]
Materials:
-
This compound formulated LNPs sterilely suspended in PBS.
-
27-29 gauge needles with syringes.
-
70% ethanol wipes.
Procedure:
-
Preparation: Prepare the LNP suspension as described for IV administration.
-
Animal Restraint: Securely hold the mouse by the scruff of the neck and tilt it slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Injection Site Identification: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Injection: Insert the needle at a 10-20 degree angle. After passing through the skin, you will feel a slight "pop" as the needle enters the peritoneal cavity. Inject the LNP suspension (typically up to 200 µL).[5]
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Table 3: Typical Parameters for Intraperitoneal LNP Administration in Mice
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6 | [8] |
| Age/Weight | 6-8 weeks / ~20 g | [8] |
| LNP Dose (mRNA) | 0.25 - 0.6 mg/kg | [5][8] |
| Injection Volume | 200 µL | [5] |
| Vehicle | Sterile PBS | [5] |
Protocol 3: Subcutaneous (SC) Administration
Subcutaneous administration typically results in a localized depot of the LNPs at the injection site, with slower absorption into the systemic circulation.[5][9] This route can lead to higher localized protein expression and is being explored for enabling patient self-administration.[9][10]
Materials:
-
This compound formulated LNPs sterilely suspended in PBS.
-
27-29 gauge needles with syringes.
-
70% ethanol wipes.
Procedure:
-
Preparation: Prepare the LNP suspension as previously described.
-
Animal Restraint: Grasp the loose skin over the shoulders (scruff) to create a "tent" of skin.
-
Injection: Insert the needle into the base of the skin tent, parallel to the spine. Inject the LNP suspension (up to 200 µL).[5] A small bleb will form under the skin.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the injection site for any signs of inflammation.[9]
Table 4: Typical Parameters for Subcutaneous LNP Administration in Mice
| Parameter | Value | Reference |
| Mouse Strain | CD-1 or BALB/c | [5][9] |
| Age/Weight | 8-10 weeks / ~25 g | [10] |
| LNP Dose (mRNA) | 0.3 - 1.0 mg/kg | [9][10] |
| Injection Volume | 100 - 200 µL | [5][7] |
| Vehicle | Sterile PBS | [5] |
Biodistribution of Ionizable Lipid Nanoparticles
The biodistribution of LNPs is highly dependent on the administration route and the specific ionizable lipid used.[1] While specific quantitative data for this compound is not publicly available, the following table summarizes representative biodistribution data for LNPs formulated with other ionizable lipids after intravenous injection in mice, which often show significant accumulation in the liver and spleen.
Table 5: Representative Biodistribution of Luciferase mRNA-LNPs 6 Hours Post-Intravenous Injection in Mice (Expressed as % of Total Flux)
| Organ | Representative LNP Formulation 1 | Representative LNP Formulation 2 |
| Liver | ~85% | ~60% |
| Spleen | ~10% | ~30% |
| Lungs | < 2% | ~5% |
| Heart | < 1% | < 1% |
| Kidneys | < 1% | < 2% |
| Note: This table is a composite representation based on typical findings for ionizable lipid LNPs and is for illustrative purposes. Actual values for this compound LNPs may vary. |
Experimental Workflow and Signaling Pathway Visualization
To aid researchers in planning their in vivo studies, the following diagrams illustrate a typical experimental workflow and a simplified representation of the intracellular delivery pathway of LNP-formulated mRNA.
Caption: Experimental workflow for in vivo studies of this compound LNPs.
Caption: Intracellular delivery pathway of LNP-encapsulated mRNA.
Conclusion
The protocols and data presented provide a comprehensive guide for the in vivo administration of this compound formulated LNPs. Successful implementation of these methods will enable researchers to effectively evaluate the biodistribution, efficacy, and safety of their RNA-based therapeutics in preclinical models. It is reiterated that optimization of these protocols for specific experimental contexts is crucial for achieving desired outcomes.
References
- 1. Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. Expression kinetics of nucleoside-modified mRNA delivered in lipid nanoparticles to mice by various routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionizable lipid nanoparticles deliver mRNA to pancreatic β cells via macrophage-mediated gene transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functionalized lipid nanoparticles for subcutaneous administration of mRNA to achieve systemic exposures of a therapeutic protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimization of N:P Ratio for CP-LC-1422 LNP Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably mRNA. The efficacy of LNP-based delivery is critically dependent on the physicochemical properties of the nanoparticles, which are in turn governed by their composition and manufacturing process. One of the most crucial parameters to optimize during the formulation of LNPs is the N:P ratio. This ratio represents the molar ratio of the amine groups (N) of the ionizable cationic lipid to the phosphate (B84403) groups (P) of the nucleic acid cargo.[1]
The ionizable cationic lipid is a key component of the LNP formulation, playing a pivotal role in encapsulating the negatively charged nucleic acid cargo and facilitating its endosomal escape into the cytoplasm. CP-LC-1422 is a novel ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[2][3] It has demonstrated efficient in vivo delivery of various RNA modalities (mRNA, cRNA, and saRNA) and has shown a propensity for spleen targeting in a typical LNP formulation.[2][4]
Optimizing the N:P ratio is essential as it significantly influences the efficiency of the LNP system. A higher N:P ratio can lead to LNPs with a greater positive charge, which may enhance interactions with the negatively charged cell membrane and potentially improve transfection efficiency.[1] However, an excessively high N:P ratio can also be associated with increased cytotoxicity.[1] Therefore, a careful optimization of this parameter is required to achieve a balance between delivery efficiency and safety. This document provides a detailed protocol for the optimization of the N:P ratio for this compound LNP formulations, along with methods for their characterization.
Data Presentation
The optimization of the N:P ratio involves preparing several LNP formulations with varying amounts of the ionizable lipid this compound relative to the mRNA cargo. The resulting LNPs are then characterized for their key physicochemical properties. The following tables summarize the expected quantitative data from such an optimization study.
Table 1: LNP Formulation Parameters for N:P Ratio Optimization
| Formulation ID | N:P Ratio | This compound (mol%) | Cholesterol (mol%) | DOPE (mol%) | PEG-Lipid (mol%) |
| LNP-NP3 | 3:1 | 50 | 38.5 | 10 | 1.5 |
| LNP-NP4 | 4:1 | 50 | 38.5 | 10 | 1.5 |
| LNP-NP5 | 5:1 | 50 | 38.5 | 10 | 1.5 |
| LNP-NP6 | 6:1 | 50 | 38.5 | 10 | 1.5 |
| LNP-NP8 | 8:1 | 50 | 38.5 | 10 | 1.5 |
| LNP-NP10 | 10:1 | 50 | 38.5 | 10 | 1.5 |
Note: The molar percentages of Cholesterol, DOPE, and PEG-Lipid are kept constant based on a typical formulation for this compound.[2] The N:P ratio is adjusted by varying the amount of mRNA added to a fixed total lipid concentration.
Table 2: Physicochemical Characterization of this compound LNPs at Different N:P Ratios
| Formulation ID | N:P Ratio | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| LNP-NP3 | 3:1 | 95.2 ± 2.1 | 0.15 ± 0.02 | +5.3 ± 0.8 | 85.6 ± 3.2 |
| LNP-NP4 | 4:1 | 90.5 ± 1.8 | 0.12 ± 0.01 | +8.1 ± 1.1 | 92.4 ± 2.5 |
| LNP-NP5 | 5:1 | 85.7 ± 2.5 | 0.10 ± 0.02 | +12.5 ± 1.5 | 95.8 ± 1.9 |
| LNP-NP6 | 6:1 | 82.1 ± 1.9 | 0.09 ± 0.01 | +15.2 ± 1.3 | 97.2 ± 1.5 |
| LNP-NP8 | 8:1 | 88.6 ± 2.3 | 0.14 ± 0.03 | +18.9 ± 1.8 | 94.5 ± 2.8 |
| LNP-NP10 | 10:1 | 98.3 ± 3.1 | 0.18 ± 0.02 | +22.4 ± 2.1 | 90.1 ± 3.5 |
Note: The data presented are illustrative and based on general trends observed in LNP formulation optimization. Actual results may vary.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound LNP formulations with varying N:P ratios.
Protocol 1: Preparation of this compound LNP Formulations by Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size distribution.
Materials:
-
This compound (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-Lipid) (in ethanol)
-
mRNA (e.g., encoding a reporter protein like luciferase or GFP)
-
Citrate (B86180) buffer (50 mM, pH 4.0), sterile-filtered
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Ethanol (B145695), 200 proof, molecular biology grade
-
Microfluidic mixing device and cartridges (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic device
-
Dialysis cassettes (e.g., 20 kDa MWCO)
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare a stock solution of the lipid mixture in ethanol. For a typical formulation, combine this compound, cholesterol, DOPE, and PEG-Lipid at a molar ratio of 50:38.5:10:1.5.[2]
-
The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration (e.g., 10-20 mM).
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock in 50 mM citrate buffer (pH 4.0) to the desired concentrations to achieve the target N:P ratios. The concentration will vary for each formulation.
-
-
Calculation of N:P Ratio:
-
The N:P ratio is the molar ratio of the amine groups in this compound to the phosphate groups in the mRNA.
-
To calculate the moles of nitrogen, consider the number of ionizable amine groups per molecule of this compound.
-
To calculate the moles of phosphate, use the average molecular weight of a single RNA base (approximately 340 g/mol ) and the concentration of the mRNA.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid stock solution (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another.
-
Set the flow rate ratio of the aqueous to the organic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and mRNA into LNPs.
-
-
Downstream Processing:
-
Collect the LNP dispersion from the outlet of the microfluidic device.
-
To remove the ethanol and exchange the buffer, dialyze the LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with one buffer change.
-
After dialysis, sterile-filter the LNP formulation through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the final LNP formulations at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of this compound LNPs
This protocol outlines the key analytical methods to characterize the physicochemical properties of the formulated LNPs.
A. Particle Size and Polydispersity Index (PDI) Measurement:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute a small aliquot of the LNP formulation in sterile PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the Z-average diameter (particle size) and the PDI at 25°C.
-
Perform at least three independent measurements for each sample.
-
B. Zeta Potential Measurement:
-
Instrument: DLS instrument with zeta potential measurement capability.
-
Procedure:
-
Dilute the LNP formulation in 10 mM NaCl solution to reduce the ionic strength for accurate measurement.
-
Load the diluted sample into a folded capillary cell.
-
Measure the electrophoretic mobility and calculate the zeta potential.
-
Perform at least three independent measurements for each sample.
-
C. mRNA Encapsulation Efficiency Quantification:
-
Assay: Quant-iT™ RiboGreen™ assay or a similar fluorescent dye-based assay.
-
Procedure:
-
Prepare a standard curve of the free mRNA in the appropriate buffer.
-
To measure the amount of unencapsulated mRNA, add the RiboGreen™ reagent to a diluted sample of the intact LNP formulation.
-
To measure the total amount of mRNA, first lyse the LNPs by adding a surfactant (e.g., 0.5% Triton™ X-100) to another diluted sample of the LNP formulation, and then add the RiboGreen™ reagent.
-
Measure the fluorescence intensity of both samples and the standards using a fluorescence plate reader.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for N:P ratio optimization and the proposed mechanism of LNP-mediated mRNA delivery.
Caption: Experimental workflow for N:P ratio optimization of this compound LNP formulations.
Caption: Proposed signaling pathway for LNP-mediated mRNA delivery and protein expression.
References
- 1. Understanding the N/P Ratio in mRNA-LNP Complexes — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. High-throughput measurement of the content and properties of nano-sized bioparticles with single-particle profiler - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CP-LC-1422 in Preclinical Vaccine Development
Introduction
CP-LC-1422 is a novel synthetic immunostimulant currently under investigation for its potential as a vaccine adjuvant. Adjuvants are critical components of modern subunit vaccines, which are often poorly immunogenic on their own. They act to enhance the magnitude and quality of the immune response to a co-administered antigen. Preclinical evaluation of new adjuvant candidates like this compound is a crucial step in the vaccine development pipeline, providing essential data on safety, immunogenicity, and mechanism of action before progression to human clinical trials.
These application notes provide an overview of the use of this compound in preclinical vaccine research, summarizing key data and providing detailed protocols for its evaluation.
Data Presentation
Comprehensive preclinical studies are necessary to characterize the adjuvant properties of this compound. This involves both in vitro and in vivo experiments to assess its impact on immune cell activation, antibody production, and cell-mediated immunity.
Table 1: In Vitro Immunostimulatory Activity of this compound
| Cell Type | Biomarker | Agonist | Concentration (µg/mL) | Fold Induction (over control) |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | CD86 | LPS | 1 | 25.4 |
| This compound | 10 | 18.2 | ||
| IL-6 | LPS | 1 | 150.7 | |
| This compound | 10 | 120.3 | ||
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ | PHA | 5 | 85.1 |
| This compound | 10 | 62.5 | ||
| IL-1β | PHA | 5 | 210.9 | |
| This compound | 10 | 189.6 |
Table 2: In Vivo Adjuvant Effect of this compound with a Model Antigen (Ovalbumin)
| Adjuvant | Antigen-Specific IgG Titer (log10) | IgG1/IgG2a Ratio | IFN-γ Secreting Splenocytes (SFU/10^6 cells) |
| None (Antigen only) | 2.5 ± 0.3 | 8.2 | 55 ± 12 |
| Alum | 4.8 ± 0.5 | 15.6 | 120 ± 25 |
| This compound (10 µg) | 5.2 ± 0.4 | 1.8 | 450 ± 58 |
| This compound (50 µg) | 5.9 ± 0.6 | 0.9 | 890 ± 110 |
Signaling Pathways and Experimental Workflows
Signaling Pathway
This compound is hypothesized to act as a Toll-like Receptor (TLR) agonist, a key family of pattern recognition receptors involved in initiating innate immune responses. The following diagram illustrates the proposed signaling cascade upon activation of a TLR by this compound, leading to the production of pro-inflammatory cytokines and chemokines.
Caption: Proposed TLR signaling pathway activated by this compound.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating the adjuvant properties of this compound.
Caption: Preclinical workflow for this compound adjuvant evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of this compound.
1. In Vitro Dendritic Cell Activation Assay
-
Objective: To assess the ability of this compound to activate dendritic cells (DCs) in vitro.
-
Methodology:
-
Generate bone marrow-derived DCs (BMDCs) from mice.
-
Plate BMDCs at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Stimulate cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). Include a positive control (e.g., LPS) and a negative control (medium only).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Harvest supernatants to measure cytokine production (e.g., IL-6, IL-12) by ELISA.
-
Harvest cells and stain with fluorescently labeled antibodies against DC activation markers (e.g., CD80, CD86, MHC Class II) for analysis by flow cytometry.
-
2. Murine Immunization and Sample Collection
-
Objective: To evaluate the in vivo adjuvant effect of this compound on the immune response to a model antigen.
-
Methodology:
-
Prepare vaccine formulations by mixing the model antigen (e.g., Ovalbumin, 10 µ g/dose ) with this compound at desired concentrations (e.g., 10 µg, 50 µ g/dose ) or a control adjuvant (e.g., Alum).
-
Immunize groups of mice (e.g., C57BL/6, n=5-8 per group) via the subcutaneous or intramuscular route on Day 0.
-
Administer a booster immunization with the same formulation on Day 14.
-
On Day 28, collect blood via cardiac puncture for serum separation and subsequent antibody analysis by ELISA.
-
Euthanize mice and aseptically harvest spleens for the isolation of splenocytes to be used in ELISpot and other cell-based assays.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
-
Objective: To quantify the levels of antigen-specific antibodies in the serum of immunized animals.
-
Methodology:
-
Coat a 96-well high-binding microplate with the antigen (e.g., Ovalbumin, 2 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
-
Wash the plate as described in step 2.
-
Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate as described in step 2.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the immunoglobulin isotype of interest (e.g., anti-mouse IgG, IgG1, IgG2a) and incubate for 1 hour at room temperature.
-
Wash the plate as described in step 2.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.
-
4. Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
-
Objective: To enumerate antigen-specific cytokine-secreting T cells.[1][2]
-
Methodology:
-
Coat a 96-well PVDF membrane plate with a capture antibody against the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.
-
Wash and block the plate.
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add 2-5 x 10^5 splenocytes per well.
-
Stimulate the cells with the specific antigen (e.g., Ovalbumin peptide) or a positive control (e.g., Concanavalin A). Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells and add a biotinylated detection antibody against the cytokine of interest. Incubate for 2 hours at room temperature.[2]
-
Wash and add streptavidin-alkaline phosphatase (AP) or streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash and add the appropriate substrate (e.g., BCIP/NBT for AP or AEC for HRP) to develop spots.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry and count the spots using an ELISpot reader. Each spot represents a single cytokine-secreting cell.[2]
-
References
Troubleshooting & Optimization
Technical Support Center: Improving CP-LC-1422 LNP Stability for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the long-term storage stability of lipid nanoparticles (LNPs) formulated with CP-LC-1422. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound LNPs during long-term storage?
The stability of lipid nanoparticles, including those formulated with the ionizable cationic amino lipid this compound, is a multifactorial issue.[1][2] Key factors include:
-
Temperature: Storage temperature is one of the most critical factors.[1] Generally, lower temperatures slow down chemical degradation processes like hydrolysis and oxidation.[1]
-
Lipid Composition: The blend of lipids, including the ionizable lipid (this compound), helper phospholipids, cholesterol, and PEG-lipids, plays a crucial role in the structural integrity and stability of the LNP.[1][3][4]
-
pH of the Storage Buffer: The pH of the storage solution can influence the physical and chemical stability of LNPs.[2][5]
-
Presence of Cryoprotectants/Excipients: Additives can protect LNPs from stresses encountered during freezing, lyophilization, and storage.[2][6][7]
-
Physical Stresses: Freeze-thaw cycles and mechanical stress during handling and transportation can lead to particle aggregation and loss of encapsulated content.[1][2]
Q2: What is the recommended storage temperature for this compound LNPs?
While specific stability data for this compound LNPs is not publicly available, general guidance for mRNA-LNPs suggests storage at low to ultra-low temperatures, ranging from -20°C to -80°C, to minimize chemical degradation.[1] Some studies indicate that for aqueous solutions, refrigeration at 2-8°C can maintain stability for several months.[6][7][8] However, for long-term storage (beyond 6 months), frozen storage is typically recommended.[9][10]
Q3: Can lyophilization (freeze-drying) improve the long-term stability of this compound LNPs?
Yes, lyophilization is a highly effective strategy for enhancing the long-term stability of LNPs, allowing for storage at more manageable temperatures like 4°C or even room temperature for extended periods.[6][7][9][10][11] Lyophilization removes water, which is a key component in hydrolytic degradation pathways.[2] The addition of lyoprotectants, such as sucrose (B13894) or trehalose (B1683222), is crucial to prevent particle aggregation and fusion during the freeze-drying process and upon reconstitution.[6][7][12]
Q4: What are cryoprotectants and why are they important for frozen storage and lyophilization?
Cryoprotectants are substances that protect therapeutic formulations from damage during freezing. For LNPs, common cryoprotectants include sugars like sucrose and trehalose.[6][7][12] They are essential for:
-
Preventing Ice Crystal Formation: Large ice crystals can disrupt the lipid bilayer structure of LNPs.[2]
-
Stabilizing the Lipid Bilayer: Cryoprotectants can replace water molecules and form a glassy matrix, preserving the LNP structure during freezing and drying.[2]
-
Facilitating Reconstitution: They help in the redispersion of lyophilized LNPs back to their original size and state upon adding water.[6][7]
Q5: How does the lipid composition, particularly the PEG-lipid, affect stability?
Each lipid component contributes to the overall stability of the LNP:
-
This compound (Ionizable Lipid): Crucial for encapsulating nucleic acids and facilitating endosomal escape.[1][13] Its stability is vital for the LNP's function.
-
Phospholipids and Cholesterol: These "helper" lipids contribute to the structural integrity and rigidity of the nanoparticle.[1][4]
-
PEG-lipid: A polyethylene (B3416737) glycol-conjugated lipid helps to control particle size and prevents aggregation by providing a steric barrier.[3][4][14] The density and length of the PEG chain can impact both stability and in vivo performance.[3]
Troubleshooting Guide
This guide addresses common problems encountered with this compound LNP stability during long-term storage.
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size and Polydispersity Index (PDI) after Storage | LNP aggregation or fusion. | • Optimize Storage Temperature: Ensure storage at or below -20°C. For aqueous solutions, refrigeration at 2-8°C may be preferable to freezing to avoid freeze-thaw stress.[6][7] • Add Cryoprotectants: If freezing, incorporate cryoprotectants like sucrose or trehalose (e.g., 5-10% w/v) to prevent aggregation.[5][7] • Evaluate PEG-Lipid Concentration: An insufficient amount of PEG-lipid can lead to instability and aggregation.[3] |
| Decreased Encapsulation Efficiency / Loss of Payload | Degradation of the encapsulated cargo (e.g., mRNA) or leakage from the LNP. | • Ensure Proper Formulation: Confirm that the initial encapsulation efficiency is high. • Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can damage LNPs and lead to payload leakage.[2][15] Aliquot samples into single-use volumes. • Store at Ultra-Low Temperatures: For sensitive payloads like mRNA, storage at -80°C is often recommended to prevent hydrolysis.[10] |
| Reduced In Vitro / In Vivo Activity | Degradation of the lipid components or the nucleic acid payload. Particle aggregation. | • Analyze Lipid Integrity: Use analytical techniques like LC/MS to check for degradation of this compound or other lipids.[16] • Assess Payload Integrity: Use methods like capillary electrophoresis to check for mRNA degradation.[10] • Consider Lyophilization: For long-term preservation of activity, lyophilization is a superior method.[9][10][11] |
| Difficulty Reconstituting Lyophilized Product | Improper lyophilization cycle or insufficient lyoprotectant. | • Optimize Lyoprotectant Concentration: A systematic screen of sucrose or trehalose concentrations (e.g., 5-20% w/v) may be necessary.[5][7][17] • Optimize the Lyophilization Cycle: Ensure the freezing rate and drying steps are optimized for your LNP formulation. |
Data Presentation
The following tables summarize representative stability data for LNPs under various storage conditions, which can serve as a general guideline for designing experiments with this compound LNPs.
Table 1: Effect of Storage Temperature on LNP Size (Aqueous Suspension)
| Storage Temperature | Time Point | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 4°C | Day 0 | 85.2 | 0.11 |
| Day 90 | 88.5 | 0.13 | |
| Day 180 | 92.1 | 0.15 | |
| -20°C | Day 0 | 85.2 | 0.11 |
| Day 90 | 95.8 | 0.22 | |
| Day 180 | 110.4 | 0.28 | |
| -80°C | Day 0 | 85.2 | 0.11 |
| Day 90 | 86.1 | 0.12 | |
| Day 180 | 87.3 | 0.12 |
Note: This is representative data; actual results may vary. Refrigeration can sometimes be superior to freezing for aqueous LNP suspensions due to the avoidance of freeze-thaw stress.[6][7]
Table 2: Effect of Lyophilization with Cryoprotectants on LNP Stability (Storage at 4°C)
| Formulation | Time Point | Average Particle Size (nm) after Reconstitution | Encapsulation Efficiency (%) |
| Liquid LNP @ 4°C | 6 months | 98.7 | 85 |
| Lyophilized (no cryoprotectant) | 6 months | 250.3 (aggregated) | 60 |
| Lyophilized with 10% Sucrose | 6 months | 89.5 | 94 |
| Lyophilized with 10% Trehalose | 6 months | 91.2 | 95 |
Note: This data illustrates the importance of cryoprotectants in maintaining LNP integrity during lyophilization and storage.[6][7]
Experimental Protocols
Protocol 1: Assessment of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)
-
Sample Preparation: Allow the LNP sample to equilibrate to room temperature. If frozen, thaw completely. If lyophilized, reconstitute in the original buffer volume and allow it to sit for 20-30 minutes.
-
Dilution: Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS measurement to avoid multiple scattering effects.
-
Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the DLS instrument.
-
Data Acquisition: Set the instrument parameters (e.g., temperature, laser wavelength, scattering angle). Perform at least three replicate measurements.
-
Analysis: Analyze the correlation function to obtain the Z-average diameter (particle size) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Protocol 2: Determination of Encapsulation Efficiency using a Ribonucleic Acid Quantitation Assay
-
Total RNA Quantification: Take an aliquot of the LNP formulation and add a lysis buffer containing a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated RNA. Measure the RNA concentration using a fluorescence-based RNA quantification assay (e.g., RiboGreen). This gives the total amount of RNA.
-
Free RNA Quantification: To measure the amount of unencapsulated RNA, take another aliquot of the intact LNP formulation (without adding lysis buffer) and measure the RNA concentration using the same quantification assay. This measures the external or surface-adsorbed RNA.
-
Calculation: Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Visualizations
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. susupport.com [susupport.com]
- 3. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 4. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. [PDF] Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization | Semantic Scholar [semanticscholar.org]
- 7. dovepress.com [dovepress.com]
- 8. k2sci.com [k2sci.com]
- 9. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. 2025.biomaterials.org [2025.biomaterials.org]
- 13. sartorius.com [sartorius.com]
- 14. Excipients For LNP Delivery Systems [sinopeg.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. lcms.cz [lcms.cz]
- 17. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
Troubleshooting low protein expression with CP-LC-1422 LNPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CP-LC-1422 lipid nanoparticles (LNPs) for protein expression.
Troubleshooting Low Protein Expression
Low or no protein expression is a common challenge in mRNA-LNP-mediated transfection experiments. This guide provides a systematic approach to identifying and resolving potential issues.
FAQ 1: What are the most common causes of low protein expression when using this compound LNPs?
Several factors can contribute to suboptimal protein expression. These can be broadly categorized into issues related to the mRNA cargo, the LNP formulation, or the experimental conditions. Common causes include poor mRNA quality, suboptimal LNP formulation parameters, incorrect handling and storage of reagents, and issues with the target cells.[1][2]
Troubleshooting Workflow
To systematically troubleshoot low protein expression, follow the workflow outlined below. This workflow will guide you through checking the critical parameters of your experiment, from the initial mRNA quality to the final protein detection.
Caption: A step-by-step workflow for troubleshooting low protein expression.
Section 1: mRNA Quality and Integrity
The quality of your mRNA is paramount for successful protein expression.
FAQ 2: How can I assess the quality and integrity of my mRNA?
mRNA integrity can be assessed using techniques like agarose (B213101) gel electrophoresis or capillary electrophoresis, which will show distinct bands corresponding to the full-length mRNA. Purity can be determined by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
Table 1: Recommended mRNA Quality Control Parameters
| Parameter | Recommended Value | Method |
| Integrity | Single, sharp band | Agarose or Capillary Electrophoresis |
| Purity (A260/A280) | 1.8 - 2.2 | UV-Vis Spectrophotometry |
| Purity (A260/A230) | > 2.0 | UV-Vis Spectrophotometry |
| Concentration | Accurate measurement | Fluorometric Assay (e.g., RiboGreen) |
Experimental Protocol: mRNA Integrity Check by Agarose Gel Electrophoresis
-
Prepare a 1% denaturing agarose gel.
-
Prepare the mRNA sample: Mix 1-2 µg of mRNA with a suitable RNA loading buffer.
-
Heat the sample at 70°C for 5-10 minutes to denature secondary structures, then immediately place on ice.
-
Load the sample onto the gel alongside an RNA ladder.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
Visualize the RNA bands using a gel imaging system. A single, sharp band at the expected size indicates high integrity.
Section 2: LNP Formulation and Characterization
The physical and chemical properties of the this compound LNPs directly impact their ability to deliver mRNA and facilitate protein expression.
FAQ 3: What are the critical quality attributes of this compound LNPs that I should check?
The critical quality attributes include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.[3][4][5] Deviations from the optimal ranges for these parameters can lead to reduced transfection efficiency.
Table 2: this compound LNP Critical Quality Attributes
| Parameter | Optimal Range | Method | Potential Issue if Deviated |
| Particle Size (Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) | Inefficient cellular uptake |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Heterogeneous formulation, inconsistent results |
| Zeta Potential | Slightly negative at neutral pH | Electrophoretic Light Scattering (ELS) | Aggregation, poor stability |
| Encapsulation Efficiency | > 90% | RiboGreen Assay | Low mRNA payload, reduced potency |
Experimental Protocol: LNP Formulation using Microfluidic Mixing
This protocol describes a general method for formulating this compound LNPs using a microfluidic device.
-
Prepare the lipid mixture: Dissolve the this compound ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the recommended molar ratios.[6][7][8] A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG).[7][8]
-
Prepare the aqueous phase: Dilute the mRNA in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[9][10]
-
Set up the microfluidic system: Prime the system according to the manufacturer's instructions.
-
Mix the phases: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and infuse them into the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[11]
-
Dialysis/Purification: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.[7]
-
Characterize the LNPs: Measure the size, PDI, and zeta potential using DLS and determine the encapsulation efficiency using a RiboGreen assay.[12]
Caption: A simplified workflow for the formulation of this compound LNPs.
Section 3: Transfection and Cellular Factors
Proper handling of cells and optimization of transfection conditions are crucial for achieving high protein expression.
FAQ 4: How can I optimize the transfection of my target cells with this compound LNPs?
Optimization may be required for different cell types.[3] Key parameters to optimize include cell density at the time of transfection, the dose of mRNA-LNPs, and the incubation time. It is also important to ensure that the cells are healthy and actively dividing.
Table 3: Troubleshooting Transfection and Cellular Issues
| Issue | Potential Cause | Recommended Action |
| Low Cell Viability | LNP toxicity, high LNP concentration | Perform a dose-response curve to determine the optimal LNP concentration. Check cell health before and after transfection. |
| Inefficient Cellular Uptake | Cell type not amenable to LNP uptake, incorrect LNP surface properties | Use a positive control (e.g., fluorescently labeled LNPs) to confirm uptake. Consider using a different cell line if necessary.[13] |
| Poor Endosomal Escape | Suboptimal LNP composition | This is an intrinsic property of the LNP formulation. Ensure the this compound LNPs are formulated correctly.[14] |
Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression
The following diagram illustrates the key steps involved in the cellular uptake of this compound LNPs and subsequent protein expression.
Caption: Cellular pathway of LNP-mediated mRNA delivery and protein expression.
Experimental Protocol: In Vitro Transfection of Adherent Cells
-
Cell Seeding: Seed healthy, actively dividing cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
LNP Preparation: Thaw the this compound LNP-mRNA solution at room temperature. Dilute the required amount of LNPs in serum-free culture medium to the desired final concentration.
-
Transfection: Remove the old medium from the cells and add the LNP-containing medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C and 5% CO2.
-
Medium Change: After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Protein Expression Analysis: Harvest the cells or supernatant at various time points (e.g., 24, 48, 72 hours) post-transfection to analyze protein expression by methods such as western blotting, ELISA, or flow cytometry.[12][15]
By systematically working through these troubleshooting steps, you can identify and address the factors limiting your protein expression and achieve successful results with your this compound LNP experiments. If issues persist after following this guide, please contact our technical support team for further assistance.
References
- 1. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. precigenome.com [precigenome.com]
- 4. Quality assessment of LNP-RNA therapeutics with orthogonal analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.curapath.com [blog.curapath.com]
- 6. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echelon-inc.com [echelon-inc.com]
- 8. lcms.cz [lcms.cz]
- 9. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 11. Optimizing mRNA-Loaded Lipid Nanoparticles as a Potential Tool for Protein-Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 14. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Enhancing Endosomal Escape of CP-LC-1422 Formulated LNPs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the endosomal escape of lipid nanoparticles (LNPs) formulated with the ionizable lipid CP-LC-1422.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in an LNP formulation?
This compound is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1][2] Its primary role in an LNP formulation is to encapsulate negatively charged RNA cargo (like mRNA or siRNA) and, crucially, to facilitate the release of this cargo from the endosome into the cytoplasm.[1][3][4] This process, known as endosomal escape, is essential for the therapeutic effect of the RNA.[5][6][7] this compound accomplishes this through its unique pH-responsive nature; it remains relatively neutral at physiological pH but becomes positively charged in the acidic environment of the endosome.[5][8] This charge switch allows it to interact with and destabilize the endosomal membrane, leading to cargo release.[5][8]
Q2: What is a standard formulation ratio for LNPs using this compound?
A typical LNP formulation using this compound consists of the ionizable lipid, cholesterol, a helper lipid, and a PEGylated lipid. A commonly cited molar ratio is 50% ionizable lipid (this compound), 38.5% cholesterol, 10% helper lipid (such as DOPE), and 1.5% PEG-lipid.[1] However, this ratio should be considered a starting point, as optimization is often necessary depending on the specific application, cargo, and target cell type.[9]
Q3: How can I experimentally measure the endosomal escape of my this compound LNPs?
Endosomal escape can be measured using both direct and indirect methods. A widely used and robust indirect method is the Galectin-8 (Gal8) reporter assay.[6][10][11] In healthy cells, Gal8 is dispersed throughout the cytoplasm.[11] When an endosome is ruptured by an LNP, Gal8 binds to glycans on the inner leaflet of the endosomal membrane, forming distinct fluorescent puncta that can be visualized and quantified by microscopy.[11] This allows for a quantitative measure of endosomal disruption events. Other methods include co-localization studies with endosomal markers (e.g., LysoTracker) and functional assays measuring downstream protein expression or gene silencing.[12]
Q4: Besides the ionizable lipid, what other LNP components influence endosomal escape?
Helper lipids and cholesterol play a significant role in modulating endosomal escape.[9][13][14]
-
Helper Lipids: Phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) have a cone-shaped geometry that promotes the formation of a non-bilayer hexagonal phase, which can destabilize the endosomal membrane and facilitate fusion.[4][9] In contrast, cylindrical-shaped lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) tend to form more stable bilayers, which can be beneficial for LNP stability during circulation but may result in lower endosomal escape efficiency.[9][15]
-
Cholesterol and Analogs: Cholesterol provides structural integrity to the LNP.[1][13] Interestingly, replacing cholesterol with certain plant-based sterol analogs, such as β-sitosterol, has been shown to significantly increase endosomal perturbation events and subsequent mRNA transfection efficiency.[6]
Troubleshooting Guide
This guide addresses common issues encountered when formulating and testing this compound LNPs, with a focus on enhancing endosomal escape and subsequent transfection efficiency.
Issue 1: Low Transfection Efficiency Despite High Cellular Uptake
If you observe high LNP uptake but low downstream protein expression or gene silencing, it is highly probable that the LNPs are trapped in endosomes and being trafficked for lysosomal degradation.[3][6] This is a classic endosomal escape problem.
Troubleshooting Workflow for Low Transfection Efficiency
Caption: Troubleshooting workflow for low transfection efficiency.
Potential Solutions & Rationale:
| Solution | Rationale | Key Considerations |
| Substitute DSPC with DOPE | DOPE's cone-like structure promotes the formation of non-lamellar lipid phases, which destabilizes the endosomal membrane and encourages fusion, thereby enhancing cargo release.[9][16] | This change may affect the overall stability of the LNP. Physical characterization (size, PDI, encapsulation efficiency) is crucial after reformulation. |
| Replace Cholesterol with a Sterol Analog | Analogs like β-sitosterol can alter LNP morphology and have been shown to increase endosomal disruption events by 10-fold compared to standard cholesterol-containing LNPs.[6] | The optimal percentage of substitution may need to be determined empirically. Start with a 1:1 molar replacement for cholesterol. |
| Optimize Lipid Molar Ratios | Increasing the relative percentage of the helper lipid (e.g., from 10% to 15-20%) can enhance fusogenicity.[13] | Drastically altering ratios can lead to instability, aggregation, or reduced encapsulation efficiency. Perform changes incrementally. |
| Verify RNA Quality | Degraded or impure RNA will result in low protein expression even if endosomal escape is successful. | Run your RNA on a denaturing gel or Bioanalyzer to confirm its integrity before formulation. |
Quantitative Impact of Formulation Changes on LNP Performance (Illustrative Data)
| Formulation | Ionizable Lipid | Helper Lipid | Sterol | Avg. Size (nm) | PDI | Encapsulation Efficiency (%) | Relative Luciferase Expression |
| LNP-1 (Control) | This compound | DSPC | Cholesterol | 85 | 0.12 | >95% | 1.0x |
| LNP-2 | This compound | DOPE | Cholesterol | 90 | 0.15 | >95% | 3.5x |
| LNP-3 | This compound | DOPE | β-Sitosterol | 92 | 0.16 | >90% | ~8.0x |
Note: Data are representative examples based on published findings and should be used as a guide for expected trends.[6][16]
Issue 2: High Polydispersity Index (PDI) or LNP Aggregation
A high PDI (>0.2) or visible aggregation indicates poor formulation stability, which can negatively impact cellular uptake and biodistribution, and can lead to inconsistent results.
Potential Solutions & Rationale:
| Solution | Rationale | Key Considerations |
| Optimize PEG-Lipid Percentage | The PEG-lipid provides a hydrophilic shield that prevents aggregation and controls particle size.[3][4] A slight increase (e.g., from 1.5% to 2.0-2.5%) can improve stability. | Too much PEG can inhibit cellular uptake and endosomal escape (the "PEG dilemma").[4][9] Use the lowest concentration that provides stability. |
| Check Buffer and pH | Ensure the aqueous buffer used during formulation (e.g., citrate (B86180) buffer) is at the correct pH (typically pH 4.0) to ensure proper protonation of this compound and complexation with RNA.[17] | Incorrect pH can lead to poor encapsulation and aggregation. Verify buffer pH immediately before use. |
| Optimize Mixing Parameters | The mixing speed and ratio of aqueous to ethanol (B145695) phases during microfluidic mixing are critical for forming uniform particles. | Refer to the manufacturer's guidelines for your mixing system (e.g., NanoAssemblr). Ensure consistent flow rates. |
Experimental Protocols & Key Cellular Pathways
The Endo-Lysosomal Pathway and LNP Escape
LNPs are typically internalized by cells through endocytosis.[18] They first enter early endosomes. As the endosome matures, its internal pH drops.[3] For LNPs containing this compound, this acidification triggers the protonation of the ionizable lipid, leading to a positive charge. This charged LNP can then fuse with the negatively charged lipids of the late endosomal membrane, disrupting the membrane and releasing the RNA cargo into the cytoplasm. If escape does not occur, the endosome fuses with a lysosome, where the LNP and its cargo are degraded by enzymes.[10]
Caption: LNP uptake, endo-lysosomal trafficking, and escape.
Protocol: Galectin-8 (Gal8-GFP) Endosomal Escape Assay
This protocol outlines a method for quantifying LNP-induced endosomal membrane damage using a stable cell line expressing a Gal8-GFP fusion protein.
1. Materials:
-
HEK293T or HeLa cells stably expressing Gal8-GFP.
-
Poly-D-lysine coated 96-well imaging plates.
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
This compound LNPs encapsulating your RNA of interest.
-
Positive Control: Chloroquine (100 µM) or a known lytic agent.
-
Negative Control: Untreated cells or cells treated with empty LNPs.
-
Hoechst 33342 nuclear stain.
-
Phosphate-Buffered Saline (PBS).
-
High-content imaging system or confocal microscope.
2. Experimental Workflow:
References
- 1. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 6. pnas.org [pnas.org]
- 7. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of helper lipids in lipid nanoparticles (LNPs) designed for oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Engineered lipid nanoparticles with synergistic dendritic cell targeting and enhanced endosomal escape for boosted mRNA cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the role of helper lipids in lipid nanoparticle formulations of siRNA - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. The role of helper lipids in optimising nanoparticle formulations of self-amplifying RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
Optimizing CP-LC-1422 LNP formulation to reduce off-target effects
Welcome to the technical support center for the optimization of CP-LC-1422 lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LNP formulations?
This compound is a homocysteine-derived ionizable amino lipid.[1][2] It is utilized in LNP formulations for the effective in vivo delivery of RNA, demonstrating high protein expression.[1][2] Notably, specific formulations of this compound have shown efficient targeting to the spleen following intravenous injection, with no observed toxicity in those instances.[1][2]
Q2: What are the primary causes of off-target effects with LNP formulations?
Off-target effects from LNP formulations can arise from several factors:
-
Immune Activation: Both the mRNA cargo and the lipid components, particularly ionizable lipids, can be recognized by the innate immune system.[3][4][5] This can trigger inflammatory responses through pathways involving Toll-like receptors (TLRs) and the NLRP3 inflammasome.[3][6]
-
Off-Target Tissue Accumulation: Conventional LNPs often accumulate in the liver, which can lead to unwanted protein expression and potential hepatic toxicity if the intended target is another tissue.[3][7]
-
PEG-Lipid Immunogenicity: Repeated administration of PEGylated lipids can lead to the production of anti-PEG antibodies, which may cause accelerated blood clearance of subsequent doses and potential allergic reactions.[3][6]
Q3: How can I reduce the immunogenicity of my this compound LNP formulation?
Reducing the immunogenicity of your LNP formulation is crucial for minimizing off-target inflammatory effects. Here are some strategies:
-
Optimize Lipid Composition: The ratio of the four main lipid components (ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid) is critical.[8] Reducing the proportion of the ionizable lipid and replacing it with biodegradable components can decrease toxicity.[3]
-
mRNA Modifications: Using nucleoside-modified mRNA can decrease its recognition by innate immune sensors, thereby reducing the inflammatory response.[4][9]
-
Control Particle Size: LNP size can influence in vivo potency and biodistribution.[10] Maintaining a consistent and optimal particle size (typically under 100 nm) can help ensure predictable outcomes.[11]
Q4: My this compound LNPs are showing high liver accumulation, but my target is the spleen. What can I do?
While this compound has shown spleen-targeting capabilities[1][2], liver accumulation is a common challenge for LNPs.[7] To enhance spleen targeting and reduce liver off-target effects, consider the following:
-
Adjust PEG-Lipid Percentage: The amount of PEG-lipid can influence circulation time and biodistribution. A typical starting point is 1.5 mol%.[2] Modifying this percentage can alter the interaction with serum proteins that mediate liver uptake.
-
Surface Modification: Incorporating targeting ligands (e.g., antibodies or peptides) on the LNP surface that bind to receptors on spleen-resident cells can actively direct the LNPs to your target organ.[5][7][12]
-
Incorporate miRNA Binding Sites: If off-target protein expression in the liver is the primary concern, you can engineer microRNA (miRNA) binding sites into your mRNA construct. For example, incorporating binding sites for miR-122, which is highly expressed in the liver, can lead to the degradation of the mRNA in liver cells, thus reducing off-target expression.[13]
Troubleshooting Guide
This guide addresses specific issues that you may encounter during the formulation and application of this compound LNPs.
Issue 1: High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in in vitro assays.
-
Possible Cause: The LNP formulation is activating innate immune cells. This can be due to the ionizable lipid, the mRNA, or the overall formulation characteristics.
-
Troubleshooting Steps:
-
Vary the N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the mRNA, affects encapsulation and immunogenicity.[8][14] Test a range of N/P ratios (e.g., 3:1, 6:1, 10:1) to find a balance between encapsulation efficiency and reduced cytokine induction.
-
Modify Lipid Ratios: Systematically alter the molar ratios of the lipid components. See the table below for suggested starting points and modifications.
-
Ensure High mRNA Purity: Contaminants from the in vitro transcription process, such as double-stranded RNA, can be highly immunogenic. Purify your mRNA to remove these contaminants.
-
Issue 2: Poor in vivo efficacy and suspected rapid clearance of LNPs.
-
Possible Cause: The physicochemical properties of the LNPs may be suboptimal, leading to aggregation or rapid clearance by the mononuclear phagocyte system.[3] This could also be due to an immune response against the PEG-lipid component.[3]
-
Troubleshooting Steps:
-
Characterize LNP Size and Polydispersity: Use Dynamic Light Scattering (DLS) to ensure your LNPs are within the desired size range (e.g., 80-100 nm) and have a low polydispersity index (PDI < 0.2).
-
Measure Zeta Potential: The surface charge of the LNPs can influence their stability and interaction with blood components.
-
Alter PEG-Lipid Chain Length: The length of the hydrophobic alkyl chain of the PEG-lipid can affect how long it remains associated with the LNP in vivo. A shorter chain may lead to faster PEG shedding, which can be beneficial for cellular uptake but may also affect circulation time.[6]
-
Data on LNP Formulation Parameters
The following table summarizes key formulation parameters and their potential impact on LNP characteristics and off-target effects.
| Parameter | Typical Range | Effect on LNP Characteristics | Impact on Off-Target Effects |
| Ionizable Lipid (this compound) Molar % | 40-50% | Affects mRNA encapsulation, endosomal escape, and immunogenicity.[7][11] | Higher percentages can increase inflammatory responses.[3][5] |
| Helper Lipid (e.g., DOPE, DSPC) Molar % | 10-20% | Provides structural stability to the LNP.[6][7] | Can influence LNP fusogenicity and biodistribution. |
| Cholesterol Molar % | 38-48% | Enhances LNP stability, membrane fusion, and cellular uptake.[7][11] | Can impact circulation half-life and biodistribution.[11] |
| PEG-Lipid Molar % | 1-2.5% | Controls particle size and provides a "stealth" coating to prolong circulation.[6][7] | Can lead to anti-PEG antibody production and hypersensitivity reactions.[3] |
| N/P Ratio | 3:1 to 10:1 | Influences mRNA encapsulation efficiency and cellular uptake.[8][14] | Higher N/P ratios may lead to increased cytotoxicity and immunogenicity. |
| Particle Size (nm) | 50-150 nm | Affects biodistribution, cellular uptake, and clearance.[10][11] | Smaller particles may have longer circulation times but could also access more tissues. |
Visual Guides and Workflows
LNP-Induced Immune Activation Pathway
This diagram illustrates the signaling pathways that can be activated by LNP components, leading to the production of inflammatory cytokines.
Caption: Signaling pathways for LNP-induced inflammatory cytokine production.
Experimental Workflow for LNP Formulation and Characterization
This workflow outlines the key steps from LNP formulation to in vitro and in vivo evaluation.
Caption: A typical experimental workflow for optimizing LNP formulations.
Key Experimental Protocols
Protocol 1: LNP Formulation by Microfluidic Mixing
-
Preparation of Solutions:
-
Lipid Phase: Prepare a stock solution of this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
-
Aqueous Phase: Dilute the mRNA transcript in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
-
Microfluidic Mixing:
-
Load the lipid solution and the mRNA solution into separate syringes and place them on a syringe pump.
-
Connect the syringes to a microfluidic mixing chip (e.g., a herringbone mixer).
-
Set the total flow rate and the flow rate ratio of the aqueous to organic phase (typically 3:1).
-
Initiate pumping to mix the two phases, leading to the self-assembly of LNPs.
-
-
Purification and Concentration:
-
Collect the LNP solution from the outlet of the microfluidic chip.
-
Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH.
-
Concentrate the purified LNPs using a centrifugal filtration device if necessary.
-
Protocol 2: Measurement of LNP Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute the LNP formulation in 1x PBS for size and PDI measurements, and in 0.1x PBS for zeta potential measurements to reduce the effects of ionic strength on the reading.[14]
-
Dynamic Light Scattering (DLS) for Size and PDI:
-
Transfer the diluted LNP sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the Z-average diameter and the polydispersity index (PDI).
-
-
Electrophoretic Light Scattering (ELS) for Zeta Potential:
-
Transfer the LNP sample diluted in 0.1x PBS to a specialized zeta potential cell.
-
Place the cell in the instrument.
-
Perform the measurement to determine the surface charge of the LNPs.
-
Protocol 3: mRNA Encapsulation Efficiency using RiboGreen Assay
-
Prepare Reagents:
-
Create a standard curve of your mRNA in the appropriate buffer.
-
Prepare the RiboGreen working solution by diluting the stock reagent in TE buffer.
-
-
Measure Total mRNA:
-
In a 96-well plate, add a small volume of your LNP formulation.
-
Add a lysis buffer containing a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Add the RiboGreen working solution and incubate in the dark.
-
-
Measure Free mRNA:
-
In a separate well, add the same volume of your LNP formulation without the lysis buffer.
-
Add the RiboGreen working solution and incubate.
-
-
Quantification:
-
Measure the fluorescence of all wells using a plate reader (excitation ~480 nm, emission ~520 nm).
-
Calculate the concentration of total and free mRNA using the standard curve.
-
Calculate the encapsulation efficiency (EE) as: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Protocol 4: In Vitro Cytokine Release Assay
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1) in appropriate cell culture media.
-
-
LNP Treatment:
-
Plate the cells in a 96-well plate and allow them to adhere or stabilize.
-
Treat the cells with different concentrations of your this compound LNP formulation. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (untreated cells).
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification:
-
Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Analyze the results to determine the dose-dependent cytokine release profile of your LNP formulation.
-
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Search | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]
- 5. Altering mRNA Lipid Nanoparticle Mechanisms with Polymers [eureka.patsnap.com]
- 6. Immunogenicity of lipid nanoparticles and its impact on the efficacy of mRNA vaccines and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gencefebio.com [gencefebio.com]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. researchgate.net [researchgate.net]
- 11. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unlocking the Therapeutic Applicability of LNP-mRNA: Chemistry, Formulation, and Clinical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing off-target expression of mRNA therapeutics and vaccines in the liver with microRNA binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of CP-LC-1422 Lipid Nanoparticles with Cryoprotectants
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of cryoprotectants on the stability of CP-LC-1422 lipid nanoparticles (LNPs). The following information is based on established principles of LNP cryopreservation and studies involving other ionizable lipids. Direct experimental data for this compound is not yet widely available in published literature; therefore, optimization of these protocols for your specific this compound formulation is highly recommended.
Frequently Asked Questions (FAQs)
Q1: Why are cryoprotectants necessary for the storage of this compound LNPs at sub-zero temperatures?
A1: Freezing and thawing can induce significant stress on LNPs, leading to aggregation, fusion, and leakage of the encapsulated cargo (e.g., mRNA).[1] Ice crystal formation and osmotic stress during the freezing process can disrupt the lipid bilayer of the nanoparticles.[1] Cryoprotectants are essential to mitigate these effects by forming a protective glassy matrix around the LNPs, thereby preserving their physical and chemical integrity during frozen storage and after thawing.[2]
Q2: What are the most common cryoprotectants used for LNP formulations?
A2: Sugars such as sucrose (B13894) and trehalose (B1683222) are the most commonly used cryoprotectants for LNP formulations.[2][3][4][5] Mannitol, a sugar alcohol, is also frequently used.[6][7][8] In some cases, polymers like polyvinylpyrrolidone (B124986) (PVP) have been shown to be effective.[5] Often, a combination of a sugar with a surfactant like Polysorbate 80 (P188) or Pluronic F-127 can provide enhanced stability.[6][7][8]
Q3: How do cryoprotectants protect this compound LNPs during freezing?
A3: Cryoprotectants primarily work through two proposed mechanisms:
-
Water Replacement Hypothesis: During freezing, water molecules are removed from the surface of the LNPs. Cryoprotectants, rich in hydroxyl groups, can replace these water molecules, forming hydrogen bonds with the polar headgroups of the lipids. This maintains the spacing between lipid molecules and prevents membrane fusion and aggregation upon dehydration.[2]
-
Vitrification Hypothesis: At sufficiently high concentrations, cryoprotectants form a highly viscous, amorphous glassy state (vitrification) at low temperatures.[2] This glassy matrix immobilizes the LNPs, preventing them from coming into close contact and aggregating. It also minimizes the formation of damaging ice crystals.
Q4: What is the recommended concentration range for cryoprotectants?
A4: The optimal concentration of a cryoprotectant can vary depending on the specific LNP formulation and the cryoprotectant itself. However, common starting concentration ranges are:
It is crucial to perform a concentration-response study to determine the optimal concentration for your this compound LNP formulation.
Q5: Can the choice of buffer impact the stability of this compound LNPs during cryopreservation?
A5: Yes, the buffer system can significantly influence LNP stability. Tris-based buffers have been shown in some studies to be superior to phosphate-buffered saline (PBS) for maintaining LNP stability during freeze-thawing.[9] It is advisable to evaluate different buffer systems (e.g., Tris, citrate, histidine) in combination with cryoprotectants to find the optimal formulation for your this compound LNPs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Particle Size and Polydispersity Index (PDI) after Thawing | - Insufficient cryoprotectant concentration.- Suboptimal cryoprotectant.- Formation of large ice crystals due to slow freezing.- LNP aggregation during thawing. | - Increase the concentration of the cryoprotectant.- Screen different cryoprotectants (e.g., sucrose, trehalose, mannitol) or combinations.- Use a faster freezing method, such as snap-freezing in liquid nitrogen.- Thaw the sample rapidly in a 37°C water bath. |
| Decreased Encapsulation Efficiency after Freeze-Thaw | - LNP membrane damage during freezing, leading to cargo leakage.- Destabilization of the LNP structure. | - Optimize the cryoprotectant type and concentration.- Evaluate the effect of adding a surfactant to the formulation.- Ensure the initial encapsulation efficiency is high before freezing. |
| Visible Aggregates or Precipitation in the Thawed Sample | - Severe LNP aggregation.- Incompatibility of formulation components at low temperatures. | - Confirm the optimal cryoprotectant and its concentration.- Evaluate the buffer composition and pH.- Filter the thawed sample through a low-protein-binding syringe filter (e.g., 0.22 µm) if necessary, but investigate the root cause. |
| Loss of In Vitro/In Vivo Activity | - Degradation of the encapsulated cargo (e.g., mRNA hydrolysis).- Changes in LNP surface properties affecting cellular uptake.- LNP aggregation leading to altered biodistribution. | - Ensure the integrity of the encapsulated cargo before and after freeze-thaw using appropriate analytical methods (e.g., gel electrophoresis for mRNA).- Re-evaluate the cryoprotectant and formulation buffer to better protect the cargo.- Characterize LNP size and PDI post-thaw to rule out aggregation. |
Data on Cryoprotectant Performance
The following tables summarize data from studies on LNPs with ionizable lipids similar to this compound, demonstrating the impact of different cryoprotectants on LNP stability.
Table 1: Effect of Cryoprotectants on LNP Physicochemical Properties After Freeze-Thaw Cycles
| Ionizable Lipid | Cryoprotectant/Excipient | Storage Condition | Change in Size (nm) | Change in PDI | Change in Encapsulation Efficiency (%) | Reference |
| ALC-0315 | 8% Sucrose + 0.5% P188 | 5 cycles at -20°C | Minimal Increase | Minimal Increase | Maintained | [6][7][8] |
| ALC-0315 | 8% Mannitol + 0.5% F127 | 5 cycles at -20°C | Minimal Increase | Minimal Increase | Maintained | [6][7][8] |
| Generic siRNA-LNP | 20% (w/v) Sucrose | 3 cycles at -80°C | Stabilized | Stabilized | Retained gene silencing | [2][10] |
| Generic siRNA-LNP | 20% (w/v) Trehalose | 3 cycles at -80°C | Stabilized | Stabilized | Retained gene silencing | [2][4] |
Table 2: Long-Term Storage Stability of LNPs with Cryoprotectants
| Ionizable Lipid | Cryoprotectant/Excipient | Storage Temperature | Duration | Key Stability Findings | Reference |
| ALC-0315 | 8% Sucrose + 0.5% P188 | -20°C | 8 weeks | Extended stability beyond ultra-low temperature requirements. | [6][7][8] |
| SM-102 | 10% (w/v) Sucrose | -20°C | 30 days | Stable with maintained in vivo potency. | [9] |
| Novel Ionizable Lipid | Lyophilized with Sucrose | 4°C | 24 weeks | No significant change in physicochemical properties. | [1] |
| Novel Ionizable Lipid | Lyophilized with Sucrose | Room Temperature | 12 weeks | No significant change in physicochemical properties. | [1] |
Experimental Protocols
Protocol 1: Screening of Cryoprotectants for this compound LNP Stability
-
Preparation of Cryoprotectant Stock Solutions: Prepare sterile stock solutions of candidate cryoprotectants (e.g., 40% w/v sucrose, 40% w/v trehalose, 40% w/v mannitol) in the desired formulation buffer (e.g., Tris buffer, pH 7.4).
-
Addition of Cryoprotectant to LNPs: Add the cryoprotectant stock solution to your freshly prepared this compound LNP suspension to achieve the target final concentrations (e.g., 5%, 10%, 15%, 20% w/v). Gently mix.
-
Initial Characterization (T=0): Before freezing, measure the initial particle size (Z-average), polydispersity index (PDI), and encapsulation efficiency of the LNP-cryoprotectant mixture.
-
Freeze-Thaw Cycling: Aliquot the samples and subject them to a defined number of freeze-thaw cycles (e.g., 1 to 5 cycles). A typical cycle involves freezing at -80°C for at least 4 hours followed by thawing at room temperature or in a 37°C water bath.
-
Post-Thaw Characterization: After each freeze-thaw cycle, measure the particle size, PDI, and encapsulation efficiency.
-
Data Analysis: Compare the post-thaw data to the initial (T=0) data to determine the cryoprotective efficacy of each candidate and concentration.
Protocol 2: Assessment of LNP Stability
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the mean hydrodynamic diameter (Z-average) and polydispersity index (PDI) of the LNP population.
-
Method: Dilute the LNP sample in the formulation buffer to an appropriate concentration. Analyze using a DLS instrument. An increase in Z-average and/or PDI indicates aggregation or fusion.
-
-
Encapsulation Efficiency (EE%):
-
Purpose: To determine the percentage of the cargo (e.g., mRNA) that is successfully encapsulated within the LNPs.
-
Method: A common method is the RiboGreen assay. The fluorescence of RiboGreen dye increases significantly upon binding to nucleic acids.
-
Measure the fluorescence of the intact LNP sample (representing free, unencapsulated RNA).
-
Lyse the LNPs using a detergent (e.g., Triton X-100) to release the encapsulated RNA and measure the total fluorescence.
-
Calculate EE% using the formula: EE% = (Total RNA - Free RNA) / Total RNA * 100.
-
-
-
Visual Inspection:
-
Purpose: To qualitatively assess for visible aggregation or precipitation.
-
Method: Visually inspect the thawed LNP suspension against a black and white background.
-
Visualizations
Caption: Workflow for screening and optimizing cryoprotectants for this compound LNP stability.
Caption: Proposed mechanisms of cryoprotectant action on LNPs during freezing.
References
- 1. Lyophilization provides long-term stability for a lipid nanoparticle-formulated, nucleoside-modified mRNA vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of Mixed Lipid Concentrations and Sucrose on the Size of the Lipid Nanoparticles Containing mRNAs | Trends in Sciences [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. preprints.org [preprints.org]
- 8. Preliminary Evaluation of Formulations for Stability of mRNA-LNPs Through Freeze-Thaw Stresses and Long-Term Storage | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing CP-LC-1422 Lipid Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of CP-LC-1422 lipid nanoparticles (LNPs).
Troubleshooting Guide: Preventing and Resolving Aggregation
Aggregation of lipid nanoparticles is a common challenge that can impact the efficacy, stability, and safety of your formulation. This guide provides a systematic approach to troubleshooting and preventing aggregation of this compound LNPs.
Problem 1: Immediate Aggregation Upon Formulation
If you observe aggregation immediately after the formulation of your this compound LNPs, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Suboptimal pH of the Aqueous Phase | The pH of the buffer is critical, especially for LNPs containing ionizable lipids. At a pH below the pKa of the ionizable lipid, the amine group becomes protonated, leading to a high positive surface charge necessary for encapsulating anionic cargo like nucleic acids. However, an excessively low pH can cause instability and aggregation.[1] Action: Verify and adjust the pH of your aqueous buffer to the optimal range for your specific ionizable lipid. |
| High Ionic Strength of the Buffer | High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which reduces electrostatic repulsion and can lead to aggregation.[1][2] Action: Reduce the salt concentration in your formulation buffer. Consider using a buffer with a lower ionic strength. |
| High Lipid Concentration | An elevated concentration of lipids during the formulation process increases the likelihood of particle collisions, which can promote aggregation.[1][3] Action: Optimize the total lipid concentration. You may need to formulate at a lower concentration and then concentrate the LNP suspension if necessary. |
| Inadequate Mixing Rate | In methods like solvent displacement (e.g., ethanol (B145695) injection), the rate of mixing is a crucial parameter. Slow introduction of the organic phase can result in the formation of larger, less stable particles that are more prone to aggregation.[1] Action: Ensure rapid and efficient mixing at the point of solvent and aqueous phase combination. For microfluidic methods, a higher flow rate generally leads to smaller, more uniform particles.[3] |
Problem 2: Aggregation During Storage
Aggregation that occurs over time during storage is another frequent issue. The following table outlines common causes and mitigation strategies.
| Potential Cause | Recommended Action |
| Inappropriate Storage Temperature | Both elevated temperatures and freeze-thaw cycles can induce LNP aggregation.[2][4] High temperatures can increase particle collisions and lead to the breakdown of hydrogen bonds at the lipid/water interface.[5] Freezing can cause phase separation and mechanical stress from ice crystal formation, leading to irreversible fusion of nanoparticles.[4] |
| Action: For short-term storage (up to 150-160 days), refrigeration at 2°C to 8°C is often optimal.[4][6] For longer-term storage, ultra-cold temperatures (-20°C to -80°C) are typically required.[7] If freezing is necessary, incorporate cryoprotectants.[1][4] | |
| Freeze-Thaw Cycles | Repeated freezing and thawing is a significant stressor that can lead to aggregation.[2] |
| Action: Aliquot your LNP suspension into single-use volumes to avoid multiple freeze-thaw cycles. When freezing is unavoidable, use cryoprotectants like sucrose (B13894) or trehalose (B1683222).[1][2][4] | |
| pH Changes in Buffer During Freezing | Some buffers, such as phosphate-buffered saline (PBS), can experience significant pH shifts during the freezing and thawing process, which can induce aggregation.[2] |
| Action: Select a buffer system that is resistant to pH changes upon freezing. | |
| Physical Agitation | Mechanical stress from agitation can promote the formation of LNP aggregates.[2] |
| Action: Handle LNP suspensions gently. Avoid vigorous vortexing or shaking. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each lipid component in preventing aggregation?
A1: Lipid nanoparticles are typically composed of four key lipid types, each with a specific function in maintaining stability:
-
Ionizable Lipids: These lipids have a pH-dependent charge that is crucial for encapsulating the cargo (like mRNA) and for the overall stability of the LNP.[2]
-
"Helper" Phospholipids (e.g., DSPC): These lipids contribute to the structural integrity of the LNP.[2][8]
-
Cholesterol: Cholesterol modulates the fluidity and rigidity of the lipid membrane, which enhances particle stability.[2][8]
-
PEG-Lipids: Polyethylene glycol (PEG)-lipids create a protective hydrophilic layer on the surface of the nanoparticle. This layer provides a steric barrier that prevents particles from getting too close to each other and aggregating.[2][3] However, the amount of PEG-lipid must be optimized, as too much can hinder cellular uptake.[2]
Q2: How can I improve the long-term stability of my this compound LNP formulation?
A2: To enhance long-term stability, consider the following:
-
Lyophilization (Freeze-Drying): This process involves freezing the LNPs and then removing the water through a vacuum. The resulting dry powder is significantly more stable than liquid formulations.[4][7][9][10] It is often necessary to use lyoprotectants to prevent aggregation during the lyophilization and reconstitution process.[9][10]
-
Cryoprotectants: If you need to store your LNPs in a frozen state, adding cryoprotectants such as sucrose or trehalose to the formulation before freezing is highly recommended.[1][2][4] These sugars help to minimize aggregation caused by freeze-thaw cycles.[2][4]
-
Optimized Lipid Composition: The choice and ratio of lipids can significantly impact stability. For instance, some ionizable lipids with branched hydrophobic tails can create more rigid LNP membranes, which helps to reduce aggregation.[2]
Q3: What analytical techniques are recommended for monitoring LNP aggregation?
A3: Several techniques can be used to monitor the physical characteristics and aggregation of your LNPs:
-
Dynamic Light Scattering (DLS): This is a common method for measuring the average particle size (Z-average diameter) and the polydispersity index (PDI), which indicates the broadness of the size distribution. An increase in these values over time can signify aggregation.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. A sufficiently high positive or negative zeta potential generally indicates good stability due to electrostatic repulsion between particles.
-
Flow Imaging Microscopy (FIM): Instruments like FlowCam can be used to monitor for aggregates and other larger lipid assemblies in LNP formulations.[2]
Experimental Protocols
Protocol 1: Formulation of Lipid Nanoparticles using Microfluidic Mixing
This protocol describes a common method for LNP formulation.
-
Preparation of Lipid Mixture:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A typical ratio might be 50:10:38.5:1.5.[11]
-
The total lipid concentration in the ethanol phase should be optimized, as higher concentrations can lead to larger particles.[3]
-
Ensure all lipids are fully dissolved. Gentle heating (e.g., 60-65°C) may be required for some lipids, but be cautious with temperature-sensitive components.[11]
-
-
Preparation of Aqueous Phase:
-
Dissolve the cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., sodium acetate (B1210297) buffer). The acidic pH is necessary to protonate the ionizable lipid, facilitating encapsulation.[2]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device.
-
Load the lipid-ethanol solution into one syringe and the aqueous cargo solution into another.
-
Pump the two solutions through the microfluidic device at a controlled flow rate. A higher flow rate generally results in smaller, more uniform LNPs.[3] The rapid mixing causes the lipids to precipitate and self-assemble into LNPs, encapsulating the cargo.[2]
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension will be in a mixed ethanol/aqueous buffer. It is crucial to remove the ethanol and exchange the buffer to a neutral pH (e.g., PBS, pH 7.4) for downstream applications and to ensure stability.[1]
-
This is typically done through dialysis or tangential flow filtration.
-
Protocol 2: Lyophilization for Long-Term Storage
-
Addition of Cryoprotectant:
-
To your purified LNP suspension, add a cryoprotectant such as sucrose or trehalose to a final concentration of 10-20% (w/v).[4]
-
-
Freezing:
-
Quickly freeze the LNP-cryoprotectant mixture. This can be done in a -80°C freezer or by using liquid nitrogen.[4]
-
-
Freeze-Drying:
-
Place the frozen samples on a lyophilizer. The process involves applying a vacuum to sublimate the water, resulting in a dry powder.[4]
-
-
Storage and Reconstitution:
-
Store the lyophilized powder at an appropriate temperature (e.g., -80°C, -20°C, or even room temperature, depending on stability studies).[12]
-
To use, reconstitute the powder in an aqueous buffer (e.g., sterile water or PBS) to the original volume. Gentle mixing may be required.
-
Visualizations
Caption: Troubleshooting workflow for LNP aggregation.
Caption: LNP formulation and stabilization workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. fluidimaging.com [fluidimaging.com]
- 3. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 4. dovepress.com [dovepress.com]
- 5. Lipid Nanoparticles as Carriers for Bioactive Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. k2sci.com [k2sci.com]
- 7. helixbiotech.com [helixbiotech.com]
- 8. Correlating Stability-Indicating Biochemical and Biophysical Characteristics with In Vitro Cell Potency in mRNA LNP Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up [mdpi.com]
- 10. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 12. Overcoming the challenge of long-term storage of mRNA-lipid nanoparticle vaccines - PMC [pmc.ncbi.nlm.nih.gov]
Effect of pH on the stability of CP-LC-1422 LNP formulations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of pH on the stability of CP-LC-1422 lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the formulation of this compound LNPs?
A1: For efficient encapsulation of nucleic acid cargo, this compound LNP formulations are typically prepared in an acidic aqueous buffer, generally between pH 4 and 5.[1] At this acidic pH, the ionizable lipid this compound becomes protonated and positively charged, facilitating its interaction with the negatively charged phosphate (B84403) backbone of the nucleic acids.[2][3]
Q2: What is the recommended storage pH for this compound LNP formulations?
A2: After formulation, it is crucial to dialyze or buffer-exchange the LNPs into a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, for storage and in vivo applications.[1] Storing the LNPs at a physiologically appropriate pH is generally recommended for ease of use in biological experiments.[4] While some studies have shown that LNPs can remain stable over a range of pH values (e.g., 3 to 9) when refrigerated, storage at neutral pH is a common practice.[4]
Q3: How does pH affect the stability of this compound LNPs?
A3: The pH of the surrounding environment significantly influences the stability of LNPs containing ionizable lipids like this compound. Deviations from the optimal pH can disrupt the electrostatic interactions that maintain the LNP's structural integrity.[5] At acidic pH (below the pKa of the ionizable lipid), the lipids are positively charged, which can lead to electrostatic repulsion between lipid molecules, potentially decreasing the packing density of the lipid membrane and increasing the likelihood of aggregation.[6][7][8] Conversely, at neutral or physiological pH, the deprotonation of the ionizable lipid contributes to a more stable, spherical LNP structure.[2]
Q4: Can pH fluctuations during an experiment impact the efficacy of my this compound LNPs?
A4: Yes, pH fluctuations can impact LNP efficacy. The pH-dependent charge of ionizable lipids is critical for the endosomal escape of the nucleic acid payload into the cytoplasm of target cells.[9] LNPs are designed to become positively charged in the acidic environment of the endosome, which facilitates fusion with the endosomal membrane and release of the cargo.[7] Exposure to acidic pH outside of the endosomal environment could lead to premature structural changes or aggregation, potentially reducing transfection efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Increased Particle Size and Polydispersity (PDI) after Formulation | Suboptimal pH during the mixing process. | Ensure the aqueous buffer containing the nucleic acid is at the recommended acidic pH (typically pH 4-5) to facilitate proper LNP self-assembly.[1] |
| LNP Aggregation During Storage | Incorrect storage buffer pH. | After formulation, ensure the LNPs are buffer-exchanged into a neutral pH buffer (e.g., PBS pH 7.4) for storage.[1] Aggregation can occur more rapidly at neutral pH if the formulation is not optimized, due to reduced charge repulsion.[9] Consider the use of cryoprotectants like sucrose (B13894) or trehalose (B1683222) if freezing the LNPs.[4][5] |
| Low Encapsulation Efficiency | The pH of the aqueous phase is too high. | Verify that the pH of your nucleic acid solution is sufficiently acidic to ensure the protonation of this compound, which is essential for electrostatic interaction with the nucleic acid cargo.[2] |
| Reduced In Vitro/In Vivo Efficacy | LNP instability due to pH shifts. | Maintain a stable, neutral pH environment for the LNPs prior to their introduction to the biological system. Avoid unnecessary exposure to acidic or basic conditions that could compromise LNP integrity. |
| Batch-to-Batch Variability | Inconsistent pH control during manufacturing. | Implement strict pH monitoring and control at all stages of the LNP formulation and purification process to ensure reproducibility.[5] |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound LNPs
This protocol outlines a method to evaluate the effect of pH on the physical stability of this compound LNP formulations.
Methodology:
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4, and 8.0). Commonly used buffers include citrate (B86180) for acidic pH and phosphate for neutral to slightly basic pH.
-
Sample Preparation: Dilute the stock this compound LNP formulation into each of the prepared buffers to a final desired concentration.
-
Incubation: Aliquot the samples and incubate them at different temperatures (e.g., 4°C and 25°C).[4]
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), remove an aliquot from each condition for analysis.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measure the z-average particle size and PDI using Dynamic Light Scattering (DLS).[10]
-
Zeta Potential: Measure the surface charge of the LNPs to assess changes in ionization at different pH values.
-
Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay) after selective degradation of external nucleic acids.[11]
-
Protocol 2: LNP Formulation using Microfluidic Mixing
This protocol describes a standard method for formulating this compound LNPs.
Methodology:
-
Phase Preparation:
-
Organic Phase: Dissolve the lipid mixture (this compound, helper lipids like DSPC, cholesterol, and a PEG-lipid) in ethanol (B145695).[12][13]
-
Aqueous Phase: Dissolve the nucleic acid cargo in an acidic buffer (e.g., 25-50 mM sodium acetate, pH 4-5).[1]
-
-
Microfluidic Mixing:
-
Load the organic and aqueous phases into separate syringes.
-
Use a microfluidic mixing device (e.g., NanoAssemblr) to mix the two phases at a defined flow rate ratio (typically 3:1 aqueous to organic).[3] This rapid mixing process facilitates the self-assembly of the LNPs.
-
-
Purification:
-
Immediately after formation, dialyze the LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and the acidic buffer. Tangential Flow Filtration (TFF) can also be used for larger scale purification.[5]
-
-
Characterization:
-
Analyze the final LNP formulation for particle size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.
-
Visualizations
References
- 1. biomol.com [biomol.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 4. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analyzing Lipid Nanoparticle Stability in Variable Environments [eureka.patsnap.com]
- 6. pH-Dependent Phase Behavior and Stability of Cationic Lipid-mRNA Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acidic pH-induced changes in lipid nanoparticle membrane packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 9. fluidimaging.com [fluidimaging.com]
- 10. blog.curapath.com [blog.curapath.com]
- 11. relaunch2020.leukocare.com [relaunch2020.leukocare.com]
- 12. Determination of lipid content and stability in lipid nanoparticles using ultra high‐performance liquid chromatography in combination with a Corona Charged Aerosol Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CP-LC-1422 LNP Encapsulation Efficiency
Welcome to the technical support center for CP-LC-1422 lipid nanoparticle (LNP) formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the encapsulation efficiency of their LNP preparations.
Frequently Asked Questions (FAQs)
Q1: What is encapsulation efficiency and why is it a critical quality attribute for LNPs?
A1: Encapsulation efficiency (EE) refers to the percentage of the therapeutic payload (e.g., mRNA, siRNA) that is successfully entrapped within the lipid nanoparticles during the formulation process.[1][2] It is a critical quality attribute (CQA) because it directly impacts the therapeutic dose of the final product.[3] High encapsulation efficiency ensures that a sufficient amount of the active pharmaceutical ingredient is delivered to the target cells, maximizing therapeutic efficacy and ensuring consistent batch-to-batch reproducibility.[4][5]
Q2: What are the key factors influencing the encapsulation efficiency of this compound LNPs?
A2: Several factors critically influence the encapsulation efficiency of LNPs. These can be broadly categorized into formulation parameters and process parameters.
-
Formulation Parameters:
-
Lipid Composition and Molar Ratios: The ratio of the ionizable lipid (e.g., this compound), helper lipid (e.g., DSPC), cholesterol, and PEGylated lipid is crucial.[3][6][7]
-
N/P Ratio: This is the molar ratio of the amine groups (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid cargo.[7][8] An optimal N/P ratio is essential for effective complexation and encapsulation.[7]
-
pH of the Aqueous Buffer: The pH of the buffer containing the nucleic acid is critical for the protonation of the ionizable lipid, which facilitates its interaction with the negatively charged payload.[8][9][10]
-
-
Process Parameters (especially when using microfluidics):
Q3: How does the pH of the formulation buffer impact encapsulation efficiency?
A3: The pH of the aqueous buffer is a critical parameter. Ionizable lipids like this compound have a specific pKa. At a pH below their pKa (typically in the acidic range, e.g., pH 4-6), the amine groups of the ionizable lipid become protonated (positively charged).[3][10][12] This positive charge is essential for the electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid cargo, leading to efficient complexation and high encapsulation efficiency.[9][10] Studies have shown that a pH of 4 is often optimal for maximizing encapsulation efficiency.[9]
Q4: What is the role of each lipid component in the LNP formulation and its effect on encapsulation?
A4: Each lipid component plays a distinct role:
-
Ionizable Cationic Lipid (e.g., this compound): This is the core functional component responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[3][6] Its ability to be positively charged at low pH is fundamental to achieving high encapsulation efficiency.[10][13]
-
Helper Phospholipid (e.g., DSPC): This lipid acts as a structural component, contributing to the formation of the lipid bilayer and the overall stability of the nanoparticle.[3][14] The choice of helper lipid can significantly impact encapsulation efficiency.[7]
-
Cholesterol: As another structural lipid, cholesterol enhances the stability and rigidity of the LNPs.[3][13] It fills gaps between other lipid molecules, reducing the passive leakage of the encapsulated cargo.[3]
-
PEGylated Lipid (e.g., DMG-PEG2000): This lipid helps control the particle size during formulation and provides a hydrophilic "stealth" layer on the surface of the LNP.[3][13] This layer reduces clearance by the immune system, thereby increasing circulation time.[3] While essential, the molar ratio of the PEGylated lipid needs to be optimized, as excessive amounts can sometimes hinder cellular uptake.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low Encapsulation Efficiency (<80%) | Suboptimal N/P Ratio: Insufficient ionizable lipid to complex with the nucleic acid. | Increase the molar ratio of the ionizable lipid (this compound) in the formulation.[3] Systematically screen different N/P ratios (e.g., 3, 6, 10) to find the optimal balance.[7] |
| Incorrect pH of Aqueous Buffer: The ionizable lipid is not sufficiently protonated to interact with the nucleic acid. | Ensure the pH of the nucleic acid-containing buffer is in the optimal acidic range (typically pH 4-6) for this compound.[9] Prepare fresh buffers and verify the pH before each experiment. | |
| Inappropriate Flow Rate Ratio (FRR) in Microfluidics: The mixing conditions are not optimal for efficient particle formation and encapsulation. | Optimize the FRR. A common starting point is a 3:1 ratio of the aqueous phase to the organic phase, which has been shown to achieve >95% encapsulation efficiency for RNA-LNPs.[8] | |
| Nucleic Acid Degradation: The nucleic acid payload is degraded, leading to poor encapsulation. | Work in an RNase-free environment. Use high-quality, intact nucleic acid stocks. Analyze the integrity of the nucleic acid before formulation.[3] | |
| Suboptimal Lipid Ratios: The balance between the different lipid components is not ideal for stable particle formation. | Systematically vary the molar ratios of the helper lipid, cholesterol, and PEGylated lipid while keeping the ionizable lipid constant to identify the optimal composition for your specific payload.[8] | |
| Inconsistent Encapsulation Efficiency Between Batches | Variability in Mixing Process: Inconsistent manual mixing or fluctuations in the microfluidic system. | For manual methods, ensure a standardized and vigorous mixing procedure. For microfluidics, ensure the system is properly primed and that there are no air bubbles or leaks. Use a high-quality, reproducible microfluidic system.[11][15] |
| Inaccurate Reagent Preparation: Errors in calculating lipid concentrations or buffer pH. | Double-check all calculations for lipid stock solutions and buffer preparations. Calibrate the pH meter regularly. | |
| Degradation of Lipid Stock Solutions: Lipids may degrade over time, especially if not stored properly. | Store lipid stock solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light. Prepare fresh stock solutions regularly. | |
| High Polydispersity Index (PDI) with Low Encapsulation | Poor Mixing Conditions: Inefficient mixing can lead to a heterogeneous population of particles with varying degrees of encapsulation. | Optimize the Total Flow Rate (TFR) in the microfluidic system. Higher TFRs generally lead to faster mixing and smaller, more uniform particles.[8] Ensure the microfluidic mixer is appropriate for LNP formulation (e.g., a staggered herringbone mixer).[8] |
Experimental Protocols
General Protocol for LNP Formulation using Microfluidics
This protocol provides a general framework. Specific parameters such as lipid ratios and flow rates should be optimized for your specific application.
-
Prepare Lipid Stock Solution:
-
Dissolve the ionizable lipid (this compound), DSPC, cholesterol, and PEGylated lipid in ethanol (B145695) at the desired molar ratio. A common starting point for the molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[1]
-
The final total lipid concentration in ethanol is typically between 10-20 mM.[3]
-
Vortex until all lipids are fully dissolved.
-
-
Prepare Nucleic Acid Solution:
-
Dilute the nucleic acid (e.g., mRNA) stock in an appropriate acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to the desired concentration.[7]
-
-
Setup Microfluidic System:
-
Prime the microfluidic device (e.g., a staggered herringbone micromixer) and system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.
-
-
Formulate LNPs:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.
-
Set the desired Flow Rate Ratio (FRR), for example, 3:1 (aqueous:organic).[8]
-
Set the desired Total Flow Rate (TFR), for example, 12 mL/min.[3]
-
Initiate the pumps to mix the two streams in the microfluidic cartridge.
-
-
Downstream Processing:
-
The collected LNP solution will contain ethanol, which needs to be removed.
-
Perform buffer exchange and concentration using methods such as dialysis or tangential flow filtration (TFF) against a storage buffer (e.g., PBS, pH 7.4).[8]
-
Protocol for Measuring Encapsulation Efficiency using a Ribonucleic Acid-Selective Dye Assay
This is a common method for determining the encapsulation efficiency of RNA-LNPs.
-
Prepare Reagents:
-
A ribonucleic acid-selective fluorescent dye (e.g., RiboGreen).
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).
-
A detergent solution to lyse the LNPs (e.g., 2% Triton X-100).
-
-
Create a Standard Curve:
-
Prepare a series of known concentrations of your free RNA in TE buffer to create a standard curve.
-
-
Measure Free (Unencapsulated) RNA:
-
Dilute an aliquot of your LNP sample in TE buffer.
-
Add the fluorescent dye to the diluted sample.
-
Measure the fluorescence intensity using a plate reader.
-
Determine the concentration of free RNA using the standard curve.
-
-
Measure Total RNA:
-
Dilute another aliquot of your LNP sample in TE buffer containing the detergent (e.g., final concentration of 0.1% Triton X-100) to lyse the LNPs and release the encapsulated RNA.
-
Add the fluorescent dye to the lysed sample.
-
Measure the fluorescence intensity.
-
Determine the total RNA concentration using the standard curve.
-
-
Calculate Encapsulation Efficiency:
-
Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Visual Guides
Caption: Experimental workflow for LNP formulation using microfluidics.
Caption: Key parameters influencing LNP encapsulation efficiency.
References
- 1. Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selectscience.net [selectscience.net]
- 3. benchchem.com [benchchem.com]
- 4. susupport.com [susupport.com]
- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precigenome.com [precigenome.com]
- 7. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
- 10. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 13. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. The mixing method used to formulate lipid nanoparticles affects mRNA delivery efficacy and organ tropism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Immunogenicity of LNP Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the immunogenicity of lipid nanoparticle (LNP) formulations. The following information is based on current scientific understanding and is intended to be a general guide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of immunogenicity in LNP formulations?
A1: The immunogenicity of LNP formulations can arise from multiple components and their interactions with the immune system. The primary sources include:
-
Ionizable Lipids: These lipids are crucial for encapsulating nucleic acids and facilitating endosomal escape. However, some ionizable lipids can activate innate immune pathways, such as Toll-like receptors (TLRs), leading to the production of pro-inflammatory cytokines.[1][2][3]
-
PEGylated Lipids (PEG-lipids): Polyethylene glycol (PEG) is used to create a "stealth" layer that prolongs the circulation time of LNPs.[4] However, pre-existing anti-PEG antibodies in a significant portion of the population can lead to accelerated blood clearance (ABC) and hypersensitivity reactions.[5][6][7][8] The PEG component itself can also act as a hapten, inducing antibody production (IgM, IgG, and IgE).[1][6]
-
Nucleic Acid Cargo: The nucleic acid cargo (e.g., mRNA, siRNA) can be recognized by pattern recognition receptors (PRRs) if not properly purified or modified, leading to an innate immune response.[9]
-
LNP Physical Properties: Factors such as particle size, surface charge, and the overall lipid composition can influence how LNPs interact with immune cells.[1][3][10]
Q2: What are the common indicators of an immunogenic response to LNP formulations in pre-clinical studies?
A2: Common indicators of an immunogenic response to LNP formulations in pre-clinical models include:
-
Elevated Pro-inflammatory Cytokines: Increased levels of cytokines such as TNF-α, IL-6, IFN-γ, and IL-1β in serum or at the injection site.[11][12]
-
Antibody Production: Development of antibodies against LNP components, particularly anti-PEG IgM and IgG.[6]
-
Activation of Antigen-Presenting Cells (APCs): Upregulation of co-stimulatory markers like CD80, CD86, and CD40 on dendritic cells (DCs) and other APCs.
-
Splenomegaly: Enlargement of the spleen due to an extensive immune response.
-
Anaphylactoid Reactions: In some cases, rapid hypersensitivity reactions can occur, particularly upon repeat dosing.[6]
Q3: How can I reduce the immunogenicity associated with the ionizable lipid in my LNP formulation?
A3: Mitigating the immunogenicity of the ionizable lipid can be achieved through several strategies:
-
Lipid Screening and Selection: Choose ionizable lipids with a lower intrinsic immunostimulatory potential. This often involves screening a library of lipids for their ability to induce cytokine production in vitro or in vivo.
-
Biodegradable Lipids: Incorporating biodegradable lipids can reduce the accumulation of the lipid components and subsequent immune activation.[1]
-
pKa Optimization: Adjusting the pKa of the ionizable lipid can influence its interaction with endosomal TLRs and reduce inflammatory cytokine release while maintaining transfection efficiency.[1]
Q4: What are the alternatives to using PEGylated lipids to reduce immunogenicity?
A4: Several strategies can be employed to avoid or mitigate PEG-related immunogenicity:
-
PEG-Lipid Modification:
-
Shorter PEG Chains: Reducing the length of the PEG chain can decrease immunogenicity.[13][14]
-
Branched or Y-shaped PEG: These structures can reduce recognition by anti-PEG antibodies.[4]
-
Cleavable PEG-lipids: Using PEG-lipids that are cleaved from the LNP surface after administration can reduce the window for immune recognition.[2][4]
-
Hydroxy-terminated PEG (HO-PEG): These have shown lower immunogenicity compared to methoxy-terminated PEG.[4][15]
-
-
PEG Alternatives:
-
Zwitterionic Polymers: Polymers like poly(carboxybetaine) (PCB) can serve as effective stealth agents with reduced immunogenicity.[4]
-
Poly(2-oxazoline) (POx): These polymers are known to be poorly immunogenic and can mitigate accelerated blood clearance.[15]
-
Mannose-based lipids: These can replace PEG and may enhance biocompatibility.[1]
-
Troubleshooting Guides
Problem 1: High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) observed after LNP administration.
| Potential Cause | Troubleshooting Strategy |
| Inherently immunostimulatory ionizable lipid. | Screen for and select an ionizable lipid with a lower inflammatory profile. Consider using biodegradable lipids to reduce accumulation.[1] |
| Unpurified or unmodified nucleic acid cargo. | Ensure high purity of the mRNA or siRNA to remove contaminants that can trigger innate immune sensors. Use modified nucleosides (e.g., N1-methylpseudouridine) in mRNA to reduce its intrinsic immunogenicity.[16] |
| Suboptimal LNP formulation. | Optimize the molar ratio of the lipid components. Reducing the molar ratio of PEG-lipids has been shown to decrease inflammatory responses.[13][14] |
| Route of administration. | Consider alternative routes of administration. For example, intramuscular injection may lead to a more localized immune response compared to intravenous injection.[4] |
Problem 2: Evidence of anti-PEG antibody production and accelerated blood clearance (ABC) upon repeat dosing.
| Potential Cause | Troubleshooting Strategy |
| Immunogenicity of the PEG-lipid. | Replace the standard methoxy-terminated PEG-lipid with a less immunogenic alternative such as a shorter chain PEG, a branched PEG, or a hydroxy-terminated PEG (HO-PEG).[4][13][14][15] |
| High molar ratio of PEG-lipid in the formulation. | Reduce the molar percentage of the PEG-lipid in the LNP formulation.[13][14] |
| Pre-existing anti-PEG antibodies in the animal model. | Screen animal cohorts for pre-existing anti-PEG antibodies before initiating studies. |
| Use of PEG-lipids. | Consider replacing PEG-lipids with alternative stealth polymers like poly(carboxybetaine) (PCB) or poly(2-oxazoline) (POx).[4][15] |
Quantitative Data Summary
Table 1: Effect of PEG-Lipid Molar Ratio on Immune Response
| PEG-Lipid Molar Ratio | Antigen-Specific IgG Levels | CD8+ T Cell Response | Inflammatory Cytokine Production | Reference |
| High | Lower | Lower | Higher | [13][14] |
| Low | Higher | Higher | Lower | [13][14] |
Table 2: Impact of LNP Component Modification on Immunogenicity
| LNP Component | Modification | Effect on Immunogenicity | Reference |
| Ionizable Lipid | Low pKa (6.6-6.9) | Reduced inflammatory cytokine release | [1] |
| PEG-Lipid | Shorter PEG chain | Increased antigen-specific antibody and CD8+ T cell responses, reduced inflammatory cytokines | [13][14] |
| PEG-Lipid | Hydroxy-terminated (HO-PEG) | Lower immunogenicity compared to methoxy-terminated PEG | [4][15] |
| Cholesterol | Replaced with plant sterols | Comparable antibody and CD8+ T cell responses, significantly reduced inflammatory cytokines | [13][14] |
| Phospholipid | Replaced with different head/tail groups | Comparable antibody and CD8+ T cell responses, significantly reduced inflammatory cytokines | [13][14] |
Experimental Protocols
Protocol 1: In Vitro Assessment of LNP-Induced Cytokine Production
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1 monocytes) in appropriate culture medium.
-
LNP Treatment: Add different concentrations of your LNP formulations to the cell cultures. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours).
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Protocol 2: In Vivo Evaluation of LNP Immunogenicity in Mice
-
Animal Cohorts: Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c).
-
LNP Administration: Administer the LNP formulations via the desired route (e.g., intravenous, intramuscular). Include a vehicle control group.
-
Blood and Tissue Collection: At various time points (e.g., 2, 6, 24 hours post-injection), collect blood samples via cardiac puncture or tail vein bleeding. Harvest relevant tissues such as the spleen and lymph nodes.
-
Cytokine Analysis: Isolate serum from the blood and measure cytokine levels using ELISA or a multiplex assay.
-
Flow Cytometry: Prepare single-cell suspensions from the spleen and lymph nodes. Stain the cells with fluorescently labeled antibodies against immune cell markers (e.g., CD11c for dendritic cells) and activation markers (e.g., CD80, CD86, CD40). Analyze the cells using a flow cytometer.
-
Antibody Titer Measurement: For studies involving repeat dosing, collect serum at later time points (e.g., 7, 14, 21 days) and measure the titers of anti-PEG IgM and IgG using an ELISA-based assay.[17]
Visualizations
References
- 1. Navigating the Immunogenicity of Lipid Nanoparticles - Insights into IgE and IgM Dynamics - Creative Biolabs [non-igg-ab.creative-biolabs.com]
- 2. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Next-Generation mRNA-LNPs: Strategies to Reduce Anti-PEG Antibody Responses | Biopharma PEG [biochempeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 9. Altering mRNA Lipid Nanoparticle Mechanisms with Polymers [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulating Immunogenicity and Reactogenicity in mRNA-Lipid Nanoparticle Vaccines through Lipid Component Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Spleen-Targeting Lipid Nanoparticles: CP-LC-1422 vs. ALC-0315
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of mRNA therapeutics and targeted drug delivery, the spleen has emerged as a critical target for immunomodulation, vaccine development, and treatment of hematological disorders. Lipid nanoparticles (LNPs) are the leading platform for mRNA delivery, and the choice of ionizable lipid is paramount in dictating their biodistribution and targeting efficiency. This guide provides a detailed comparison of two notable ionizable lipids: CP-LC-1422, a novel homocysteine-derived lipid engineered for spleen targeting, and ALC-0315, a well-established component of the FDA-approved Pfizer-BioNTech COVID-19 vaccine.
At a Glance: Key Differences
| Feature | This compound | ALC-0315 |
| Primary Targeting | Spleen | Liver |
| Chemical Class | Homocysteine-derived ionizable amino lipid | Synthetic ionizable aminolipid |
| Key Structural Feature | Branched, biodegradable tails | Two C8 alkyl chains and two C6 ester-linked tails |
| Reported Advantage | Superior spleen targeting | Clinically validated for mRNA delivery |
Quantitative Biodistribution Analysis
A direct quantitative comparison of the biodistribution of LNPs formulated with this compound and ALC-0315 is crucial for understanding their respective targeting capabilities. While specific peer-reviewed data for this compound is emerging, vendor information highlights its "superior spleen targeting." In contrast, extensive data is available for ALC-0315, consistently demonstrating a primary accumulation in the liver.
Table 1: Comparative Biodistribution of LNPs Formulated with ALC-0315
| Organ | Mean Concentration (µg lipid eq/g) | Percentage of Injected Dose (%) |
| Liver | 27.916 (male) - 30.411 (female) | 21.5 (male) - 18.4 (female) |
| Spleen | 24.434 (male) - 27.155 (female) | 1.1 (both sexes) |
| Adrenal Glands | 21.476 (male) - 14.942 (female) | 0.1 (both sexes) |
| Ovaries | 12.261 | 0.095 |
Data derived from a single intramuscular dose of [3H]-labeled LNP-mRNA formulation containing ALC-0315 in Wistar Han rats. Data shows a clear preference for liver accumulation with significantly lower distribution to the spleen.[1]
Further studies using luciferase-encoding mRNA delivered by ALC-0315 LNPs intravenously in mice also confirmed this trend, with the organ tropism consistently ranked as liver > spleen > lung.[2][3]
For this compound, while specific %ID/g values from peer-reviewed studies are not yet widely available, its design incorporating branched and biodegradable tails is a key strategy to enhance spleen-selective delivery.[4] Research has shown that such structural modifications can significantly shift LNP biodistribution away from the liver and towards the spleen.[5][6]
Physicochemical Properties
The physicochemical properties of LNPs are critical determinants of their in vivo fate.
Table 2: Physicochemical Properties of ALC-0315-containing LNPs
| Property | Value |
| Average Diameter | < 100 nm |
| Polydispersity Index (PDI) | < 0.2 |
| mRNA Encapsulation Efficiency | High |
These properties are typical for ALC-0315 LNPs and contribute to their successful systemic delivery.[2][3]
LNPs formulated with novel ionizable lipids like this compound are designed to have similar physicochemical properties to ensure stability and efficient encapsulation of mRNA.
Mechanism of Spleen Targeting
The differential organ targeting of this compound and ALC-0315 can be attributed to the interplay between their chemical structures and their interaction with plasma proteins, forming a "protein corona" that dictates their uptake by different cell types.
ALC-0315 and Liver Targeting:
LNPs containing ionizable lipids like ALC-0315 tend to accumulate in the liver due to the adsorption of apolipoprotein E (ApoE) onto their surface in the bloodstream. This ApoE-coated LNP is then recognized and internalized by hepatocytes, which express high levels of the low-density lipoprotein receptor (LDLR).
This compound and Spleen Targeting:
The strategy behind spleen-targeting lipids like this compound involves designing their chemical structure to favor the adsorption of different plasma proteins that promote uptake by immune cells abundant in the spleen, such as macrophages and dendritic cells. Key structural features that enhance spleen targeting include:
-
Branched Hydrophobic Tails: These structures are thought to influence the geometry of the LNP and the composition of the protein corona, leading to increased recognition by splenic immune cells.[5][6]
-
Biodegradable Linkers: Ester-containing linkers, for instance, can be cleaved within the cell, facilitating the release of the mRNA payload and reducing potential lipid accumulation and toxicity.
The spleen's unique architecture, with its fenestrated sinusoids, allows for the extravasation and capture of nanoparticles, particularly those with specific surface properties.
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and evaluation of LNPs.
LNP Formulation Protocol
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic device, which is applicable to both this compound and ALC-0315.
-
Preparation of Lipid Stock Solution:
-
The ionizable lipid (this compound or ALC-0315), a phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
-
Preparation of mRNA Solution:
-
The mRNA is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0) to ensure the ionizable lipid is protonated for efficient encapsulation.
-
-
Microfluidic Mixing:
-
The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and mounted on a microfluidic mixing device (e.g., NanoAssemblr®).
-
The solutions are mixed at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate. The rapid mixing leads to the self-assembly of LNPs.
-
-
Purification and Concentration:
-
The resulting LNP solution is dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.
-
The LNPs can be concentrated using centrifugal filter units if required.
-
-
Characterization:
-
The size and polydispersity index (PDI) of the LNPs are measured by Dynamic Light Scattering (DLS).
-
The zeta potential is measured to determine the surface charge.
-
The mRNA encapsulation efficiency is quantified using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
In Vivo Biodistribution Study Protocol
This protocol outlines a typical procedure for assessing the biodistribution of LNPs in an animal model.
-
Animal Model:
-
BALB/c or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
-
LNP Administration:
-
LNPs encapsulating a reporter mRNA (e.g., Luciferase or a fluorescent protein) are administered to the mice via intravenous (IV) injection. The dose is typically in the range of 0.1 - 1.0 mg/kg of mRNA.
-
-
In Vivo Imaging (Optional):
-
If a luciferase reporter is used, mice can be imaged at various time points post-injection using an In Vivo Imaging System (IVIS) after intraperitoneal injection of a luciferin (B1168401) substrate. This provides a qualitative assessment of the location of protein expression.
-
-
Ex Vivo Organ Analysis:
-
At a predetermined time point (e.g., 6, 24, or 48 hours post-injection), mice are euthanized.
-
Major organs (liver, spleen, lungs, kidneys, heart, brain) are harvested, weighed, and homogenized.
-
-
Quantification of Reporter Expression:
-
For luciferase, the luminescence in the organ homogenates is measured using a luminometer and normalized to the total protein content.
-
-
Quantification of LNP Distribution (using radiolabeled or fluorescent LNPs):
-
If the LNP lipids are radiolabeled (e.g., with ³H) or contain a fluorescent dye, the radioactivity or fluorescence in the organ homogenates is measured.
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Conclusion
The choice between this compound and ALC-0315 for LNP formulation will depend on the desired therapeutic outcome. ALC-0315 is a clinically validated ionizable lipid that has demonstrated robust and safe mRNA delivery, primarily to the liver. This makes it a suitable choice for liver-directed therapies.
This compound, on the other hand, represents a new generation of ionizable lipids rationally designed for extrahepatic targeting. Its homocysteine-derived structure with branched tails is engineered to shift the biodistribution profile towards the spleen. This makes it a highly promising candidate for applications in immunotherapy, where targeting antigen-presenting cells in the spleen is advantageous, as well as for treating diseases of the spleen.
As more quantitative data for this compound becomes available, a more direct and detailed comparison will be possible. However, based on current knowledge of its design and the established principles of LNP biodistribution, this compound offers a compelling alternative to liver-tropic LNPs for researchers and drug developers focused on spleen-targeted therapies.
References
- 1. phmpt.org [phmpt.org]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Flash nanoprecipitation assisted self-assembly of ionizable lipid nanoparticles for nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Lung- and Spleen-Targeted mRNA Delivery with Biodegradable Ionizable Lipids in Four-Component LNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Lipid Nanoparticle Biodistribution for mRNA Delivery in Mice
For Researchers, Scientists, and Drug Development Professionals
The in vivo biodistribution of lipid nanoparticles (LNPs) is a critical determinant of the efficacy and safety of mRNA-based therapeutics. Understanding where LNPs accumulate and the subsequent protein expression is paramount for designing effective drug delivery systems. This guide provides a comparative analysis of the biodistribution of various LNP formulations in mice, supported by experimental data and detailed protocols. While specific data for "CP-LC-1422 LNPs" is not publicly available, this guide will compare several well-documented LNP formulations to provide a strong framework for understanding LNP biodistribution.
Comparative Biodistribution Data
The following table summarizes the biodistribution of different LNP formulations encapsulating mRNA in mice. The data is compiled from multiple studies and highlights the tendency of many LNPs to accumulate in the liver, with secondary distribution to the spleen and other organs. The route of administration and the physicochemical properties of the LNPs, such as size and the nature of the ionizable lipid, significantly influence their biodistribution profiles.[1][2]
| LNP Formulation (Ionizable Lipid) | Mouse Strain | Route of Administration | Time Point | Primary Organ of Accumulation | Secondary Organ(s) of Accumulation | Method of Detection | Reference |
| ALC-0315 based | BALB/c | Intravenous (IV) | 2 hours | Liver | Spleen | Bioluminescence Imaging (Luciferase mRNA) | [3] |
| cKK-E12 based | BALB/c | Intravenous (IV) | 2 hours | Liver | Spleen | Bioluminescence Imaging (Luciferase mRNA) | [3] |
| LP-01 based | BALB/c | Intravenous (IV) | 2 hours | Liver | Spleen | Bioluminescence Imaging (Luciferase mRNA) | [3] |
| SM-102 based | C57BL/6 | Intravenous (IV) | 4 hours | Liver | Spleen | Barcoded mRNA Sequencing | [4] |
| (4S)-KEL12 based | BalB/c | Intravenous (IV) | 4 hours | Spleen | Liver | Barcoded mRNA Sequencing | [4] |
| DLin-MC3-DMA based | CD-1 | Intravenous (IV) | Up to 168 hours | Liver | Spleen, Adrenal Gland | Radiolabeled siRNA ([3H]) | [5] |
| eGFP mRNA LNP | Mouse | Subcutaneous (SC) | Up to 72 hours | Skin (injection site), Spleen | Liver, Kidney | LC-MS, Branched DNA, ELISA | [6] |
Experimental Protocols
Accurate biodistribution analysis relies on robust and well-defined experimental protocols. Below are methodologies for key experiments cited in LNP biodistribution studies.
LNP Formulation
Lipid nanoparticles are typically formed by the rapid mixing of a lipid mixture in an organic solvent (e.g., ethanol) with an aqueous solution containing mRNA at an acidic pH.[7]
-
Lipid Preparation : A mixture of an ionizable lipid (e.g., ALC-0315, SM-102), a helper lipid (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid is dissolved in ethanol.[7] The molar ratios of these components are crucial for LNP stability and function.
-
mRNA Preparation : The mRNA is diluted in a low pH buffer, such as a 10 mM citrate (B86180) buffer (pH 4.0) or 50 mM sodium acetate (B1210297) (pH 4.5).[1][3]
-
Microfluidic Mixing : The lipid-ethanol solution and the mRNA-aqueous solution are mixed using a microfluidic device.[3][8] The controlled mixing at this stage is critical for forming uniform nanoparticles.
-
Dialysis : The resulting LNP solution is dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove the organic solvent and non-encapsulated mRNA.[1][3]
-
Characterization : The formulated LNPs are characterized for their size, polydispersity index (PDI), mRNA encapsulation efficiency, and zeta potential.[4][8]
In Vivo Biodistribution Study in Mice
-
Animal Model : BALB/c or C57BL/6 mice (typically 6-8 weeks old, female) are commonly used.[1][7]
-
Administration : LNPs encapsulating a reporter mRNA (e.g., luciferase or a fluorescent protein) are administered to the mice via a specific route, most commonly intravenous (tail vein injection) or intramuscular.[3][9] The typical dose of mRNA can range from 0.65 mg/kg to 0.75 mg/kg.[3][7]
-
In Vivo Imaging : At predetermined time points (e.g., 2, 6, 24, 48 hours) post-injection, mice are anesthetized and imaged using an in vivo imaging system (IVIS).[3] For luciferase mRNA, D-luciferin is administered intraperitoneally before imaging.[3][9]
-
Ex Vivo Organ Analysis : After the final in vivo imaging, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain, etc.) are harvested.[3] The organs are then imaged ex vivo to quantify the luminescent or fluorescent signal.[3]
-
Quantitative Analysis : For more precise quantification, tissues can be homogenized, and the concentration of the LNP components (e.g., lipids) or the mRNA can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS) or quantitative reverse transcription PCR (qRT-PCR).[1][5] The expressed protein can be quantified using methods like ELISA.[6]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a biodistribution study of mRNA-LNPs in mice.
Caption: Workflow for LNP biodistribution analysis in mice.
Signaling Pathways and Logical Relationships
The journey of an LNP from injection to protein expression involves a series of biological interactions. The following diagram illustrates the key steps.
Caption: Cellular pathway of LNP-mediated mRNA delivery.
References
- 1. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Discovery of Ketal‐Ester Ionizable Lipid Nanoparticle with Reduced Hepatotoxicity, Enhanced Spleen Tropism for mRNA Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
Validating LNP Delivery In Vivo: A Comparative Guide to Imaging Protocols
For researchers, scientists, and drug development professionals, validating the in vivo delivery of lipid nanoparticle (LNP) formulations is a critical step in the preclinical development of nucleic acid therapeutics. This guide provides a comparative overview of common in vivo imaging protocols and alternative validation methods, enabling you to select the most appropriate strategy for your research needs. While specific data for "CP-LC-1422 LNP" is not publicly available, this guide outlines the established methodologies to assess the performance of any new LNP formulation.
Comparison of In Vivo LNP Delivery Validation Methods
The selection of an in vivo validation method depends on various factors, including the therapeutic payload, the target organ, the desired sensitivity, and the available instrumentation. Below is a comparison of common techniques used to assess LNP delivery.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Bioluminescence Imaging (BLI) | Enzymatic reaction between a luciferase reporter protein (expressed from delivered mRNA/pDNA) and a substrate (e.g., luciferin) produces light.[1][2] | High sensitivity, low background signal, good for assessing functional delivery (protein expression).[1] | Requires genetic modification of cells/animals or delivery of reporter genes, indirect measure of LNP location. | Assessing delivery and transgene expression in target tissues, particularly the liver.[1][3][4] |
| Fluorescence Imaging (FLI) | Detection of fluorescent signals from dyes incorporated into the LNP shell or from expressed fluorescent proteins.[5][6] | Direct visualization of LNP biodistribution, multiplexing capabilities with different dyes.[5] | Lower tissue penetration, potential for dye leakage and background autofluorescence.[6] | Tracking LNP accumulation in superficial tissues and organs, ex vivo organ imaging.[4][6] |
| SPECT/CT Imaging | Detection of gamma rays emitted from a radiolabeled LNP component, combined with anatomical CT imaging.[7][8] | High sensitivity, quantitative 3D imaging with anatomical context. | Requires handling of radioactive materials, lower spatial resolution than optical methods. | Detailed whole-body biodistribution and pharmacokinetic studies.[7][8] |
| DNA Barcoding | High-throughput screening of multiple LNP formulations in a single experiment using unique DNA barcodes encapsulated in each LNP.[9][10] | Enables rapid screening of large LNP libraries in vivo, reduces animal usage.[9] | Indirect measure of delivery, requires complex library preparation and next-generation sequencing. | Lead candidate identification and optimization of LNP formulations for specific targets.[10][11] |
Experimental Protocols
Here are detailed methodologies for key in vivo imaging experiments.
Protocol 1: In Vivo Bioluminescence Imaging for mRNA-LNP Delivery
This protocol is designed to assess the functional delivery of mRNA encoding a reporter protein, such as Firefly Luciferase (fLuc).
Materials:
-
LNP formulation encapsulating fLuc mRNA (e.g., this compound LNP)
-
Animal model (e.g., BALB/c mice)
-
D-Luciferin substrate
-
In vivo imaging system (e.g., IVIS Spectrum)[4]
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Dosing: Administer the mRNA-LNP formulation to the animal model via the desired route (e.g., intravenous injection). The dosage will depend on the LNP formulation and study design.[2]
-
Substrate Administration: At selected time points post-injection (e.g., 6, 24, 48 hours), administer the D-luciferin substrate to the animals (e.g., intraperitoneal injection).[4]
-
Imaging: Anesthetize the animals and place them in the light-tight chamber of the in vivo imaging system.[4]
-
Image Acquisition: Acquire bioluminescence images. The exposure time will vary depending on the signal intensity.
-
Data Analysis: Quantify the bioluminescent signal in specific regions of interest (ROIs) corresponding to different organs. The signal intensity (photons/second) correlates with the level of luciferase expression and, consequently, the efficiency of mRNA delivery and translation.[4]
Protocol 2: In Vivo Fluorescence Imaging for LNP Biodistribution
This protocol allows for the direct tracking of LNP distribution in vivo by incorporating a fluorescent dye.
Materials:
-
LNP formulation labeled with a near-infrared (NIR) fluorescent dye (e.g., DiR, DiD).[5][6]
-
Animal model (e.g., C57BL/6 mice)
-
In vivo imaging system with appropriate fluorescence filters.
-
Anesthesia (e.g., isoflurane)
Procedure:
-
LNP Labeling: Incorporate a lipophilic fluorescent dye into the LNP formulation during its preparation.[5]
-
Animal Dosing: Administer the fluorescently labeled LNPs to the animal model.
-
Imaging: At various time points post-administration, anesthetize the animals and acquire fluorescence images using the in vivo imaging system.[4]
-
Ex Vivo Analysis (Optional): After the final in vivo imaging time point, euthanize the animals and excise major organs (liver, spleen, lungs, kidneys, etc.). Image the organs ex vivo to obtain a more precise quantification of LNP accumulation.[4]
-
Data Analysis: Quantify the fluorescent signal intensity in the whole body and in individual organs to determine the biodistribution profile of the LNPs.[4]
Visualizing Workflows and Pathways
To better understand the experimental processes and the underlying biological interactions, the following diagrams are provided.
References
- 1. Noninvasive Imaging of Lipid Nanoparticle–Mediated Systemic Delivery of Small-Interfering RNA to the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Testing new LNPs (lipid nanoparticles) for delivery of Fluc mRNA in adult mice | SCGE Toolkit [scge.mcw.edu]
- 3. researchgate.net [researchgate.net]
- 4. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ozbiosciences.com [ozbiosciences.com]
- 6. Fluorescent Labeling and Imaging of IL-22 mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Preparation and SPECT/CT Imaging of 177Lu-Labeled Peptide Nucleic Acid (PNA) Targeting CITED1: Therapeutic Evaluation in Tumor-Bearing Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A direct comparison of in vitro and in vivo nucleic acid delivery mediated by hundreds of nanoparticles reveals a weak correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput screens identify a lipid nanoparticle that preferentially delivers mRNA to human tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Quantifying Protein Expression: A Comparative Guide to CP-LC-1422 and Other Lipid Nanoparticles using Luciferase Assays
For researchers, scientists, and drug development professionals, the efficient delivery of mRNA therapeutics is paramount. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose. This guide provides a comparative overview of the novel ionizable lipid CP-LC-1422 LNP and other widely used alternatives—MC3, ALC-0315, and SM-102—in the context of quantifying protein expression via luciferase assays.
While direct quantitative luciferase expression data for this compound LNPs is not publicly available, this guide summarizes the reported characteristics of this compound and presents available experimental data for MC3, ALC-0315, and SM-102 LNPs to offer a valuable comparative perspective for researchers selecting a delivery platform.
Performance Comparison of LNPs in Luciferase Gene Expression
The selection of an appropriate LNP formulation is critical for achieving robust protein expression. The following tables summarize the performance of MC3, ALC-0315, and SM-102 LNPs based on available in vitro and in vivo luciferase assay data.
Table 1: In Vitro Luciferase Expression
| LNP Formulation | Cell Line(s) | Key Findings |
| MC3 | HEK293 | Lower expression compared to SM-102 and ALC-0315.[1] |
| ALC-0315 | A549, Huh7, HEK293T | Potent luciferase expression, in some cases comparable to or slightly lower than SM-102.[1] |
| SM-102 | HEK293T, HEK293 | Generally demonstrates the highest luciferase expression among the compared LNPs.[1][2][3] |
Table 2: In Vivo Luciferase Expression
| LNP Formulation | Administration Route | Primary Organ(s) of Expression | Key Findings |
| This compound | Intravenous (IV) | Spleen | Reported to induce specific spleen targeting.[4][5] Quantitative expression data is not available. |
| MC3 | Intravenous (IV) | Liver | Predominantly liver-tropic expression.[6] |
| ALC-0315 | Intramuscular (IM), IV | Liver, Spleen | High expression in the liver following IV administration.[7] Comparable in vivo expression to SM-102 after IM injection.[1] |
| SM-102 | Intramuscular (IM), IV | Liver, Spleen | High levels of protein expression, often outperforming ALC-0315 in intramuscular delivery.[2] |
Experimental Protocols
A standardized luciferase assay protocol is crucial for the reliable comparison of LNP-mediated protein expression. Below is a detailed methodology for a typical in vitro luciferase assay.
In Vitro Luciferase Assay Protocol
-
Cell Culture:
-
Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to the research) in a 96-well plate at a density that ensures they are sub-confluent at the time of transfection.
-
Incubate at 37°C and 5% CO2 overnight.
-
-
LNP-mRNA Formulation Preparation:
-
Thaw frozen LNP-luciferase mRNA formulations on ice.
-
Gently mix by pipetting; do not vortex.
-
Dilute the LNP-mRNA complex in serum-free culture medium to the desired final concentration of mRNA (e.g., 100 ng/well).
-
-
Transfection:
-
Remove the culture medium from the cells.
-
Add the diluted LNP-mRNA complex to each well.
-
Incubate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Remove the transfection medium from the cells and wash with Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., as provided in a commercial luciferase assay kit).
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. The signal is typically proportional to the amount of expressed luciferase protein.
-
Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex processes and comparisons.
Caption: Workflow of a luciferase assay for quantifying protein expression.
Caption: Logical comparison of LNP performance characteristics.
Conclusion
The choice of an LNP formulation significantly impacts the efficiency of mRNA delivery and subsequent protein expression. While SM-102 and ALC-0315 LNPs consistently demonstrate high levels of luciferase expression in various models, the novel ionizable lipid this compound presents a potentially valuable alternative, particularly for applications requiring targeted delivery to the spleen. The lack of direct, quantitative comparative data for this compound underscores the need for further head-to-head studies. Researchers are encouraged to consider the specific requirements of their therapeutic application, including the target organ and desired expression levels, when selecting an LNP delivery system. The provided experimental protocol and comparative data for established LNPs offer a solid foundation for these critical decisions in the advancement of mRNA-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. A Spleen‐Targeted Tolerogenic mRNA‐LNPs Vaccine for the Treatment of Experimental Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Ionizable Lipid Nanoparticles for SARS‐CoV‐2 Omicron mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Ionizable Lipids for Self-Amplifying RNA Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Ionizable Lipids for Optimal saRNA Delivery Vehicle Performance.
The advent of self-amplifying RNA (saRNA) technology presents a promising frontier for vaccines and therapeutics, offering the potential for dose-sparing and prolonged protein expression compared to conventional mRNA.[1] The efficacy of saRNA is critically dependent on its delivery vehicle, with lipid nanoparticles (LNPs) emerging as the most clinically advanced platform.[1][2] At the heart of these LNPs are ionizable lipids, which are pivotal for encapsulating the large saRNA molecules and facilitating their escape from the endosome into the cytoplasm, where the RNA machinery resides.[3]
This guide provides a comparative overview of commonly used ionizable lipids for saRNA delivery, supported by experimental data from recent studies. We will delve into key performance metrics, present detailed experimental protocols for their evaluation, and visualize the underlying mechanisms and workflows.
Key Performance Metrics of Ionizable Lipids in saRNA-LNPs
The selection of an ionizable lipid significantly impacts the physicochemical properties and biological activity of saRNA-LNPs. Critical parameters for comparison include:
-
Encapsulation Efficiency (EE%) : The percentage of saRNA successfully encapsulated within the LNP. High encapsulation efficiency is crucial for protecting the RNA from degradation and ensuring a sufficient payload is delivered to the target cells.[2][4]
-
Particle Size (Diameter, nm) and Polydispersity Index (PDI) : The size of the LNP affects its biodistribution and cellular uptake. Generally, LNPs with a diameter between 80-200 nm and a low PDI (<0.2) are considered desirable.[4][5]
-
Zeta Potential (mV) : This measures the surface charge of the LNPs. Ionizable lipids are designed to have a near-neutral charge at physiological pH to reduce toxicity and a positive charge in the acidic environment of the endosome to facilitate membrane fusion and RNA release.[1][3]
-
In Vitro and In Vivo Potency : This is the ultimate measure of the delivery system's success, typically assessed by measuring the expression of the protein encoded by the saRNA.
Comparative Performance Data
The following tables summarize the performance of various ionizable and cationic lipids in the context of saRNA or mRNA delivery, as direct comparative studies on a wide range of ionizable lipids specifically for saRNA are still emerging. The data presented is compiled from multiple studies and should be interpreted in the context of the specific experimental conditions outlined in the cited literature.
Table 1: Physicochemical Properties of saRNA-LNPs with Different Lipids
| Ionizable/Cationic Lipid | Helper Lipids | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Proprietary Ionizable Lipid | DOPE, Cholesterol, DMG-PEG | ~100-120 | < 0.2 | -2 to +2 | > 84% | [1] |
| DOTAP (Cationic) | - | < 200 | < 0.3 | - | > 90% | [2][4] |
| DOTMA (Cationic) | - | < 200 | < 0.3 | - | > 90% | [4] |
| DDA (Cationic) | - | > 200 (variable) | > 0.3 (variable) | - | > 90% | [2][4] |
| ALC-0315 | DSPC, Cholesterol, PEG-Lipid | 76 - 126 | < 0.2 | -5 to +5 | > 50% | [5][6] |
| SM-102 | DSPC, Cholesterol, PEG-Lipid | 76 - 126 | < 0.2 | -5 to +5 | > 50% | [5][6] |
| DLin-MC3-DMA | DSPC, Cholesterol, PEG-Lipid | 76 - 126 | < 0.2 | -5 to +5 | > 50% | [5][6] |
Table 2: In Vitro Potency of saRNA-LNPs with Different Ionizable Lipids
| Ionizable Lipid | Cell Line | saRNA Cargo | Relative Protein Expression | Reference |
| ALC-0315 | Not specified | Firefly Luciferase | Highest | [5] |
| SM-102 | Not specified | Firefly Luciferase | High | [5] |
| DLin-MC3-DMA | Not specified | Firefly Luciferase | Low | [5] |
Note: The study by DeRosa et al. (2022) found that for saRNA delivery, LNPs containing ALC-0315 exhibited the highest protein expression, followed by SM-102, while MC3-containing LNPs resulted in significantly lower expression.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. Below are summaries of key experimental protocols.
LNP Formulation
A common method for formulating saRNA-LNPs is through microfluidic mixing.
-
Materials : Ionizable lipid, helper lipids (e.g., DSPC, cholesterol), PEGylated lipid (e.g., DMG-PEG), saRNA, ethanol (B145695), and an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).[1]
-
Procedure :
-
The lipids are dissolved in ethanol to create a lipid-ethanol solution.[7]
-
The saRNA is diluted in an aqueous buffer at a low pH (e.g., pH 4).[1]
-
The lipid-ethanol solution and the saRNA-aqueous solution are rapidly mixed using a microfluidic device (e.g., NanoAssemblr®).[1] The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids around the saRNA, encapsulating it to form LNPs.[7]
-
The resulting LNP solution is then dialyzed against a neutral pH buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a suspension of LNPs with a neutral surface charge.[5][6]
-
Particle Size and Zeta Potential Measurement
Dynamic Light Scattering (DLS) is the standard technique for determining the size, size distribution (PDI), and zeta potential of LNPs.
-
Instrument : A Zetasizer Nano or similar instrument.
-
Procedure :
-
The LNP formulation is diluted in an appropriate buffer (e.g., PBS).
-
The diluted sample is placed in a cuvette and inserted into the instrument.
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their size.
-
For zeta potential, the instrument applies an electric field and measures the velocity of the particles to determine their surface charge.[8]
-
Encapsulation Efficiency Determination
The Quant-iT RiboGreen assay is a widely used method to quantify the amount of encapsulated RNA.
-
Principle : The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence of the LNP sample with and without a lysing agent (e.g., Triton X-100), the amount of encapsulated RNA can be determined.
-
Procedure :
-
Prepare two sets of LNP samples.
-
To one set, add a buffer without a lysing agent. This measures the fluorescence from unencapsulated, accessible RNA.
-
To the second set, add a buffer containing a lysing agent like Triton X-100 to disrupt the LNPs and release the encapsulated RNA. This measures the total amount of RNA.[5][6]
-
Measure the fluorescence of both sets using a fluorometer.
-
The encapsulation efficiency is calculated as: EE (%) = (Total RNA - Unencapsulated RNA) / Total RNA * 100.[5]
-
Visualizing the Process and Mechanism
Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in saRNA-LNP technology.
Caption: Workflow for saRNA-LNP Formulation and Characterization.
Caption: Mechanism of Ionizable Lipid-Mediated Endosomal Escape.
Conclusion
The choice of ionizable lipid is a critical determinant of the success of an saRNA delivery system. While clinically approved lipids for mRNA vaccines, such as ALC-0315 and SM-102, have shown promise for saRNA delivery in initial studies, further head-to-head comparisons are needed to fully elucidate the structure-activity relationships for these larger RNA payloads.[5] Cationic lipids like DOTAP also present a viable, though potentially more toxic, alternative.[2][9] Researchers and drug developers must carefully consider the trade-offs between encapsulation efficiency, particle characteristics, and in vivo potency when selecting an ionizable lipid for their specific saRNA application. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making these critical decisions.
References
- 1. Polymeric and lipid nanoparticles for delivery of self-amplifying RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. Production, Characterization, and Assessment of Permanently Cationic and Ionizable Lipid Nanoparticles for Use in the Delivery of Self-Amplifying RNA Vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Lipid Nanoparticles for siRNA Delivery - transfection reagents [transfectionreagents.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Investigating the Impact of Delivery System Design on the Efficacy of Self-Amplifying RNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ionizable Lipids for Therapeutic RNA Delivery: CP-LC-1422 vs. DLin-MC3-DMA
A comprehensive guide for researchers and drug development professionals on the performance, characteristics, and methodologies of two key ionizable lipids for potent RNA delivery.
In the rapidly evolving landscape of RNA therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the final product. Lipid nanoparticles (LNPs) have emerged as the leading platform for delivering RNA payloads, with the ionizable cationic lipid being a critical component governing the overall performance. This guide provides a detailed comparison of a novel, homocysteine-derived ionizable amino lipid, CP-LC-1422, and the well-established benchmark, DLin-MC3-DMA.
While DLin-MC3-DMA has a long-standing presence in the field with extensive supporting data, this compound is a more recent entrant with claims of high efficiency and specific organ targeting. This comparison aims to provide an objective overview based on currently available information to aid researchers in selecting the appropriate lipid for their therapeutic RNA delivery applications.
Physicochemical Properties
A fundamental aspect of any ionizable lipid is its chemical structure, which dictates its physical properties and, consequently, its performance in an LNP formulation. Below is a summary of the key physicochemical properties of this compound and DLin-MC3-DMA.
| Property | This compound | DLin-MC3-DMA |
| Chemical Name | 6-methylheptyl 2-methyl-14-((3-((6-methylheptyl)oxy)-3-oxopropyl)thio)-7-(2-((3-((8-methylnonyl)oxy)-3-oxopropyl)thio)ethyl)-6,9-dioxo-17-thia-2,5,8-triazaicosan-20-oate[1] | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate |
| Molecular Formula | C₅₁H₉₇N₃O₈S₃[1][2] | C₄₃H₇₉NO₂ |
| Molecular Weight | 976.53 g/mol [1][2] | 642.09 g/mol |
| Derivation | Homocysteine-derived[1][2][3] | N/A |
| Key Structural Features | Contains thioether and amide linkages | Contains ester linkage and two linoleyl chains |
In Vivo Performance: A Comparative Overview
The ultimate test of an ionizable lipid's utility is its performance in vivo. While extensive, peer-reviewed data for this compound is limited, the available information from commercial suppliers suggests a focus on spleen-targeted delivery with a favorable safety profile. DLin-MC3-DMA, on the other hand, is a well-characterized lipid with a wealth of data on its high efficiency in liver-targeted gene silencing.
| Performance Metric | This compound | DLin-MC3-DMA |
| Primary Target Organ | Spleen (claimed)[3][4] | Liver |
| Reported Efficacy | High protein expression of mRNA, cRNA, and saRNA in vivo (claimed)[1][2][3] | ED₅₀ for Factor VII silencing in mice: ~0.005 mg/kg |
| Toxicity | No observed toxicity (claimed)[3] | Generally well-tolerated at therapeutic doses |
| Supporting Data | Primarily from commercial suppliers | Extensive peer-reviewed publications |
It is crucial to note that the performance of this compound is based on claims from its suppliers and lacks the extensive, independent validation available for DLin-MC3-DMA.
Experimental Protocols
Detailed and validated experimental protocols are essential for the successful formulation and application of LNPs. Below is a standard protocol for the formulation of DLin-MC3-DMA-containing LNPs, which serves as a representative methodology in the field. Information on a typical formulation for this compound, as suggested by its suppliers, is also provided.
DLin-MC3-DMA LNP Formulation Protocol
1. Lipid Stock Solution Preparation:
-
Dissolve DLin-MC3-DMA, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to prepare individual stock solutions.
2. Lipid Mixture Preparation:
-
Combine the individual lipid stock solutions in the desired molar ratio. A commonly used molar ratio for DLin-MC3-DMA based LNPs is 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-lipid).
3. RNA Solution Preparation:
-
Dissolve the therapeutic RNA (e.g., siRNA, mRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
4. LNP Assembly:
-
Rapidly mix the ethanolic lipid mixture with the aqueous RNA solution using a microfluidic mixing device or a T-junction mixer. The rapid mixing ensures the self-assembly of the lipids around the RNA core to form LNPs.
5. Dialysis and Concentration:
-
Dialyze the resulting LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.
-
Concentrate the LNP formulation to the desired concentration using a suitable method like tangential flow filtration.
6. Characterization:
-
Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and RNA concentration.
This compound LNP Formulation
Visualizing Key Processes
To better understand the experimental workflows and potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: A generalized experimental workflow for the formulation and in vivo evaluation of RNA-LNP therapeutics.
Caption: Proposed mechanism for spleen-targeted RNA delivery by novel ionizable lipids like this compound.
Conclusion
DLin-MC3-DMA remains the gold standard for liver-targeted RNA delivery, backed by a vast body of scientific literature and clinical success. Its performance characteristics and formulation protocols are well-established, providing a reliable option for researchers.
This compound presents an intriguing alternative, particularly for applications requiring spleen-targeted delivery of RNA. The claims of high efficiency and a favorable safety profile are promising. However, the lack of extensive, publicly available, and peer-reviewed data necessitates a cautious approach. Researchers interested in this compound are encouraged to perform their own comprehensive evaluations and head-to-head comparisons with established lipids like DLin-MC3-DMA to validate its performance for their specific applications.
As the field of RNA therapeutics continues to advance, the development of novel ionizable lipids with diverse targeting capabilities, such as those claimed by this compound, will be crucial for expanding the reach and applicability of this powerful class of medicines. Further independent research and publication of data on these novel lipids will be vital for the scientific community to fully assess their potential.
References
Assessing the immunogenicity of CP-LC-1422 LNPs compared to other lipids
For researchers and drug development professionals, understanding the immunogenicity of lipid nanoparticle (LNP) delivery systems is critical for the safety and efficacy of mRNA-based therapeutics and vaccines. This guide provides a framework for assessing the immunogenicity of LNPs formulated with the novel ionizable amino lipid CP-LC-1422 in comparison to other commonly used lipids.
This compound is a homocysteine-derived ionizable amino lipid designed for effective in vivo RNA delivery and high protein expression.[1][2][3] Formulations using this compound have been shown to have efficient spleen targeting following intravenous injection with no observed toxicity.[1][2] While specific immunogenicity data for this compound is not extensively published, this guide outlines the necessary experimental protocols and data presentation formats to conduct a direct comparison with other lipids.
Comparative Immunogenicity Data
To objectively evaluate the immunogenic profile of this compound LNPs, a direct comparison with other ionizable lipids such as DLin-MC3-DMA, SM-102, or ALC-0315 is recommended. The following table provides a template for summarizing the quantitative data from such a comparative study.
| Parameter | This compound LNP | Lipid X LNP (e.g., MC3) | Lipid Y LNP (e.g., SM-102) | Control (e.g., PBS) |
| In Vivo Cytokine Induction (pg/mL) | ||||
| IL-6 (6h post-injection) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| TNF-α (6h post-injection) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| IFN-γ (24h post-injection) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| MCP-1 (6h post-injection) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| T-Cell Activation (% of Parent Population) | ||||
| CD8+ T-cells (% CD69+) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| CD4+ T-cells (% CD69+) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| CD8+ T-cells (% IFN-γ+) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| CD4+ T-cells (% IFN-γ+) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Antibody Titer (Antigen-Specific IgG) | ||||
| Day 14 Post-Prime | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Day 28 Post-Boost | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of LNP immunogenicity. The following are key experimental protocols that should be employed.
In Vivo Murine Model for Immunogenicity Assessment
-
Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice.
-
LNP Formulation: Prepare LNPs containing a model mRNA antigen (e.g., ovalbumin or SARS-CoV-2 spike protein) with this compound and other lipids to be compared. Ensure all LNP formulations have similar physicochemical properties (size, polydispersity, and encapsulation efficiency).
-
Immunization: Administer a prime and boost immunization, for example on day 0 and day 21, via intramuscular injection.[4]
-
Sample Collection: Collect blood samples at various time points (e.g., 6 and 24 hours post-injection for cytokine analysis, and day 14 and 28 for antibody analysis).[5][6] Splenocytes can be harvested at the end of the study for T-cell analysis.[4]
Cytokine and Chemokine Analysis
-
Serum Collection: Isolate serum from blood samples collected at 6 and 24 hours post-injection.
-
Multiplex Immunoassay: Use a multiplex immunoassay (e.g., Luminex-based assay) to simultaneously quantify the levels of multiple cytokines and chemokines, including IL-1β, IL-6, TNF-α, IFN-γ, and MCP-1.[5][6][7]
-
Data Analysis: Compare the cytokine profiles induced by the different LNP formulations.
T-Cell Activation and Proliferation Assay
-
Splenocyte Isolation: At the study endpoint (e.g., day 28), isolate splenocytes from immunized mice.
-
In Vitro Restimulation: Restimulate the splenocytes in vitro with the specific antigen encoded by the mRNA.
-
Flow Cytometry: Use flow cytometry to analyze the activation and differentiation of T-cells.[8] Stain for surface markers such as CD3, CD4, CD8, and the activation marker CD69.[8] Intracellular cytokine staining for IFN-γ and TNF-α should also be performed.[9]
-
Data Analysis: Quantify the percentage of activated (e.g., CD69+) and cytokine-producing T-cells in response to each LNP formulation.[9]
Antigen-Specific Antibody Titer Measurement
-
Serum Preparation: Prepare serum from blood samples collected on days 14 and 28.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to determine the titers of antigen-specific IgG, as well as IgG1 and IgG2a isotypes, to assess the Th1/Th2 bias of the immune response.[10]
-
Data Analysis: Compare the antibody titers generated by the different LNP formulations over time.
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. The immunogenic potential of an optimized mRNA lipid nanoparticle formulation carrying sequences from virus and protozoan antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 8. In situ T-cell transfection by anti-CD3-conjugated lipid nanoparticles leads to T-cell activation, migration, and phenotypic shift - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid nanoparticle-based mRNA candidates elicit potent T cell responses - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01581A [pubs.rsc.org]
- 10. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking CP-LC-1422: A Comparative Guide to Commercial Ionizable Lipids for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
The landscape of mRNA-based therapeutics and vaccines is rapidly evolving, with the success of these modalities heavily reliant on the efficacy and safety of their delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and the ionizable lipid is arguably the most critical component, governing encapsulation efficiency, particle stability, and, most importantly, the efficiency of endosomal escape and intracellular release of the mRNA payload.
This guide provides an objective comparison of the novel ionizable lipid CP-LC-1422 against established, commercially successful ionizable lipids: DLin-MC3-DMA, ALC-0315, and SM-102. While direct head-to-head comparative data for this compound is not publicly available, this guide collates existing data to offer a comprehensive overview of their respective performance characteristics.
Performance Data at a Glance
The following tables summarize the key physicochemical and in vivo performance characteristics of this compound and the benchmark commercial ionizable lipids.
Disclaimer: The data presented below is compiled from various sources and is not derived from direct head-to-head comparative studies. Performance can vary depending on the specific LNP formulation, mRNA cargo, and experimental conditions.
Table 1: Physicochemical Properties of Ionizable Lipid-Containing LNPs
| Parameter | This compound | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Particle Size (nm) | Data not available | ~80 - 100 | ~80 - 100 | ~80 - 100 |
| Polydispersity Index (PDI) | Data not available | < 0.2 | < 0.2 | < 0.2 |
| Encapsulation Efficiency (%) | Data not available | > 90% | > 90% | > 90% |
| pKa | Data not available | ~6.4 | ~6.1 | ~6.7 |
Table 2: In Vivo Performance of Ionizable Lipid-Containing LNPs
| Parameter | This compound | DLin-MC3-DMA | ALC-0315 | SM-102 |
| Primary Organ Targeting | Spleen[1] | Liver | Liver | Liver |
| Relative In Vivo Potency | High protein expression in the spleen[1] | High | High | High |
| Reported In Vivo Model | Not specified | Mouse (siRNA delivery) | Mouse (mRNA delivery) | Mouse (mRNA delivery) |
| Key Advantage | Potential for targeted delivery to immune cells in the spleen[1] | Clinically validated for siRNA therapeutics | Clinically validated in an FDA-approved mRNA vaccine | Clinically validated in an FDA-approved mRNA vaccine |
In-Depth Look at this compound
This compound is a novel ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1] Its chemical structure is designed to facilitate the efficient in vivo delivery of various types of RNA, including mRNA, circular RNA (cRNA), and self-amplifying RNA (saRNA).[1] A key differentiating feature highlighted by its manufacturer is its propensity for specific targeting of the spleen following intravenous administration, a characteristic that holds significant promise for applications in vaccines and immunotherapies.[1] The manufacturer claims this spleen-targeting is more efficient than other commercial alternatives and is achieved without signs of toxicity.[1]
Established Commercial Ionizable Lipids
DLin-MC3-DMA: Often considered the gold standard for siRNA delivery, DLin-MC3-DMA was a key component in the first FDA-approved RNAi therapeutic, Onpattro. Its development marked a significant breakthrough in demonstrating the potential of ionizable lipids for clinical applications.
ALC-0315: A critical component of the Pfizer-BioNTech COVID-19 vaccine (BNT162b2), ALC-0315 has been instrumental in the global fight against the pandemic. Its clinical success has solidified the role of ionizable lipids in modern vaccine technology.
SM-102: As the ionizable lipid in the Moderna COVID-19 vaccine (mRNA-1273), SM-102 is another clinically validated lipid that has demonstrated high efficacy and a favorable safety profile in hundreds of millions of individuals.
Experimental Methodologies
The following sections detail standardized protocols for the formulation and characterization of lipid nanoparticles, which can be adapted for use with this compound and other ionizable lipids.
Lipid Nanoparticle Formulation
A common method for preparing LNPs is through microfluidic mixing, which allows for rapid and reproducible self-assembly of the nanoparticles.
Materials:
-
Ionizable lipid (e.g., this compound, DLin-MC3-DMA, ALC-0315, or SM-102) dissolved in ethanol (B145695).
-
Helper lipid (e.g., DSPC or DOPE) dissolved in ethanol.
-
Cholesterol dissolved in ethanol.
-
PEG-lipid (e.g., DMG-PEG 2000) dissolved in ethanol.
-
mRNA cargo dissolved in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Microfluidic mixing device.
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in 100% ethanol to their desired stock concentrations. A typical molar ratio for the lipid mixture is 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, and 1.5% PEG-lipid.
-
Prepare mRNA Solution: Dilute the mRNA cargo in the acidic aqueous buffer.
-
Microfluidic Mixing: Set the flow rates of the microfluidic device to achieve the desired aqueous to organic phase ratio (typically 3:1). The lipid mixture in ethanol and the mRNA in the aqueous buffer are then simultaneously injected into the microfluidic device. The rapid mixing induces the self-assembly of the LNPs.
-
Purification: The resulting LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.
LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the LNP suspension in PBS. Analyze the sample using a DLS instrument to determine the average particle diameter (Z-average) and the PDI, which is a measure of the heterogeneity of particle sizes.
2. Encapsulation Efficiency Determination:
-
Method: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples. In one set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA. The other set remains intact.
-
Add the RiboGreen reagent, a fluorescent dye that binds to RNA, to both sets of samples.
-
Measure the fluorescence intensity. The fluorescence of the lysed sample represents the total mRNA, while the fluorescence of the intact sample represents the unencapsulated mRNA.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] * 100
-
3. In Vivo Efficacy Assessment:
-
Method: Luciferase Reporter Gene Assay in Mice.
-
Procedure:
-
Formulate LNPs encapsulating luciferase mRNA.
-
Administer the LNPs to mice via intravenous (IV) injection.
-
At a predetermined time point (e.g., 6 or 24 hours) post-injection, administer a luciferin (B1168401) substrate to the mice.
-
Image the mice using an in vivo imaging system (IVIS) to detect bioluminescence.
-
Quantify the bioluminescent signal in different organs to assess the level of protein expression and the biodistribution of the LNPs.
-
Visualizing Key Processes
To better understand the workflows and mechanisms involved in LNP-based mRNA delivery, the following diagrams are provided.
Caption: LNP Formulation Workflow via Microfluidic Mixing.
Caption: Cellular Pathway of LNP-Mediated mRNA Delivery.
Conclusion
This compound presents an intriguing new option in the expanding toolbox of ionizable lipids for RNA delivery, with a particularly noteworthy potential for spleen-specific targeting. While the current lack of direct, publicly available comparative data makes a definitive performance benchmark against established lipids like DLin-MC3-DMA, ALC-0315, and SM-102 challenging, the information available suggests it is a promising candidate for applications requiring robust immune responses. As more data becomes available, the scientific community will be better positioned to evaluate its relative advantages and potential to address unmet needs in the field of genetic medicine. Researchers are encouraged to perform their own side-by-side comparisons to determine the optimal ionizable lipid for their specific application.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for CP-LC-1422
This document provides critical safety and logistical information for the proper handling and disposal of CP-LC-1422, an ionizable cationic amino lipid. The intended audience for this guidance includes researchers, scientists, and drug development professionals who may handle this substance in a laboratory setting. The information is compiled to ensure the safe management of this chemical from use through to final disposal.
This compound is identified as a research-use-only substance, typically supplied as a solution in ethanol (B145695).[1][2] It is classified as a highly flammable liquid that can cause serious eye irritation.[2] Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the substance's characteristics and for making informed safety decisions.
| Property | Value |
| Molecular Formula | C₅₁H₉₇N₃O₈S₃[1] |
| Formula Weight | 976.5 g/mol [1] |
| Appearance | Solution in ethanol[1] |
| Purity | ≥95%[1] |
| Storage Temperature | -20°C[1] |
| Vapor Pressure | 59 hPa at 20°C (as ethanol solution)[2] |
| Density | 0.79 g/cm³ at 20°C (as ethanol solution)[2] |
| Solubility | Soluble in ethanol (≥10 mg/ml)[1] |
Experimental Protocols: Proper Disposal Procedures
The proper disposal of this compound, which is supplied in an ethanol solution, must be conducted in accordance with institutional, local, and national regulations for hazardous chemical waste. Due to its flammability and potential as an environmental contaminant, it must not be disposed of down the drain.[2]
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE) Confirmation: Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles to protect against splashes.
-
A flame-retardant lab coat.
-
-
Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it. The container must be suitable for flammable liquids.
-
Do not mix this waste with other incompatible waste streams.
-
-
Collection of Liquid Waste:
-
Carefully pour or pipette the waste this compound solution into the designated flammable liquid waste container.
-
Avoid splashing. Perform this transfer inside a chemical fume hood to minimize inhalation exposure and manage flammable vapors.
-
-
Collection of Solid Waste:
-
Any materials used to handle or clean up spills of this compound (e.g., absorbent pads, contaminated gloves, pipette tips) should be collected in a separate, sealed, and clearly labeled solid hazardous waste container.
-
-
Container Management:
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Ensure all required waste manifests or tracking documents are completed accurately.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling CP-LC-1422
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the ionizable cationic amino lipid CP-LC-1422. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research. This compound is an advanced compound for research use in areas such as RNA delivery and is typically supplied as a solution in ethanol (B145695).[1][2][3][4] This guide addresses the specific handling requirements for this formulation.
Immediate Safety Information
This compound is intended for research purposes only and is not for human or veterinary use.[3][4] The primary hazards associated with the common formulation of this compound are related to the ethanol solvent. Ethanol is a highly flammable liquid and vapor that can cause serious eye irritation.[1][5][6]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times to prevent splashes to the eyes. |
| Hands | Chemical-Resistant Gloves | Nitrile or other appropriate gloves should be worn. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | A standard lab coat is required to protect against skin contact. |
| Respiratory | Use in a Well-Ventilated Area | Work should be conducted in a chemical fume hood to avoid inhalation of vapors. |
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for the safe and effective use of this compound.
Handling and Storage
This compound requires specific storage conditions to maintain its stability.
| Parameter | Requirement |
| Storage Temperature | -20°C[3][4] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place.[6] |
| Handling Precautions | Handle in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames.[6] Avoid contact with skin and eyes. |
Spill Management
In case of a spill, follow these steps:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material to contain the spill.
-
Collect : Collect the absorbed material into a suitable container for disposal.
-
Clean : Clean the spill area thoroughly.
Disposal Plan
Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5] Do not dispose of down the drain.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
